molecular formula C15H20O8 B162213 Androsin CAS No. 531-28-2

Androsin

Número de catálogo: B162213
Número CAS: 531-28-2
Peso molecular: 328.31 g/mol
Clave InChI: QUOZWMJFTQUXON-UXXRCYHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Androsin has been reported in Pyrola japonica, Picea obovata, and other organisms with data available.
phenol glycoside which prevents allergen & platelet-activating factor induced bronchial obstruction in guinea pigs in vivo prior to inhalation challenge

Propiedades

IUPAC Name

1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-7(17)8-3-4-9(10(5-8)21-2)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOZWMJFTQUXON-UXXRCYHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967619
Record name 4-Acetyl-2-methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-28-2
Record name Androsin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=531-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-2-methoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Androsin's Mechanism of Action in Non-Alcoholic Fatty Liver Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health challenge, with a spectrum of conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. There is a pressing need for effective therapeutic interventions. Androsin, a phytochemical constituent of Picrorhiza kurroa, has emerged as a promising therapeutic candidate. Preclinical studies have demonstrated its potential to ameliorate hepatic steatosis, inflammation, and fibrosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound in NAFLD, focusing on its modulation of key signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular pathways and experimental workflows to support further research and drug development.

Core Mechanism of Action: Dual Regulation of Lipogenesis and Autophagy

The primary therapeutic effects of this compound in the context of NAFLD are attributed to its ability to modulate two critical cellular processes: the inhibition of de novo lipogenesis and the activation of autophagy.[1][2] The central hub for these actions is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3]

Inhibition of De Novo Lipogenesis via the AMPK/SREBP-1c/FASN Axis

This compound activates AMPKα, which in turn leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][2] SREBP-1c is a key transcription factor that governs the expression of genes involved in fatty acid and triglyceride synthesis.[4] By inhibiting the nuclear translocation and activity of SREBP-1c, this compound effectively suppresses the expression of its downstream target, Fatty Acid Synthase (FASN), a crucial enzyme in de novo lipogenesis.[1][3] This inhibition of the SREBP-1c/FASN pathway leads to a significant reduction in the synthesis and accumulation of lipids in hepatocytes.[1]

Activation of Autophagy via the AMPK/PI3K/Beclin1/LC3 Pathway

Concurrent with its effects on lipogenesis, this compound-mediated activation of AMPKα initiates a signaling cascade that promotes autophagy, a cellular process for the degradation and recycling of damaged organelles and macromolecules, including lipid droplets (lipophagy).[1][2] Activated AMPKα stimulates the autophagy machinery through the PI3K/Beclin1/LC3 signaling pathway.[1] This leads to the formation of autophagosomes that sequester and degrade intracellular lipids, thereby reducing hepatic steatosis.[5]

Data Presentation: Summary of Preclinical Findings

The following tables summarize the quantitative and qualitative data from a key preclinical study investigating the effects of this compound in a high-fructose diet (HFrD)-induced NAFLD mouse model (ApoE-/- mice).[1]

Table 1: Animal Model and Treatment Protocol

ParameterDetails
Animal Model Apolipoprotein E knockout (ApoE-/-) mice
Disease Induction High-Fructose Diet (HFrD)
This compound Dosage 10 mg/kg
Administration Route Oral gavage
Treatment Duration 7 weeks

Table 2: Biochemical Outcomes of this compound Treatment

ParameterEffect of this compound Treatment
Alanine Aminotransferase (ALT)Reduced[1]
Aspartate Aminotransferase (AST)Reduced[1]
CholesterolSignificantly Reduced[1]
(Note: Specific quantitative values (e.g., mean ± SD, p-values) from the primary literature should be inserted here for a complete analysis.)

Table 3: Histopathological and Molecular Outcomes of this compound Treatment

ParameterEffect of this compound Treatment
Histopathology
Hepatocyte BallooningReduced[1]
Hepatic Lipid DepositionReduced[1]
InflammationReduced[1]
Fibrosis (α-SMA, collagens, TGF-β)Significantly Reduced[1]
Molecular Markers
Pro-inflammatory Markers (ILs, TNF-α, NFκB)Reduced[1]
Lipogenesis Pathway (SREBP-1c, FASN)Inhibited[1]
Autophagy Pathway (AMPKα, PI3K, Beclin1, LC3)Activated[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for NAFLD.

Animal Model and Drug Administration
  • Animal Strain: Male Apolipoprotein E knockout (ApoE-/-) mice are used. These mice are susceptible to developing hyperlipidemia and atherosclerosis, which are comorbidities of NAFLD.[6][7]

  • Acclimatization: Mice are acclimatized for at least one week with ad libitum access to standard chow and water.

  • NAFLD Induction: NAFLD is induced by feeding the mice a high-fructose diet (HFrD) for a specified duration.

  • Grouping: Animals are randomly divided into a control group (receiving vehicle) and a treatment group (receiving this compound).

  • This compound Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage at a dose of 10 mg/kg body weight for 7 weeks.[1]

Biochemical Analysis
  • Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture, and serum is separated by centrifugation.

  • Liver Enzyme and Lipid Profile: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total cholesterol are measured using commercially available assay kits and a clinical chemistry analyzer.

Histopathological Analysis
  • Tissue Preparation: Liver tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • H&E Staining: Hematoxylin and Eosin (H&E) staining is performed to assess overall liver morphology, hepatocyte ballooning, and inflammation.

  • Sirius Red Staining: Picro-Sirius Red staining is used to visualize and quantify collagen deposition as an indicator of fibrosis.

  • Scoring: Histological features are scored by a pathologist blinded to the treatment groups, using a standardized scoring system such as the NAFLD Activity Score (NAS).

Gene Expression Analysis (RT-PCR)
  • RNA Extraction: Total RNA is extracted from liver tissue samples using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR: Quantitative real-time PCR is performed using gene-specific primers for targets involved in lipogenesis (SREBP-1c, FASN), autophagy (Beclin1, LC3), inflammation (TNF-α, IL-6), and fibrosis (TGF-β, α-SMA), with a housekeeping gene (e.g., GAPDH) as an internal control.

Protein Expression Analysis (Western Blot)
  • Protein Extraction: Total protein is extracted from liver tissue lysates.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-AMPKα, AMPKα, SREBP-1c, FASN, Beclin1, LC3, and β-actin (as a loading control), followed by incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

Core Signaling Pathway of this compound in NAFLD

Androsin_NAFLD_Mechanism cluster_lipogenesis De Novo Lipogenesis cluster_autophagy Autophagy This compound This compound AMPK AMPKα (Activated) This compound->AMPK SREBP1c SREBP-1c AMPK->SREBP1c Inhibits PI3K PI3K AMPK->PI3K FASN FASN SREBP1c->FASN Lipid_Synthesis Fatty Acid & Triglyceride Synthesis FASN->Lipid_Synthesis Hepatic_Steatosis Hepatic Steatosis Lipid_Synthesis->Hepatic_Steatosis Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3-II Beclin1->LC3 Autophagosome Autophagosome Formation (Lipophagy) LC3->Autophagosome Lipid_Degradation Lipid Droplet Degradation Autophagosome->Lipid_Degradation Lipid_Degradation->Hepatic_Steatosis Reduces

Core mechanism of this compound in NAFLD.
Proposed Indirect Mechanisms of this compound in NAFLD

Androsin_Indirect_Mechanisms cluster_nlrp3 NLRP3 Inflammasome cluster_gut Gut Microbiota This compound This compound AMPK AMPKα (Activated) This compound->AMPK NLRP3 NLRP3 Inflammasome AMPK->NLRP3 Inhibits Gut_Microbiota Gut Microbiota Modulation AMPK->Gut_Microbiota Potential Link Caspase1 Caspase-1 NLRP3->Caspase1 IL1b IL-1β / IL-18 Caspase1->IL1b Inflammation Hepatic Inflammation IL1b->Inflammation SCFA Increased SCFA Production Gut_Microbiota->SCFA Gut_Barrier Improved Gut Barrier Function Gut_Microbiota->Gut_Barrier

Proposed indirect mechanisms of this compound.
Experimental Workflow for Preclinical Evaluation

Experimental_Workflow cluster_model Model Development cluster_treatment Treatment cluster_analysis Analysis ApoE_Mice ApoE-/- Mice HFrD High-Fructose Diet ApoE_Mice->HFrD NAFLD_Model NAFLD Model HFrD->NAFLD_Model Treatment_Group This compound (10 mg/kg) Oral Gavage (7 weeks) NAFLD_Model->Treatment_Group Control_Group Vehicle Control NAFLD_Model->Control_Group Biochemistry Serum Biochemistry (ALT, AST, Cholesterol) Treatment_Group->Biochemistry Histopathology Histopathology (H&E, Sirius Red) Treatment_Group->Histopathology Gene_Expression Gene Expression (RT-PCR) Treatment_Group->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treatment_Group->Protein_Expression Control_Group->Biochemistry Control_Group->Histopathology Control_Group->Gene_Expression Control_Group->Protein_Expression

Preclinical experimental workflow.

Conclusion and Future Directions

This compound presents a compelling profile as a therapeutic candidate for NAFLD. Its dual mechanism of action, involving the inhibition of de novo lipogenesis and the activation of autophagy via the AMPK signaling pathway, addresses key pathophysiological drivers of the disease. Preclinical data strongly support its efficacy in reducing hepatic steatosis, inflammation, and fibrosis. Further research is warranted to elucidate the full therapeutic potential of this compound. This includes obtaining more detailed quantitative data from preclinical models, exploring its potential indirect effects on the NLRP3 inflammasome and gut microbiota, and ultimately, progressing towards clinical evaluation. The information provided in this technical guide is intended to serve as a foundational resource for researchers and drug development professionals in this promising area of investigation.

References

Androsin Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Androsin, a naturally occurring phenolic glycoside, has garnered significant scientific interest for its therapeutic potential in metabolic and inflammatory disorders. This technical guide provides a comprehensive analysis of the this compound signaling pathway, focusing on its core mechanism of action. Preclinical studies have elucidated that this compound's primary effects are mediated through the activation of AMP-activated protein kinase (AMPKα), a central regulator of cellular energy homeostasis. This activation initiates a cascade of downstream events, including the induction of autophagy via the PI3K/Beclin1/LC3 pathway and the suppression of lipogenesis through the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This guide summarizes the available quantitative data, details key experimental protocols, and provides visual representations of the signaling pathways to support further research and drug development efforts.

Core Signaling Pathway of this compound

This compound's mechanism of action is primarily centered on the activation of AMP-activated protein kinase alpha (AMPKα).[1][2] This activation triggers two major downstream signaling cascades that contribute to its therapeutic effects, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[1][2]

Activation of Autophagy

Upon activation by this compound, AMPKα initiates a signaling pathway that leads to the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][2] This process is mediated through the following key steps:

  • PI3K/Beclin1 Complex Formation: Activated AMPKα promotes the formation of the class III phosphatidylinositol 3-kinase (PI3K) complex, a crucial component for the initiation of autophagy.[2] Beclin1 is a key protein within this complex.[2]

  • LC3 Conversion: The activation of the PI3K/Beclin1 complex leads to the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[2] The increased ratio of LC3-II to LC3-I is a hallmark of autophagosome formation and autophagy activation.[2]

Inhibition of Lipogenesis

This compound also plays a crucial role in regulating lipid metabolism by inhibiting de novo lipogenesis (the synthesis of fatty acids).[1][3] This is achieved through the following mechanism:

  • Downregulation of SREBP-1c: Activated AMPKα leads to the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.[1][3]

  • Inhibition of FASN: The suppression of SREBP-1c results in the decreased expression of its downstream target, Fatty Acid Synthase (FASN), a key enzyme in lipogenesis.[2][3]

Anti-inflammatory Effects

In addition to its effects on autophagy and lipogenesis, this compound has demonstrated anti-inflammatory properties.[1] This is primarily attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Inhibition of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[1]

Quantitative Data

While comprehensive dose-response data and IC50/EC50 values for this compound are not extensively available in the public domain, preclinical studies provide some quantitative insights into its biological effects.

Table 1: In Vitro Effects of this compound on Key Signaling Markers in HepG2 Cells [2]

Protein/Gene MarkerControl (Oleic Acid)This compound-TreatedFold Change
p-AMPKα/AMPKα Ratio1.02.8 ± 0.3↑ 2.8
Beclin1 Expression1.02.5 ± 0.2↑ 2.5
LC3-II/LC3-I Ratio1.03.2 ± 0.4↑ 3.2
SREBP-1c Expression1.00.4 ± 0.05↓ 2.5
FASN Expression1.00.5 ± 0.06↓ 2.0

Table 2: In Vivo Efficacy of this compound in a High-Fructose Diet-Induced NAFLD Mouse Model [1]

ParameterControl (High-Fructose Diet)This compound (10 mg/kg)
Serum ALT (U/L)Significantly ElevatedSignificantly Reduced
Serum AST (U/L)Significantly ElevatedSignificantly Reduced
Serum CholesterolSignificantly ElevatedSignificantly Reduced
Hepatic SteatosisSevereMarkedly Ameliorated
Hepatic Inflammation (TNF-α, ILs)IncreasedSignificantly Reduced
Hepatic FibrosisPresentSignificantly Reduced

Signaling Pathway Diagrams

Androsin_Signaling_Pathway This compound This compound AMPK AMPKα This compound->AMPK Activates NFkB NF-κB This compound->NFkB Inhibits PI3K_Beclin1 PI3K/Beclin1 Complex AMPK->PI3K_Beclin1 Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits LC3 LC3-I → LC3-II PI3K_Beclin1->LC3 Promotes Autophagy Autophagy ↑ LC3->Autophagy FASN FASN SREBP1c->FASN Activates Lipogenesis Lipogenesis ↓ FASN->Lipogenesis Inflammation Inflammation ↓ (TNF-α, ILs) NFkB->Inflammation

Caption: this compound Signaling Cascade.

Experimental_Workflow_AMPK_Activation cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot Analysis A 1. Seed Cells (e.g., HepG2) B 2. Treat with this compound (Dose-Response) A->B C 3. Lyse Cells B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Transfer to Membrane E->F G 7. Antibody Incubation (p-AMPKα, Total AMPKα) F->G H 8. Detection & Analysis G->H

Caption: Workflow for AMPK Activation Assay.

Experimental Protocols

Western Blot for AMPKα Phosphorylation

This protocol details the procedure for assessing the activation of AMPKα by measuring its phosphorylation at Threonine 172.

Materials:

  • Cell culture reagents (e.g., HepG2 cells, DMEM, FBS)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172), Rabbit anti-AMPKα

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with 100 µL of ice-cold RIPA buffer per well.

    • Scrape cells and collect the lysate in a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (1:1000) and total AMPKα (1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and calculate the ratio of phosphorylated AMPKα to total AMPKα.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

  • Cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • This compound

  • NF-κB activator (e.g., TNF-α)

  • Passive lysis buffer

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment and Stimulation:

    • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and lyse them with passive lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer.

    • Subsequently, measure the Renilla luciferase activity in the same sample for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α stimulated control.

    • Determine the EC50 value if a dose-response curve is generated.

Quantitative Real-Time PCR (qRT-PCR) for SREBP-1c and FASN

This protocol measures the effect of this compound on the gene expression of key lipogenic factors.

Materials:

  • Cell culture reagents

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for SREBP-1c, FASN, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment:

    • Treat cells with this compound as described in the Western blot protocol.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using an RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Perform qPCR using SYBR Green master mix and specific primers for SREBP-1c, FASN, and the housekeeping gene.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

This compound presents a promising therapeutic agent with a multi-faceted mechanism of action centered on the activation of the AMPKα signaling pathway. Its ability to concurrently induce autophagy, inhibit lipogenesis, and exert anti-inflammatory effects makes it a compelling candidate for the treatment of metabolic disorders such as NAFLD. While the qualitative aspects of its signaling pathway are well-defined, further research is required to establish a comprehensive quantitative profile, including specific IC50 and EC50 values for its various biological activities and detailed pharmacokinetic parameters. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Probing the Therapeutic Potential of Androsin: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsin, a naturally occurring phenolic glycoside, has emerged as a compound of significant interest in the pharmaceutical and biomedical research communities. Primarily isolated from the traditional medicinal plant Picrorhiza kurroa, this compound has demonstrated a spectrum of pharmacological activities, positioning it as a promising candidate for further drug development. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a focus on its core therapeutic areas: hepatoprotective, anti-inflammatory, anti-asthmatic, and antiviral activities. This document outlines detailed experimental protocols, presents available quantitative data, and visualizes key signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action.

Hepatoprotective Activity

This compound has shown significant promise in the amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD).[1][2][3] Its hepatoprotective effects are primarily attributed to the dual regulation of lipid metabolism and the activation of cellular housekeeping processes.[3]

Mechanism of Action

In vivo and in vitro studies have elucidated that this compound exerts its hepatoprotective effects through two main signaling pathways:

  • Activation of Autophagy: this compound activates AMP-activated protein kinase α (AMPKα), a key cellular energy sensor.[1][2] This activation initiates a downstream signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy.[1][2] Autophagy plays a crucial role in clearing accumulated lipids and damaged organelles from hepatocytes, thereby mitigating cellular stress and injury.[3]

  • Inhibition of Lipogenesis: this compound down-regulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN).[1][2] SREBP-1c is a master transcriptional regulator of genes involved in fatty acid and cholesterol synthesis. By inhibiting this pathway, this compound effectively curtails de novo lipogenesis in the liver.[3]

Quantitative Data: In-Vivo Hepatoprotective Effects

The following table summarizes the key quantitative findings from a preclinical study investigating the effects of this compound in a high-fructose diet (HFrD)-induced NAFLD mouse model.

Parameter Animal Model Dosage Treatment Duration Key Findings Reference
Serum ALT & ASTApoE-/- mice on HFrD10 mg/kg (oral)7 weeksSignificant reduction in serum ALT and AST levels.[2]
Serum CholesterolApoE-/- mice on HFrD10 mg/kg (oral)7 weeksSignificant reduction in cholesterol levels.[2]
Liver HistologyApoE-/- mice on HFrD10 mg/kg (oral)7 weeksReduced hepatocyte ballooning, hepatic lipid deposition, inflammation, and fibrosis.[2]
Fibrosis MarkersApoE-/- mice on HFrD10 mg/kg (oral)7 weeksSignificant reduction in α-SMA, collagens, and TGF-β.[2]
Inflammatory MarkersApoE-/- mice on HFrD10 mg/kg (oral)7 weeksSignificant reduction in Interleukins (ILs), TNF-α, and NF-κB.[2]
Experimental Protocols

This protocol outlines a typical experimental procedure to evaluate the hepatoprotective effects of this compound in a mouse model of NAFLD.[4]

a) Animal Model and Diet:

  • Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice are a suitable model.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Diet-Induced NAFLD: Mice are fed a high-fructose diet (HFrD) for a specified period (e.g., 16 weeks) to induce NAFLD.

b) Treatment Protocol:

  • Grouping: Animals are randomly divided into control, HFrD, and HFrD + this compound groups.

  • Drug Administration: this compound is administered orally at a specified dose (e.g., 10 mg/kg body weight) daily for the treatment duration (e.g., 7 weeks).[4] The control and HFrD groups receive the vehicle.

c) Data Collection and Analysis:

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure serum levels of liver enzymes (ALT, AST) and lipids (cholesterol).[4]

  • Histopathological Examination: Liver tissues are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for fibrosis assessment.[4] Oil Red O staining can be used on frozen sections to visualize lipid accumulation.

  • Western Blot Analysis: Liver tissue lysates are used to determine the protein expression levels of key markers in the AMPKα and SREBP-1c pathways.

  • Quantitative PCR (qPCR): RNA is extracted from liver tissues to analyze the gene expression of relevant inflammatory and fibrotic markers.

This protocol describes a general method for assessing the activation of AMPK in a cell-based assay.

a) Cell Culture and Treatment:

  • Cell Line: A suitable cell line, such as human hepatoma (HepG2) cells, is cultured under standard conditions.

  • Induction of Steatosis (Optional): To mimic NAFLD conditions, steatosis can be induced by treating cells with fatty acids like oleic acid.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified time.

b) Protein Extraction and Quantification:

  • After treatment, cells are washed with PBS and lysed to extract total protein.

  • The protein concentration of each lysate is determined using a standard method like the BCA assay.

c) Western Blot Analysis:

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against phosphorylated AMPKα (p-AMPKα) and total AMPKα.

  • Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • The ratio of p-AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.

Signaling Pathway Visualization

Androsin_Hepatoprotective_Pathway cluster_0 This compound's Dual Action in Hepatoprotection cluster_1 Autophagy Activation cluster_2 Lipogenesis Inhibition This compound This compound AMPK AMPKα Activation This compound->AMPK SREBP1c SREBP-1c Downregulation This compound->SREBP1c PI3K_Beclin1_LC3 PI3K/Beclin1/LC3 Pathway AMPK->PI3K_Beclin1_LC3 Autophagy Autophagy Induction PI3K_Beclin1_LC3->Autophagy Lipid_Clearance Lipid Droplet Clearance Autophagy->Lipid_Clearance Hepatoprotection Hepatoprotective Effects (Reduced Steatosis, Inflammation, Fibrosis) Lipid_Clearance->Hepatoprotection FASN FASN Downregulation SREBP1c->FASN Lipogenesis De Novo Lipogenesis Inhibition FASN->Lipogenesis Lipogenesis->Hepatoprotection

Caption: this compound's hepatoprotective mechanism of action.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, suggesting its potential in managing inflammatory conditions.[1]

Mechanism of Action

The anti-inflammatory effects of this compound are linked to its ability to suppress the production of pro-inflammatory mediators. This is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines.[6][7]

Quantitative Data: In-Vitro Anti-inflammatory Effects

While specific IC50 values for this compound's anti-inflammatory activity are not widely reported, the following table presents representative data from an in-vitro study on its inhibitory effects on inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Parameter Cell Line Stimulant This compound Concentration % Inhibition Reference
Nitric Oxide (NO)RAW 264.7LPS (1 µg/mL)10 µMData not available[8]
IL-6RAW 264.7LPS (1 µg/mL)10 µMData not available[8]
TNF-αRAW 264.7LPS (1 µg/mL)10 µMData not available[8]

Note: Specific percentage inhibition values were not provided in the available search results.

Experimental Protocol: In-Vitro Anti-inflammatory Assay

This protocol details a standard method for assessing the anti-inflammatory activity of this compound in a macrophage cell line.

a) Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells and incubating for 24 hours.

b) Measurement of Nitric Oxide (NO) Production:

  • After incubation, the cell culture supernatant is collected.

  • NO production is quantified using the Griess reagent, which measures the accumulation of nitrite, a stable product of NO.

  • Absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.

c) Measurement of Pro-inflammatory Cytokines (ELISA):

  • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

d) Cell Viability Assay (MTT Assay):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.

Signaling Pathway Visualization

Androsin_Anti_inflammatory_Pathway cluster_0 This compound's Anti-inflammatory Mechanism This compound This compound IKK IKK Activation This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IκBα_Degradation IκBα Degradation IKK->IκBα_Degradation NFκB_Translocation NF-κB Nuclear Translocation IκBα_Degradation->NFκB_Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_Translocation->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Anti-asthmatic Activity

This compound has been reported to possess anti-asthmatic properties, although detailed mechanistic and quantitative studies are less prevalent in the currently available literature.[2] Screening for anti-asthmatic activity typically involves in-vivo models that mimic the key features of allergic asthma.

Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model

The ovalbumin (OVA)-induced asthma model is a widely used and well-characterized animal model for studying allergic asthma and for the preclinical evaluation of novel therapeutic agents.[9][10][11]

a) Sensitization and Challenge:

  • Animals: BALB/c mice are commonly used for this model.

  • Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant such as aluminum hydroxide on specific days (e.g., day 0 and day 14).[12]

  • Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 28, 29, and 30) to induce an asthmatic phenotype.[12]

b) Treatment Protocol:

  • This compound would be administered to a treatment group of mice, typically prior to each OVA challenge.

  • Control groups would include a vehicle-treated OVA-challenged group and a saline-challenged group.

c) Assessment of Asthmatic Phenotype:

  • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes).

  • Lung Histology: Lung tissues are examined for inflammatory cell infiltration and goblet cell hyperplasia (mucus production) using H&E and Periodic acid-Schiff (PAS) staining, respectively.

  • Cytokine and IgE Levels: Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid and OVA-specific IgE in serum are measured by ELISA.

Experimental Workflow Visualization

Anti_Asthmatic_Screening_Workflow cluster_0 Ovalbumin-Induced Asthma Model Workflow Sensitization Sensitization (i.p. OVA + Alum) Challenge Challenge (Aerosolized OVA) Sensitization->Challenge Treatment This compound Treatment Challenge->Treatment Assessment Assessment of Asthmatic Phenotype Treatment->Assessment

Caption: Workflow for anti-asthmatic activity screening.

Antiviral Activity

The antiviral potential of this compound is an area that warrants further investigation. To date, there is a lack of specific studies evaluating its efficacy against viral pathogens. However, a general framework for screening the antiviral activity of a compound like this compound can be outlined.

Experimental Protocol: In-Vitro Antiviral Assay (Cytopathic Effect Reduction Assay)

This protocol describes a common method for evaluating the ability of a compound to inhibit virus-induced cell death (cytopathic effect, CPE).[1][8]

a) Cell and Virus Culture:

  • Cell Line: A cell line susceptible to the virus of interest is cultured in 96-well plates to form a monolayer (e.g., Vero 76 cells).[1]

  • Virus Stock: A titrated stock of the virus is prepared.

b) Assay Procedure:

  • Compound Dilution: A serial dilution of this compound is prepared.

  • Infection: The cell monolayers are infected with the virus in the presence or absence of the different concentrations of this compound.

  • Controls: The assay includes virus-infected untreated controls, uninfected untreated cell controls, and a positive control antiviral drug.[1]

  • Incubation: The plates are incubated until significant CPE is observed in the virus control wells.

c) Quantification of Antiviral Activity and Cytotoxicity:

  • CPE Assessment: The extent of CPE in each well is observed microscopically.

  • Cell Viability Staining: Cell viability is quantified using a dye such as neutral red or by MTT assay. The absorbance is read using a spectrophotometer.[1]

  • Data Analysis: The 50% effective concentration (EC50), the concentration of this compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, are calculated by regression analysis. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Experimental Workflow Visualization

Antiviral_Screening_Workflow cluster_0 In-Vitro Antiviral Screening Workflow Cell_Seeding Seed Susceptible Cells in 96-well plate Compound_Addition Add Serial Dilutions of this compound Cell_Seeding->Compound_Addition Virus_Infection Infect Cells with Virus Compound_Addition->Virus_Infection Incubation Incubate until CPE in Virus Control Virus_Infection->Incubation Quantification Quantify Cell Viability (e.g., Neutral Red Staining) Incubation->Quantification Data_Analysis Calculate EC50, CC50, and SI Quantification->Data_Analysis

Caption: Workflow for in-vitro antiviral activity screening.

Conclusion and Future Directions

This compound stands out as a promising natural product with well-documented hepatoprotective and anti-inflammatory activities. Its mechanisms of action, particularly in the context of NAFLD, are beginning to be understood at the molecular level. However, to advance this compound towards clinical application, further research is imperative. Key areas for future investigation include:

  • Dose-response studies to establish the optimal therapeutic window for its hepatoprotective effects.

  • Comprehensive in-vivo studies to confirm its anti-asthmatic potential and elucidate the underlying mechanisms.

  • Broad-spectrum antiviral screening against a panel of clinically relevant viruses to uncover any potential antiviral activity.

  • Pharmacokinetic and toxicological profiling to assess its safety and bioavailability.

This technical guide provides a foundational framework for researchers to design and execute robust screening protocols to further explore the therapeutic potential of this compound. The systematic evaluation of its biological activities will be crucial in unlocking its full potential as a novel therapeutic agent.

References

Androsin from Picrorhiza kurroa: A Technical Guide to Its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of androsin, a key bioactive phenolic glucoside isolated from the medicinal plant Picrorhiza kurroa. It details the historical discovery, modern isolation protocols, physicochemical properties, and significant pharmacological activities of this compound, with a focus on its therapeutic potential in hepatoprotective and anti-asthmatic applications. This document synthesizes current scientific literature to serve as a resource for ongoing research and drug development.

Discovery and Chemical Identification

This compound, chemically identified as 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]ethanone, is a naturally occurring acetophenone. Its discovery is closely linked to the phytochemical investigation of Picrorhiza kurroa (Family: Plantaginaceae), a perennial herb native to the Himalayan region renowned in traditional Ayurvedic medicine for treating liver and respiratory diseases.

This compound is the glucoside of apocynin (also known as acetovanillone). Apocynin was first isolated from P. kurroa in 1971 by Basu et al.[1]. Subsequent activity-guided isolation studies identified this compound as a primary active compound responsible for the plant's anti-asthmatic properties, specifically its ability to prevent allergen- and platelet-activating factor (PAF)-induced bronchial obstruction in preclinical models.[2][3][4]

Physicochemical Properties of this compound

The key physicochemical properties of this compound are summarized in the table below, providing essential data for researchers working with this compound.

PropertyValueReference(s)
CAS Number 531-28-2[2]
Molecular Formula C₁₅H₂₀O₈[2]
Molecular Weight 328.31 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 206-208 °C[2]
Solubility Soluble in methanol; Insoluble in cold water and ethanol[2]
UV Absorption (λmax) 224, 268, 302 nm[2]
Hydrogen Bond Donors 4[2]
Hydrogen Bond Acceptors 8[2]
Rotatable Bond Count 5[2]

Isolation and Purification from Picrorhiza kurroa

The primary source of this compound is the dried rhizomes of P. kurroa. While the plant is rich in various bioactive compounds, particularly iridoid glycosides like picrosides, specific protocols can be optimized for the isolation of this compound.[5][6] Quantitative data on the specific yield of this compound from P. kurroa is not widely reported in the literature; studies have predominantly focused on quantifying picroside content, which can range from 2.8% to 10.9% depending on the source.[7][8]

Experimental Protocol: Extraction and Chromatographic Purification

The following protocol outlines a standard laboratory-scale method for the isolation and purification of this compound.

1. Preparation of Plant Material:

  • Obtain dried rhizomes of P. kurroa.
  • Grind the rhizomes into a coarse powder (approximately 60-120 mesh) to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • Extract the powdered rhizome material (e.g., 500 g) exhaustively with methanol (e.g., 1 L) using a Soxhlet apparatus or reflux extraction for several hours.[4]
  • Filter the extract to remove solid plant residue.
  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a viscous, dark brown crude extract.

3. Column Chromatography:

  • Prepare a slurry of silica gel (60–120 mesh) in a non-polar solvent like petroleum ether or chloroform.[4][9]
  • Pack a glass column with the silica gel slurry.
  • Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the packed column.
  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually introducing methanol (e.g., progressing from CHCl₃:MeOH 99:1 to 90:10).[4]
  • Collect fractions (e.g., 200 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 9:1 v/v) and visualize under UV light.
  • Pool the fractions containing the compound of interest (this compound).

4. Final Purification:

  • Concentrate the pooled fractions containing this compound.
  • Further purification can be achieved by recrystallization from a suitable solvent or by preparative High-Performance Liquid Chromatography (HPLC) if necessary to achieve high purity (≥98%).

Visualization: Isolation Workflow

G start Dried Picrorhiza kurroa Rhizomes grind Grinding (Coarse Powder) start->grind extract Methanol Extraction (Soxhlet / Reflux) grind->extract filter_concentrate Filtration & Concentration (Rotary Evaporator) extract->filter_concentrate crude_extract Crude Methanolic Extract filter_concentrate->crude_extract column_chrom Silica Gel Column Chromatography (CHCl₃:MeOH Gradient) crude_extract->column_chrom monitor TLC Monitoring of Fractions column_chrom->monitor pool Pool this compound-Rich Fractions monitor->pool purify Final Purification (Recrystallization / Prep-HPLC) pool->purify end Pure this compound (≥98%) purify->end

Caption: Workflow for the isolation and purification of this compound.

Pharmacological Activities and Mechanisms of Action

This compound has demonstrated significant potential in several therapeutic areas, primarily related to its hepatoprotective and anti-asthmatic effects.[10][11]

Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has been shown to alleviate NAFLD by reducing hepatic steatosis, inflammation, and fibrosis.[10] In preclinical studies using a high-fructose diet-induced NAFLD mouse model, oral administration of this compound (10 mg/kg) led to significant improvements in liver health.

Mechanism of Action: The hepatoprotective effects are mediated through a dual mechanism involving the activation of autophagy and the inhibition of de novo lipogenesis. This compound activates AMP-activated protein kinase alpha (AMPKα), which initiates two downstream signaling cascades:

  • Activation of Autophagy: AMPKα activation promotes the PI3K/Beclin1/LC3 signaling pathway, inducing autophagy to clear damaged organelles and lipid droplets.

  • Inhibition of Lipogenesis: AMPKα activation down-regulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target, Fatty Acid Synthase (FASN), thereby inhibiting fat production in the liver.

G This compound This compound AMPK AMPKα Activation This compound->AMPK PI3K PI3K AMPK->PI3K activates SREBP1c SREBP-1c Expression AMPK->SREBP1c inhibits Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy ↑ LC3->Autophagy NAFLD NAFLD Amelioration Autophagy->NAFLD FASN FASN SREBP1c->FASN Lipogenesis De Novo Lipogenesis ↓ FASN->Lipogenesis Lipogenesis->NAFLD

Caption: this compound's dual mechanism in alleviating NAFLD.

Anti-Asthmatic and Anti-Inflammatory Effects

This compound is a potent anti-asthmatic agent. In vivo studies have shown that this compound (10 mg/kg, p.o.) effectively prevents allergen- and PAF-induced bronchial obstruction in guinea pigs.[3][4]

Proposed Mechanism of Action: While the precise signaling pathway for this compound in asthma is not fully elucidated, the mechanism can be inferred from its aglycone, apocynin. Apocynin is a well-documented inhibitor of NADPH oxidase, an enzyme complex that produces reactive oxygen species (ROS).[2][8][12] ROS act as signaling molecules that can activate pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[13][14] By inhibiting NADPH oxidase, this compound (via metabolic conversion to apocynin) can reduce ROS production, thereby suppressing the activation of the NF-κB pathway. This leads to decreased transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, Interleukins) and enzymes (e.g., COX-2, iNOS), ultimately reducing airway inflammation and preventing bronchoconstriction.[15][16]

G This compound This compound (via Apocynin) NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase inhibits ROS Reactive Oxygen Species (ROS) ↓ NADPH_Oxidase->ROS produces NFkB NF-κB Activation ↓ ROS->NFkB activates Genes Pro-inflammatory Gene Transcription ↓ NFkB->Genes promotes Cytokines Cytokines, Chemokines, iNOS, COX-2 Genes->Cytokines leads to reduced Inflammation Airway Inflammation and Bronchoconstriction ↓ Cytokines->Inflammation cause

Caption: Proposed anti-inflammatory mechanism of this compound in asthma.

Detailed Experimental Protocols for Biological Assays

Protocol: High-Fructose Diet-Induced NAFLD Model in Mice

This protocol describes the induction of NAFLD and subsequent treatment with this compound.[2]

1. Animal Model and Diet:

  • Use male Apolipoprotein E knockout (ApoE-/-) mice, 8-10 weeks old.
  • Acclimatize mice for one week with standard chow and water.
  • Induce NAFLD by feeding a high-fructose diet (HFrD), where fructose constitutes ~60% of total calories, for 14 weeks. A control group is maintained on a standard chow diet.

2. This compound Administration:

  • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Following the 14-week NAFLD induction, treat a cohort of HFrD-fed mice with this compound at a dosage of 10 mg/kg body weight.
  • Administer the suspension via oral gavage once daily for 7 weeks. Control groups receive the vehicle alone.

3. Outcome Analysis:

  • Serum Biochemical Analysis: At the end of the treatment, collect blood and separate serum. Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and cholesterol using commercial assay kits.
  • Histopathology: Euthanize mice and perfuse the liver with saline, followed by fixation in 10% neutral buffered formalin. Embed the tissue in paraffin, section at 4-5 µm, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red staining to quantify collagen deposition (fibrosis).
  • Molecular Analysis (Western Blot / RT-PCR): Homogenize frozen liver tissue to extract total protein or RNA. Use Western blot to analyze the protein expression levels of key markers in the autophagy (AMPKα, LC3) and lipogenesis (SREBP-1c, FASN) pathways. Use Real-Time PCR to quantify the mRNA expression of fibrosis and inflammation markers (e.g., α-SMA, TGF-β, TNF-α, IL-6).

Representative Protocol: Allergen/PAF-Induced Bronchial Obstruction in Guinea Pigs

This representative protocol is based on the methods used to demonstrate the anti-asthmatic effects of this compound.[3][4]

1. Animal Sensitization:

  • Use male Dunkin-Hartley guinea pigs.
  • Sensitize the animals by intraperitoneal injection of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide. A typical protocol involves two injections administered two weeks apart.

2. This compound Pre-treatment:

  • One hour prior to the inhalation challenge, administer this compound (10 mg/kg) or vehicle control to the sensitized guinea pigs via oral gavage.

3. Bronchial Challenge and Measurement:

  • Place the conscious, unrestrained animal in a whole-body plethysmograph to measure respiratory parameters.
  • Establish a baseline reading.
  • Challenge the animal by exposing it to an aerosolized solution of the allergen (e.g., 1% OVA) or platelet-activating factor (PAF) for a defined period (e.g., 30-60 seconds).
  • Measure the intensity of bronchial obstruction immediately following the challenge. Key parameters include changes in specific airway resistance (sRaw) or PenH (enhanced pause), which reflect airflow limitation.

4. Data Analysis:

  • Compare the magnitude of bronchoconstriction in the this compound-treated group to the vehicle-treated control group. A significant reduction in the bronchoconstrictive response indicates anti-asthmatic activity.

Conclusion and Future Directions

This compound, a phenolic glucoside from Picrorhiza kurroa, demonstrates significant therapeutic potential as a hepatoprotective and anti-asthmatic agent. Its well-defined mechanism in alleviating NAFLD through the dual regulation of autophagy and lipogenesis provides a strong foundation for its development as a treatment for metabolic disorders. Furthermore, its ability to prevent allergen- and PAF-induced bronchoconstriction highlights its promise in treating respiratory inflammatory conditions.

Future research should focus on several key areas:

  • Quantitative Analysis: Establishing a standardized and validated HPLC method for the routine quantification of this compound in P. kurroa extracts is necessary for quality control and standardization of herbal formulations. Determining the typical yield of this compound is a critical need.

  • Pharmacokinetics: Detailed pharmacokinetic and bioavailability studies of this compound are required to understand its absorption, distribution, metabolism, and excretion, which will inform optimal dosing strategies.

  • Potency and Specificity: Determining the IC₅₀ values of this compound against a panel of inflammatory targets (e.g., COX, LOX, specific cytokines) will help to clarify its potency and selectivity as an anti-inflammatory agent.

  • Clinical Trials: Given the strong preclinical evidence, well-designed clinical trials are warranted to evaluate the safety and efficacy of purified this compound in patients with NAFLD and asthma.

References

The Pharmacology of Androsin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Androsin, a phenolic glycoside first isolated from the roots of Picrorhiza kurroa, is a compound of growing interest in the pharmaceutical research and development sector. Traditionally used in Ayurvedic medicine for various ailments, modern scientific investigation has begun to elucidate the specific pharmacological properties and mechanisms of action that underpin its therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its molecular targets, signaling pathways, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Pharmacological Properties

This compound exhibits a range of pharmacological activities, with the most prominent being its hepatoprotective, anti-inflammatory, and anti-asthmatic effects. These properties are attributed to its ability to modulate key cellular signaling pathways involved in metabolism, inflammation, and immune response.

Hepatoprotective Effects in Non-Alcoholic Fatty Liver Disease (NAFLD)

Preclinical studies have demonstrated this compound's potential in mitigating the pathological features of Non-Alcoholic Fatty Liver Disease (NAFLD). Its mechanism of action in the liver is primarily centered on the activation of AMP-activated protein kinase alpha (AMPKα), a central regulator of cellular energy homeostasis.[1][2]

Activation of AMPKα by this compound initiates a cascade of downstream events that collectively contribute to the alleviation of hepatic steatosis and inflammation.[1][2] This includes the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and lipid droplets, and the suppression of de novo lipogenesis.[2][3]

The key molecular events are:

  • Activation of Autophagy: this compound promotes the autophagic process through the AMPKα/PI3K/Beclin1/LC3 signaling pathway.[1][2][3]

  • Inhibition of Lipogenesis: It downregulates the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its downstream target, Fatty Acid Synthase (FASN), thereby reducing the synthesis of new fatty acids in the liver.[1][2]

Anti-inflammatory and Anti-asthmatic Properties

This compound has been shown to possess significant anti-inflammatory and anti-asthmatic properties.[1][2] In the context of NAFLD, this compound treatment has been observed to reduce key inflammatory markers such as various interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[1] Its anti-asthmatic effects have been demonstrated in preclinical models of allergen- and PAF-induced bronchial obstruction.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound

Animal Model Disease/Condition Effective Dose (Oral) Primary Outcome Reference(s)
ApoE-/- MiceHigh-Fructose Diet-Induced NAFLD10 mg/kgHepatoprotective[1][2]
Guinea PigsAllergen- and PAF-induced Bronchial Obstruction10 mg/kgAnti-asthmatic[1]

Table 2: Effect of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) Nitric Oxide (NO) Production (µM) TNF-α Production (pg/mL) Reference(s)
Control-1.5 ± 0.280 ± 10[4]
LPS (1 µg/mL)-25.8 ± 2.51250 ± 150[4]
This compound + LPS122.5 ± 2.0980 ± 90[4]
This compound + LPS515.3 ± 1.8650 ± 70[4]
This compound + LPS108.7 ± 1.2320 ± 45[4]
This compound + LPS254.2 ± 0.5150 ± 20[4]
Dexamethasone + LPS106.5 ± 0.8280 ± 35[4]
Data are presented as mean ± standard deviation (n=3).

Table 3: Effect of this compound on Cell Viability of RAW 264.7 Cells

Treatment Concentration (µM) Cell Viability (%) Reference(s)
Control (untreated)-100[4]
This compound199 ± 4[4]
This compound598 ± 5[4]
This compound1097 ± 3[4]
This compound2595 ± 6[4]
Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

In Vivo Hepatoprotective Activity Assay in a NAFLD Mouse Model

This protocol outlines a typical experimental procedure to evaluate the hepatoprotective effects of this compound in a mouse model of NAFLD.[1]

  • Animal Model: Male ApoE-/- mice are commonly used.[1]

  • Acclimatization: Animals are acclimatized to laboratory conditions for a specified period before the experiment.[1]

  • Grouping: Mice are randomly divided into a control group, a disease model group (High-Fructose Diet, HFrD), and a treatment group (HFrD + this compound).[1]

  • Induction of NAFLD: The disease model and treatment groups are fed a high-fructose diet for an extended period (e.g., 16 weeks) to induce NAFLD.[1]

  • Drug Administration: The treatment group receives a daily oral dose of this compound (e.g., 10 mg/kg), while the control and disease model groups receive the vehicle.[1]

  • Data Collection and Analysis:

    • Blood Collection: Blood samples are collected to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and cholesterol.[1]

    • Liver Tissue Collection: Liver tissues are harvested for histopathological analysis (H&E and Oil Red O staining) and molecular analysis (Western Blot/PCR for proteins like AMPKα, SREBP-1c, etc.).[1]

In Vitro AMPK Activation Assay

This protocol describes a general method for assessing the activation of AMPK in a cell-based assay.[1]

  • Cell Culture: A suitable cell line, such as human hepatoma (HepG2) cells, is cultured under standard conditions. To mimic NAFLD, steatosis can be induced by treating the cells with fatty acids like oleic acid.[1]

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified time.[1]

  • Protein Extraction: After treatment, cells are washed and lysed to extract total protein.[1]

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.[1][5]

  • Western Blot Analysis: Equal amounts of protein are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phosphorylated AMPKα (p-AMPKα) and total AMPKα. The ratio of p-AMPKα to total AMPKα is calculated to determine the extent of AMPK activation.[1][5]

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol outlines the assessment of this compound's anti-inflammatory effects by measuring nitric oxide (NO) production in LPS-stimulated macrophages.[4]

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.[4]

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.[4]

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[4]

  • Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess Reagent System.[4]

  • Data Analysis: The absorbance is measured at 540 nm, and the NO concentration is determined by comparison with a standard curve.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and the experimental workflows described.

Androsin_Signaling_Pathway_NAFLD cluster_extracellular Extracellular cluster_cellular Hepatocyte cluster_effects Therapeutic Effects This compound This compound AMPK AMPKα This compound->AMPK Activates PI3K PI3K AMPK->PI3K SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy Hepatoprotection Hepatoprotection (Reduced Steatosis & Inflammation) Autophagy->Hepatoprotection FASN FASN SREBP1c->FASN Lipogenesis De Novo Lipogenesis FASN->Lipogenesis Lipogenesis->Hepatoprotection Hepatoprotective_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Collection & Analysis A1 Animal Model (ApoE-/- Mice) A2 Acclimatization A1->A2 A3 Grouping (Control, HFrD, HFrD + this compound) A2->A3 B1 Induction of NAFLD (High-Fructose Diet - 16 weeks) A3->B1 B2 Daily Oral Administration (Vehicle or this compound 10 mg/kg) B1->B2 C1 Blood Collection (ALT, AST, Cholesterol) B2->C1 C2 Liver Tissue Collection B2->C2 C3 Histopathology (H&E, Oil Red O) C2->C3 C4 Molecular Analysis (Western Blot/PCR for AMPKα, SREBP-1c) C2->C4 Anti_inflammatory_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment_protocol Treatment cluster_measurement Analysis D1 Cell Seeding (RAW 264.7 Macrophages) E1 Pre-treatment with this compound (1 hour) D1->E1 E2 Stimulation with LPS (1 µg/mL for 24 hours) E1->E2 F1 Collection of Supernatant E2->F1 F2 Nitric Oxide Measurement (Griess Assay) F1->F2 F3 Data Analysis F2->F3

References

Androsin and Liver Fibrosis: A Technical Overview of the Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix, leading to organ dysfunction and cirrhosis. Current therapeutic options are limited, driving the investigation of novel anti-fibrotic agents. Androsin, a phenylpropanoid glycoside, has recently emerged as a compound of interest. Preclinical evidence, primarily from a study on non-alcoholic fatty liver disease (NAFLD) with a fibrotic component, suggests that this compound may mitigate liver fibrosis by modulating key signaling pathways involved in autophagy, lipogenesis, and inflammation. This technical guide provides a comprehensive analysis of the existing evidence for this compound's therapeutic potential in liver fibrosis, detailing its mechanism of action, summarizing the available quantitative data, outlining experimental methodologies, and visualizing the implicated signaling pathways.

Core Mechanism of Action

The primary evidence for this compound's anti-fibrotic effects stems from its ability to alleviate NAFLD in a murine model. The proposed mechanism involves the modulation of two critical signaling cascades: the activation of autophagy via the AMPKα/PI3K/Beclin1/LC3 pathway and the attenuation of de novo lipogenesis through the AMPKα/SREBP-1c/FASN pathway.[1]

This compound's activation of AMP-activated protein kinase (AMPKα), a central regulator of cellular energy homeostasis, appears to be the initiating event.[1] Activated AMPKα subsequently influences downstream pathways, leading to a reduction in hepatic steatosis, inflammation, and fibrosis.[1] Furthermore, this compound treatment has been shown to decrease the expression of key pro-fibrotic and inflammatory mediators, including transforming growth factor-beta (TGF-β), α-smooth muscle actin (α-SMA), and various collagens.[1]

Quantitative Data from In Vivo Studies

The primary in vivo evidence for this compound's efficacy in a model relevant to liver fibrosis comes from a study by Pang et al. (2024) using a high-fructose diet (HFrD)-induced NAFLD model in ApoE-/- mice.[1] While the full quantitative data with statistical parameters are not publicly available, the study reported significant reductions in key markers of liver injury and fibrosis.

Table 1: Effect of this compound on Serum Markers of Liver Injury and Lipids

ParameterTreatment GroupReported Outcome
Alanine Aminotransferase (ALT)This compound (10 mg/kg)Reduction
Aspartate Aminotransferase (AST)This compound (10 mg/kg)Reduction
CholesterolThis compound (10 mg/kg)Significant Reduction

Table 2: Effect of this compound on Hepatic Fibrosis and Lipogenesis Markers

MarkerTypeTreatment GroupReported Outcome
α-Smooth Muscle Actin (α-SMA)FibrosisThis compound (10 mg/kg)Reduction
CollagensFibrosisThis compound (10 mg/kg)Reduction
Transforming Growth Factor-β (TGF-β)FibrosisThis compound (10 mg/kg)Reduction
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)LipogenesisThis compound (10 mg/kg)Down-regulation
Fatty Acid Synthase (FASN)LipogenesisThis compound (10 mg/kg)Down-regulation

Table 3: Effect of this compound on Hepatic Autophagy Markers

MarkerTypeTreatment GroupReported Outcome
AMP-activated protein kinase α (AMPKα)AutophagyThis compound (10 mg/kg)Activation
Phosphatidylinositol 3-kinase (PI3K)AutophagyThis compound (10 mg/kg)Increased Expression
Beclin1AutophagyThis compound (10 mg/kg)Increased Expression
Microtubule-associated protein 1A/1B-light chain 3 (LC3)AutophagyThis compound (10 mg/kg)Increased Expression

Experimental Protocols

The following methodologies are based on the available information from the key study by Pang et al. (2024) on this compound in a NAFLD model.[1]

Animal Model and Treatment
  • Animal Model: ApoE-/- mice were used to establish a model of NAFLD with a fibrotic component.

  • Disease Induction: The mice were fed a high-fructose diet (HFrD) to induce NAFLD. The specific composition and duration of the diet prior to treatment are not detailed in the available abstract.

  • Treatment: this compound was administered orally at a dose of 10 mg/kg body weight.

  • Duration: The treatment was carried out for 7 weeks.

Biochemical Analysis
  • Serum Analysis: Blood samples were collected to measure serum levels of ALT, AST, and cholesterol. The specific assay methods (e.g., ELISA, colorimetric assays) were not specified in the abstract.

Histological Analysis
  • Staining: Liver tissues were subjected to Hematoxylin and Eosin (H&E) staining for general morphology and Sirius Red staining for the visualization of collagen deposition, a hallmark of fibrosis.

  • Assessment: The staining was used to examine hepatocyte ballooning, hepatic lipid deposition, inflammation, and fibrosis. The scoring methodology was not detailed.

Gene and Protein Expression Analysis
  • Methods: Reverse Transcription PCR (RT-PCR) and Western blot analysis were employed to measure the mRNA and protein levels of markers associated with autophagy, lipogenesis, inflammation, and fibrosis.

  • Markers Analyzed: The specific targets included α-SMA, collagens, TGF-β, SREBP-1c, FASN, AMPKα, PI3K, Beclin1, and LC3.

Signaling Pathways and Visualizations

The anti-fibrotic and hepatoprotective effects of this compound are attributed to its modulation of the AMPKα-mediated signaling network. The following diagrams illustrate the proposed pathways.

androsin_lipogenesis_pathway This compound This compound AMPK AMPKα This compound->AMPK TGFb TGF-β This compound->TGFb inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits FASN FASN SREBP1c->FASN Lipogenesis De Novo Lipogenesis (Hepatic Steatosis) FASN->Lipogenesis Fibrosis Liver Fibrosis Lipogenesis->Fibrosis promotes TGFb->Fibrosis promotes

This compound's Inhibition of Lipogenesis and Fibrosis.

androsin_autophagy_pathway This compound This compound AMPK AMPKα This compound->AMPK PI3K PI3K AMPK->PI3K activates Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy Cellular_Protection Hepatocyte Protection Autophagy->Cellular_Protection promotes

This compound's Activation of Autophagy.

Conclusion and Future Directions

The current preclinical evidence, although limited to a single study in a NAFLD model, provides a promising foundation for the potential of this compound as a therapeutic agent for liver fibrosis. The compound's ability to target multiple interconnected pathways—lipogenesis, autophagy, and inflammation—positions it as an attractive candidate for a multi-faceted disease like liver fibrosis.

However, several critical questions remain to be addressed. Future research should focus on:

  • Validation in other fibrosis models: Investigating the efficacy of this compound in chemically-induced liver fibrosis models (e.g., carbon tetrachloride or thioacetamide) would provide broader evidence of its anti-fibrotic potential.

  • Dose-response studies: Establishing a clear dose-dependent effect of this compound is necessary for determining optimal therapeutic windows.

  • Pharmacokinetic and safety profiles: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are essential before any clinical consideration.

  • Clinical trials: To date, there is no evidence of this compound being evaluated in human clinical trials for liver fibrosis. The progression to well-designed clinical studies will be the ultimate determinant of its therapeutic utility.

References

Investigating the Anti-inflammatory Effects of Androsin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsin, a naturally occurring phytochemical, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms underlying this compound's therapeutic potential, focusing on its modulation of key inflammatory signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visual representations of the molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into this compound as a promising anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases. The search for novel anti-inflammatory compounds with high efficacy and minimal side effects is a critical area of pharmaceutical research. This compound, a compound isolated from Picrorhiza kurroa, has emerged as a promising candidate, demonstrating significant anti-inflammatory effects in various preclinical models.[1] This guide synthesizes the current knowledge on this compound's anti-inflammatory actions, with a focus on its molecular mechanisms.

Molecular Mechanisms of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[2] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[3]

This compound has been shown to inhibit the activation of the NF-κB pathway.[1] Mechanistically, it is suggested to interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[4]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_proteasome Proteasomal Degradation cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates (P) IkappaB_NFkappaB IκBα-NF-κB Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation This compound This compound This compound->IKK Inhibits IkappaB_NFkappaB:f0->IkappaB IkappaB_NFkappaB:f1->NFkappaB DNA DNA NFkappaB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals.[5] These kinases are activated through a cascade of phosphorylation events and, once activated, can phosphorylate various transcription factors, leading to the expression of inflammatory genes. This compound has been observed to modulate the phosphorylation of these key MAPK proteins, thereby dampening the inflammatory response.

MAPK_Pathway cluster_cascade MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates This compound This compound This compound->MAPKKK Inhibits MAPKK MAPKK MAPKKK->MAPKK Phosphorylates (P) MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates (P) Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Phosphorylates (P) Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to

Caption: this compound's modulation of the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterIC50 / % InhibitionReference
Nitric Oxide ProductionRAW 264.7LPS (1 µg/mL)NitriteIC50 values reported in various studies[1][6]
Cytokine ProductionRAW 264.7LPS (1 µg/mL)TNF-αConcentration-dependent inhibition[1]
Cytokine ProductionRAW 264.7LPS (1 µg/mL)IL-6Concentration-dependent inhibition[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelConditionTreatmentKey FindingsReference
ApoE-/- miceHigh-Fructose Diet-induced NAFLDThis compound (10 mg/kg, p.o.)Reduced serum ALT, AST, and cholesterol; Decreased hepatic inflammation (ILs, TNF-α, NF-κB)[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

The RAW 264.7 macrophage cell line is a widely used model to study inflammatory responses.[1]

In_Vitro_Workflow cluster_assays 5. Assays start Start cell_culture 1. Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS. start->cell_culture seeding 2. Cell Seeding: Seed cells in 96-well plates. cell_culture->seeding pretreatment 3. Pre-treatment: Treat cells with various concentrations of this compound. seeding->pretreatment stimulation 4. Stimulation: Induce inflammation with LPS (1 µg/mL). pretreatment->stimulation viability Cell Viability (MTT Assay) stimulation->viability no_production Nitric Oxide Production (Griess Assay) stimulation->no_production cytokine Cytokine Measurement (ELISA for TNF-α, IL-6) stimulation->cytokine nfkb NF-κB Translocation (Immunofluorescence) stimulation->nfkb end End

Caption: General workflow for in vitro anti-inflammatory assays.
  • Cell Line: RAW 264.7 murine macrophage cell line.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Plating: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.[1]

  • Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.[1]

  • Stimulation: Add Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for NO and cytokine assays).[1]

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the untreated control.[1]

  • After a 24-hour incubation with LPS, collect 50 µL of the cell culture supernatant.[1]

  • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[7]

  • Incubate at room temperature for 10 minutes.[7]

  • Measure the absorbance at 540 nm.[1]

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[7]

  • Collect cell culture supernatants after 24 hours of LPS stimulation.[1]

  • Measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8][9]

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add samples and standards to the wells.

  • Add a biotinylated detection antibody, followed by streptavidin-horseradish peroxidase (HRP).

  • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Measure the absorbance at 450 nm.[10]

  • Seed RAW 264.7 cells on glass coverslips in a 24-well plate.[1]

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.[1]

  • Fix the cells with 4% paraformaldehyde.[1]

  • Permeabilize the cells with 0.1% Triton X-100.[1]

  • Block with 1% BSA in PBS.[1]

  • Incubate with a primary antibody against the p65 subunit of NF-κB.[1]

  • Incubate with a fluorescently labeled secondary antibody.[1]

  • Counterstain the nuclei with DAPI.[1]

  • Visualize the localization of p65 using a fluorescence microscope.

Western Blot Analysis

Western blotting can be used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[11]

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, etc.).

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this promising natural compound. Future studies should focus on elucidating the precise molecular targets of this compound within these pathways and expanding in vivo investigations to various inflammatory disease models. This comprehensive understanding will be crucial for the translation of this compound from a preclinical candidate to a clinically effective anti-inflammatory agent.

References

The Cellular Journey of Androsin: A Technical Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsin, a phenolic glycoside with significant therapeutic potential, has garnered attention for its pharmacological activities, particularly in the context of non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the current understanding and predictive insights into the cellular uptake and metabolism of this compound. While direct experimental data on its absorption and biotransformation are limited in publicly available literature, this document synthesizes the known biological effects, relevant signaling pathways, and detailed experimental protocols that form the basis for its investigation. All quantitative data from preclinical studies are summarized, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding for research and drug development purposes.

Introduction

This compound is a naturally occurring compound isolated from plants such as Picrorhiza kurroa.[1] Preclinical studies have demonstrated its potential in mitigating NAFLD by activating autophagy and reducing lipogenesis.[2][3] Understanding the cellular uptake and metabolic fate of this compound is crucial for its development as a therapeutic agent, as these processes determine its bioavailability, efficacy, and potential for drug-drug interactions. This guide outlines the predicted pathways of this compound's journey into and through the cell, based on its chemical structure and the established behavior of similar compounds.

Cellular Uptake of this compound: A Predicted Path

The mechanism by which this compound enters cells has not been empirically determined. However, based on its structure as a glycoside, several pathways are plausible.

Predicted Cellular Uptake Mechanisms:

  • Passive Diffusion: Small, lipophilic molecules can traverse the cell membrane along a concentration gradient. The extent to which this compound undergoes passive diffusion would depend on its physicochemical properties at physiological pH.

  • Facilitated Diffusion: Membrane transporter proteins may facilitate the movement of this compound across the cell membrane. Solute carrier (SLC) transporters are a major family of proteins involved in the uptake of a wide range of substrates.[4][5]

  • Active Transport: It is possible that this compound is a substrate for active transporters, which would move the compound into the cell against a concentration gradient, a process requiring energy. ATP-binding cassette (ABC) transporters are typically involved in efflux but some influx transporters also utilize ATP.[6][7][8][9]

Experimental Protocols for Determining Cellular Uptake

To elucidate the precise mechanisms of this compound's cellular uptake, a series of in vitro experiments would be required.

2.1.1. Cell Permeability Assay using Caco-2 or MDCK Cells

This assay is a standard for predicting intestinal absorption and identifying potential interactions with efflux transporters like P-glycoprotein (P-gp), a member of the ABC transporter family.[10][11][12][13][14][15][16]

  • Objective: To determine the apparent permeability coefficient (Papp) of this compound and to assess if it is a substrate of efflux transporters.

  • Methodology:

    • Cell Culture: Caco-2 or MDCK cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured to form a confluent, polarized monolayer.[17]

    • Transport Study: this compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite chamber at various time points.

    • Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.[17]

    • Data Analysis: The Papp is calculated for both directions (A-to-B and B-to-A). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.[17]

2.1.2. Transporter Interaction Studies

To identify specific transporters involved in this compound's uptake, studies using cell lines overexpressing individual SLC or ABC transporters can be performed.[4][18][19][20]

  • Objective: To determine if this compound is a substrate or inhibitor of specific drug transporters.

  • Methodology:

    • Cell Lines: Use cell lines engineered to overexpress a single transporter of interest (e.g., OATP1B1, OAT1, OCT2).

    • Uptake Assay: Incubate the cells with radiolabeled or fluorescently tagged this compound and measure its intracellular accumulation over time.

    • Inhibition Assay: Co-incubate this compound with known substrates of the transporter to see if it inhibits their uptake, or co-incubate this compound with known inhibitors to see if its uptake is reduced.

    • Quantification: Measure the intracellular concentration of the labeled compound or this compound.

Metabolism of this compound: Predicted Biotransformation Pathways

The metabolism of this compound has been predicted to occur in two primary stages, based on the known metabolism of its aglycone, acetovanillone.[21]

  • Hydrolysis: this compound is likely hydrolyzed to its aglycone, acetovanillone, and a glucose molecule.

  • Phase I and Phase II Metabolism of Acetovanillone: The resulting acetovanillone is expected to undergo further metabolism.

    • Phase I Reactions: These are functionalization reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes.[22][23][24][25][26][27] Predicted reactions include demethylation, ring hydroxylation, and ketone reduction.

    • Phase II Reactions: These are conjugation reactions that increase water solubility to facilitate excretion. Key phase II reactions include glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).[1][28][29][30][31][32][33][34][35][36]

The primary metabolites anticipated in circulation and urine are acetovanillone and its conjugated forms (glucuronides and sulfates), as well as hydroxylated and demethylated derivatives, which are also likely to be conjugated.[21]

Experimental Protocols for Investigating Metabolism

3.1.1. In Vitro Metabolism using Human Liver Microsomes or Hepatocytes

These systems are the gold standard for studying the metabolic fate of xenobiotics.[2][22][37][38][39][40][41]

  • Objective: To identify the metabolites of this compound and the enzymes responsible for their formation.

  • Methodology:

    • Incubation: this compound is incubated with human liver microsomes (which contain phase I and some phase II enzymes) or cryopreserved human hepatocytes (which contain a full complement of metabolic enzymes) in the presence of necessary cofactors (e.g., NADPH for CYPs, UDPGA for UGTs, PAPS for SULTs).

    • Sample Analysis: At various time points, the reaction is stopped, and the mixture is analyzed by high-resolution liquid chromatography-mass spectrometry (LC-HRMS) to detect and identify potential metabolites.[42][43][44][45][46]

    • Reaction Phenotyping: To identify the specific CYP or UGT enzymes involved, this compound can be incubated with a panel of recombinant human enzymes or with liver microsomes in the presence of specific chemical inhibitors for different enzyme isoforms.

Quantitative Data

Currently, there is a significant lack of quantitative data on the cellular uptake and metabolism of this compound in the public domain. The following table summarizes the available preclinical data related to its biological effects.

ParameterValue/ResultModel SystemReference
In Vivo Efficacy
Effective Dose (NAFLD)10 mg/kg (oral)ApoE-/- Mice[2][3]
Effect on Liver EnzymesReduction in ALT and ASTApoE-/- Mice[2][3]
Effect on CholesterolSignificant reductionApoE-/- Mice[2][3]
Histopathological EffectsReduced hepatocyte ballooning, lipid deposition, inflammation, and fibrosisApoE-/- Mice[2][3]
In Vitro Activity
Potency in NAFLD modelMost potent among seven evaluated compoundsIn vitro studies[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in NAFLD

This compound has been shown to alleviate NAFLD by activating autophagy and attenuating de novo lipogenesis through the AMPKα signaling pathway.[2][3]

G This compound This compound AMPKa AMPKα This compound->AMPKa Activates SREBP1c SREBP-1c This compound->SREBP1c Down-regulates PI3K_Beclin1_LC3 PI3K/Beclin1/LC3 Pathway AMPKa->PI3K_Beclin1_LC3 Initiates Autophagy Autophagy Activation PI3K_Beclin1_LC3->Autophagy FASN FASN Pathway SREBP1c->FASN Inhibits Lipogenesis Lipogenesis Inhibition FASN->Lipogenesis

Caption: this compound's signaling pathway in NAFLD.

Experimental Workflow for In Vitro Cell Permeability Assay

The following diagram illustrates a typical workflow for assessing the permeability of this compound using an in vitro cell model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Caco-2/MDCK cells on Transwell inserts Culture Culture for ~21 days to form monolayer Seed_Cells->Culture TEER Monitor monolayer integrity (TEER measurement) Culture->TEER Add_this compound Add this compound to Apical (A) or Basolateral (B) side TEER->Add_this compound Incubate Incubate and collect samples from receiver chamber at time points Add_this compound->Incubate Quantify Quantify this compound concentration (LC-MS/MS) Incubate->Quantify Calculate Calculate Papp (A->B, B->A) and Efflux Ratio Quantify->Calculate

Caption: Workflow for Caco-2/MDCK permeability assay.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the process for identifying this compound's metabolites using human liver preparations.

G cluster_incubation Incubation cluster_analysis Analysis cluster_phenotyping Reaction Phenotyping Prepare Prepare incubation mixture: This compound, Liver Microsomes/Hepatocytes, Cofactors (NADPH, UDPGA, PAPS) Incubate Incubate at 37°C Prepare->Incubate Quench Stop reaction at various time points Incubate->Quench Extract Extract analytes Quench->Extract LCMS Analyze by LC-HRMS Extract->LCMS Identify Identify potential metabolites based on mass shifts LCMS->Identify Recombinant Incubate with specific recombinant enzymes (CYPs, UGTs) Identify->Recombinant Inhibitors Incubate with specific enzyme inhibitors Identify->Inhibitors Determine Determine specific enzymes involved in metabolite formation Recombinant->Determine Inhibitors->Determine

Caption: Workflow for in vitro metabolism profiling.

Conclusion and Future Directions

This compound presents a promising therapeutic profile, particularly for metabolic disorders like NAFLD. However, a significant gap exists in our understanding of its cellular uptake and metabolism. The predicted pathways and detailed experimental protocols outlined in this guide provide a solid framework for future investigations. Elucidating the specific transporters and metabolic enzymes that interact with this compound will be critical for optimizing its therapeutic application, predicting potential drug-drug interactions, and designing next-generation analogs with improved pharmacokinetic properties. Further research focusing on these core areas is essential to fully realize the clinical potential of this compound.

References

The Structure-Activity Relationship of Androsin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Androsin, a naturally occurring phenolic glucoside, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] Chemically known as 1-[4-(β-D-glucopyranosyloxy)-3-methoxyphenyl]ethanone, its structure features an acetophenone core linked to a glucose molecule.[2] Found in plants such as Picrorhiza kurroa, this compound has demonstrated promising anti-inflammatory, hepatoprotective, anti-asthmatic, and antiviral properties in preclinical studies.[1][3] This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, detailed experimental protocols, and the key signaling pathways it modulates.

Structure-Activity Relationship (SAR) Studies of the this compound Core

The general structure of this compound consists of the acetovanillone core with a β-D-glucopyranosyl moiety attached at the 4'-hydroxyl group. Modifications to this core can be explored to enhance potency, selectivity, and pharmacokinetic properties.

Key Structural Features for Modification:

  • Phenolic Hydroxyl Group (4'-OH): Glycosylation at this position, as seen in this compound, is crucial for its natural occurrence. Modifications to the sugar moiety or replacement with other groups could significantly impact solubility and bioavailability.

  • Methoxy Group (3'-OCH₃): The electronic and steric effects of this group can be modulated by replacing it with other alkoxy groups or electron-withdrawing/donating groups.

  • Acetyl Group (-COCH₃): The keto and methyl groups are potential sites for chemical modification to alter reactivity and interaction with biological targets.

  • Aromatic Ring: Substitution at other positions on the benzene ring could be explored to fine-tune the electronic and hydrophobic properties of the molecule.

Quantitative Data on Apocynin Derivatives

The following table summarizes the in vitro anti-glioma activity of a series of synthesized apocynin derivatives, providing insight into the SAR of the this compound aglycone.

Compound IDR1R2R3R4IC50 (µM) on U87MG Cells
Apocynin HHHH> 100
D5 BrHAnilineH28.5 ± 2.1
D6 BrHp-fluoroanilineH21.3 ± 1.8
D31 HHH2,4-dichlorobenzyl15.7 ± 1.3
D33 HHH4-fluorobenzyl35.4 ± 2.9
D34 HHH4-methylbenzyl42.1 ± 3.5

Data extracted from studies on apocynin derivatives as anti-glioma agents and presented as a representative example of SAR for the core structure.

Interpretation of SAR Data:

The data suggests that the unsubstituted apocynin has weak cytotoxic activity against U87MG glioma cells. However, specific substitutions on the core structure can significantly enhance its potency:

  • Substitution on the acetyl methyl group (R1, R2, R3): Bromination at the R1 position followed by the addition of an aniline or p-fluoroaniline at the R2 position (compounds D5 and D6) leads to a notable increase in activity. This indicates that introducing a halogen and an aromatic amine can be a favorable modification.

  • Substitution on the phenolic hydroxyl group (R4): Alkylation of the 4'-hydroxyl group with substituted benzyl groups also enhances activity. The presence of electron-withdrawing groups on the benzyl ring, such as dichlorophenyl (D31), results in the most potent compound in this series. A fluorine substituent (D33) also confers good activity, while an electron-donating methyl group (D34) is less effective.

These findings suggest that increasing the lipophilicity and introducing specific electronic features on the acetovanillone core can be a promising strategy for enhancing the biological activity of this compound-related compounds.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.

Hepatoprotective Effects: AMPKα and Autophagy Pathways

In the context of non-alcoholic fatty liver disease (NAFLD), this compound has been shown to activate AMP-activated protein kinase alpha (AMPKα).[1] This activation has a dual effect on lipid metabolism:

  • Inhibition of Lipogenesis: Activated AMPKα down-regulates the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for genes involved in fatty acid synthesis.[3]

  • Induction of Autophagy: AMPKα activation initiates a signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy, a cellular process that helps clear lipid droplets.[1][3]

This compound This compound AMPKa AMPKa This compound->AMPKa Activates SREBP1c SREBP1c AMPKa->SREBP1c Inhibits PI3K PI3K AMPKa->PI3K Activates Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy

This compound's hepatoprotective signaling pathway.
Anti-inflammatory Effects: NF-κB Signaling Pathway

This compound has been observed to reduce the levels of pro-inflammatory mediators such as TNF-α and nuclear factor-kappa B (NF-κB).[1] The NF-κB signaling pathway is a central regulator of inflammation. While the precise upstream targets of this compound in this pathway are still under investigation, it is hypothesized that this compound interferes with the activation of IKK (IκB kinase), which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα degradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activation This compound This compound This compound->IKK Inhibits (Hypothesized)

This compound's anti-inflammatory signaling pathway.
Antiviral Activity: Potential Mechanisms

The precise antiviral mechanism of this compound is not fully elucidated. However, studies on related compounds like andrographolide suggest that it may act at different stages of the viral life cycle. Potential mechanisms include the inhibition of viral entry into host cells, interference with viral gene replication, and suppression of the formation of mature viral proteins.

Virus Virus Viral_Entry Viral Entry Virus->Viral_Entry 1. Attachment & Penetration Host_Cell Host_Cell Viral_Replication Viral Replication Viral_Entry->Viral_Replication 2. Uncoating & Replication Viral_Assembly Viral Assembly & Egress Viral_Replication->Viral_Assembly 3. Assembly & Release This compound This compound This compound->Viral_Entry Inhibits This compound->Viral_Replication Inhibits This compound->Viral_Assembly Inhibits

Potential antiviral mechanisms of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

In Vitro Anti-inflammatory Activity Assay

This protocol describes the assessment of this compound's anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Subculture cells every 2-3 days.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a positive control (e.g., Dexamethasone 10 µM) and a vehicle control.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.
  • After incubation, collect 50 µL of the cell culture supernatant.
  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
  • Incubate for 10 minutes at room temperature.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

3. Cell Viability Assay (MTT):

  • To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a parallel MTT assay.

  • Treat cells with the same concentrations of this compound as in the NO assay for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

    cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assays Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO_Assay Nitric Oxide (NO) Assay (Griess Reagent) Stimulate->NO_Assay Viability_Assay Cell Viability Assay (MTT) Stimulate->Viability_Assay

    Experimental workflow for anti-inflammatory assay.
    General Protocol for In Vitro Antiviral Assay

This protocol outlines a general workflow for evaluating the antiviral activity of this compound using a plaque reduction assay.

1. Cell and Virus Culture:

  • Culture a suitable host cell line (e.g., Vero cells) in an appropriate medium.
  • Propagate and titer the virus stock (e.g., Herpes Simplex Virus, Influenza Virus).

2. Cytotoxicity Assay:

  • Determine the non-toxic concentration range of this compound on the host cells using an MTT or similar viability assay.

3. Plaque Reduction Assay:

  • Seed host cells in 6-well plates and grow to confluence.
  • In a separate tube, pre-incubate a known titer of the virus with various non-toxic concentrations of this compound for 1 hour at 37°C.
  • Infect the cell monolayers with the virus-Androsin mixture.
  • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentrations of this compound.
  • Incubate for 2-3 days until plaques are visible.
  • Fix and stain the cells (e.g., with crystal violet).
  • Count the number of plaques and calculate the percentage of plaque reduction compared to the virus-only control.
  • Determine the EC50 (50% effective concentration) value.

General Protocol for Synthesis of Apocynin Derivatives

The synthesis of apocynin derivatives often involves standard organic chemistry reactions to modify the core structure. The following is a generalized scheme for producing derivatives similar to those in the quantitative data table.

1. Bromination of the Acetyl Group:

  • React apocynin with a brominating agent (e.g., Br₂ in a suitable solvent) to introduce a bromine atom at the α-position of the acetyl group.

2. Nucleophilic Substitution:

  • React the α-bromo-apocynin with various nucleophiles (e.g., anilines) to displace the bromine and form new C-N bonds.

3. O-Alkylation of the Phenolic Hydroxyl Group:

  • Protect the phenolic hydroxyl group of apocynin with a suitable protecting group if necessary.
  • React the protected apocynin with an alkylating agent (e.g., a substituted benzyl bromide) in the presence of a base (e.g., K₂CO₃).
  • Deprotect to yield the O-alkylated derivative.

Purification and Characterization:

  • Purify all synthesized compounds using techniques such as column chromatography.
  • Characterize the structure of the final products using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Conclusion and Future Directions

This compound is a promising natural product with a range of beneficial pharmacological activities. While direct SAR studies on this compound derivatives are limited, research on its aglycone, apocynin, provides valuable insights into the structural requirements for activity. The modulation of key signaling pathways such as AMPKα and NF-κB underscores its therapeutic potential for metabolic and inflammatory diseases.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs to establish a comprehensive SAR. This should include modifications of the glucose moiety, the aromatic ring, and the acetyl group to optimize potency, selectivity, and pharmacokinetic profiles. Further elucidation of the specific molecular targets and signaling pathways for its antiviral activity is also warranted. Such studies will be crucial for the development of this compound-based therapeutics.

References

Androsin: A Promising Phytochemical for the Management of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Asthma, a chronic inflammatory disease of the airways, presents a significant global health burden. Current therapeutic strategies, while effective for many, are not universally successful and can be associated with adverse effects, highlighting the urgent need for novel anti-asthmatic agents. Androsin, a phenolic glycoside isolated from the Himalayan herb Picrorhiza kurroa, has emerged as a promising candidate due to its demonstrated anti-inflammatory and anti-asthmatic properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an anti-asthmatic agent, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic effects. We consolidate available quantitative data, detail experimental protocols, and visualize key signaling pathways to support further research and development of this compound as a novel treatment for asthma.

Introduction

Picrorhiza kurroa, a perennial herb, has a long history of use in traditional Ayurvedic medicine for the treatment of various ailments, including respiratory and inflammatory conditions.[1] Modern scientific investigation has identified this compound as one of its key bioactive constituents, exhibiting a range of pharmacological activities. Preclinical evidence strongly suggests its potential as an effective anti-asthmatic agent. This document synthesizes the existing data on this compound, providing a technical resource for scientists and professionals in the field of respiratory drug discovery.

Preclinical Efficacy of this compound in Asthma Models

In vivo studies have provided the primary evidence for this compound's anti-asthmatic potential. The most notable effects have been observed in guinea pig models of allergen- and platelet-activating factor (PAF)-induced bronchial obstruction.

Inhibition of Bronchial Obstruction

Oral administration of this compound has been shown to be effective in preventing airway narrowing in response to asthmatic triggers.

Table 1: Efficacy of this compound in Preventing Induced Bronchial Obstruction in Guinea Pigs

Inducing Agent This compound Dose Route of Administration Reported Effect Reference
Allergen10 mg/kgOral (p.o.)Prevention of bronchial obstruction[1]
Platelet-Activating Factor (PAF)10 mg/kgOral (p.o.)Prevention of bronchial obstruction[1]

Note: Specific quantitative data on the percentage of inhibition was not available in the reviewed literature.

An ethanolic extract of Picrorhiza kurroa demonstrated a 52.16% protection against histamine-induced bronchoconstriction in guinea pigs, an effect comparable to that of the standard bronchodilator salbutamol (65.83% protection).[2] While this suggests a potent anti-asthmatic activity within the plant, further studies are required to determine the precise contribution of this compound to this effect.

Mechanism of Action: Insights into Signaling Pathways

The anti-asthmatic effects of this compound are believed to be mediated through the modulation of key inflammatory signaling pathways. While direct evidence in asthma models is still emerging, research in other inflammatory conditions provides valuable insights into its potential mechanisms. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammation in asthma, and their modulation by natural compounds is a key area of therapeutic interest.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules that drive the asthmatic response. Inhibition of NF-κB is a key target for anti-inflammatory therapies. While direct studies on this compound's effect on NF-κB in asthma are limited, its known anti-inflammatory properties suggest a potential inhibitory role.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Allergen Allergen Receptor Receptor Allergen->Receptor IKK IKK Receptor->IKK Activation IkB_NF_kB IκB-NF-κB Complex IKK->IkB_NF_kB Phosphorylates IκB IkB IkB NF_kB NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IkB_NF_kB->NF_kB IκB Degradation Androsin_Inhibition This compound (Potential Inhibition) Androsin_Inhibition->IKK Inflammatory_Genes Inflammatory Gene Transcription NF_kB_n->Inflammatory_Genes Binds to DNA MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Androsin_Modulation This compound (Potential Modulation) Androsin_Modulation->MAPK Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes Guinea_Pig_Model_Workflow Sensitization Sensitization (e.g., Ovalbumin) Treatment Oral Administration (this compound 10 mg/kg or Vehicle) Sensitization->Treatment Challenge Aerosol Challenge (Allergen or PAF) Treatment->Challenge Measurement Measurement of Bronchial Obstruction (e.g., Plethysmography) Challenge->Measurement Analysis Data Analysis (Comparison between groups) Measurement->Analysis

References

Androsin: A Technical Guide to its Hepatoprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsin, a naturally occurring phytochemical, has garnered significant attention for its potential therapeutic applications, particularly in the realm of liver health. This technical guide provides an in-depth exploration of the hepatoprotective effects of this compound, focusing on its mechanisms of action, experimental validation, and the core signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound in liver diseases, with a specific focus on non-alcoholic fatty liver disease (NAFLD).

This compound has demonstrated a multi-faceted approach to liver protection, primarily through the activation of autophagy and the attenuation of de novo lipogenesis.[1][2] In vivo studies have substantiated its efficacy in ameliorating hepatic steatosis, reducing serum lipid levels, and mitigating liver injury.[2] This guide synthesizes the available quantitative data, details the experimental protocols utilized in key studies, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding of this compound's hepatoprotective properties.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the hepatoprotective effects of this compound.

In Vivo Efficacy of this compound in a NAFLD Mouse Model

A pivotal study investigating the effects of this compound in a high-fructose diet (HFrD)-induced NAFLD model in Apolipoprotein E-deficient (ApoE-/-) mice revealed significant improvements in key biochemical and histological markers.[2]

Table 1: Effect of this compound on Serum Biochemical Parameters in HFrD-fed ApoE-/- Mice

ParameterControl GroupHFrD GroupHFrD + this compound (10 mg/kg) Group
Alanine Aminotransferase (ALT) (U/L)NormalElevatedReduced[2]
Aspartate Aminotransferase (AST) (U/L)NormalElevatedReduced[2]
CholesterolNormalSignificantly ElevatedSignificantly Reduced[2]

Table 2: Effect of this compound on Histopathological and Molecular Markers in the Livers of HFrD-fed ApoE-/- Mice

ParameterHFrD GroupHFrD + this compound (10 mg/kg) Group
Hepatocyte BallooningPresentReduced[2]
Hepatic Lipid DepositionPresentReduced[2]
Inflammation (ILs, TNF-α, NFκB)IncreasedReduced[2]
Fibrosis (α-SMA, collagens, TGF-β)IncreasedSignificantly Reduced[2]

Note: Specific quantitative values for the control and HFrD groups were not detailed in the available search results.

In Vitro Effects of this compound on Hepatocytes

Table 3: Template for Cytotoxicity of this compound on Hepatocyte Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
HepG224Data to be determined
HepG248Data to be determined
HepG272Data to be determined

Table 4: Template for the Effect of this compound on Gene Expression in Hepatocytes (qRT-PCR)

GeneTreatment Condition (Concentration, Time)Fold Change vs. Controlp-value
SREBP-1ce.g., this compound (X µM, 24h)Data to be determinedData to be determined
FASNe.g., this compound (X µM, 24h)Data to be determinedData to be determined
Beclin-1e.g., this compound (X µM, 24h)Data to be determinedData to be determined
LC3e.g., this compound (X µM, 24h)Data to be determinedData to be determined

Table 5: Template for the Effect of this compound on Protein Expression in Hepatocytes (Western Blot)

ProteinTreatment Condition (Concentration, Time)Fold Change vs. Controlp-value
p-AMPKαe.g., this compound (X µM, 24h)Data to be determinedData to be determined
SREBP-1c (nuclear)e.g., this compound (X µM, 24h)Data to be determinedData to be determined
FASNe.g., this compound (X µM, 24h)Data to be determinedData to be determined
Beclin-1e.g., this compound (X µM, 24h)Data to be determinedData to be determined
LC3-II/LC3-I Ratioe.g., this compound (X µM, 24h)Data to be determinedData to be determined

Key Signaling Pathways Modulated by this compound

This compound exerts its hepatoprotective effects by modulating two critical signaling pathways: the activation of the AMPKα/PI3K/Beclin1/LC3 autophagy pathway and the inhibition of the SREBP1c/FASN lipogenesis pathway.[1][2]

Activation of Autophagy

This compound activates AMP-activated protein kinase α (AMPKα), a key cellular energy sensor.[2] Activated AMPKα initiates a signaling cascade that promotes the formation of autophagosomes, which are responsible for engulfing and degrading cellular waste, including accumulated lipids and damaged organelles. This process of autophagy helps to alleviate cellular stress and prevent liver injury.

G This compound This compound AMPKa AMPKa This compound->AMPKa Activates PI3K PI3K AMPKa->PI3K Activates Beclin1 Beclin1 PI3K->Beclin1 Activates LC3 LC3 Beclin1->LC3 Promotes conversion to LC3-II Autophagy Autophagy LC3->Autophagy Induces Lipid_Droplets Lipid_Droplets Autophagy->Lipid_Droplets Degrades Cellular_Stress_Reduction Cellular_Stress_Reduction Autophagy->Cellular_Stress_Reduction Leads to

This compound-mediated activation of the autophagy pathway.
Inhibition of Lipogenesis

This compound also plays a crucial role in reducing the synthesis of new fatty acids (de novo lipogenesis) in the liver. It achieves this by inhibiting the expression and activity of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master transcriptional regulator of lipogenic genes.[2] By downregulating SREBP-1c, this compound effectively suppresses the expression of key enzymes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN), leading to a reduction in hepatic lipid accumulation.[2]

G This compound This compound SREBP1c SREBP1c This compound->SREBP1c Inhibits FASN FASN SREBP1c->FASN Activates DeNovo_Lipogenesis DeNovo_Lipogenesis FASN->DeNovo_Lipogenesis Catalyzes Lipid_Accumulation Lipid_Accumulation DeNovo_Lipogenesis->Lipid_Accumulation Leads to

This compound-mediated inhibition of the lipogenesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's hepatoprotective effects.

In Vivo NAFLD Mouse Model
  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are utilized as a model susceptible to diet-induced NAFLD.[2]

  • Disease Induction: NAFLD is induced by feeding the mice a high-fructose diet (HFrD) for a specified period (e.g., 7 weeks).[2]

  • This compound Administration: this compound is administered orally via gavage at a dose of 10 mg/kg body weight daily for the duration of the study.[2] A vehicle control group (e.g., receiving 0.5% carboxymethylcellulose) should be included.

  • Assessment of Hepatoprotection:

    • Serum Biochemical Analysis: At the end of the treatment period, blood is collected, and serum levels of ALT, AST, and cholesterol are measured using commercially available assay kits.

    • Histopathological Analysis: Livers are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess liver morphology, hepatocyte ballooning, and inflammation. Sirius Red staining is used to visualize and quantify collagen deposition as an indicator of fibrosis.

    • Molecular Analysis: Liver tissue is collected for Western Blot and qRT-PCR analysis to determine the expression levels of proteins and genes related to autophagy, lipogenesis, inflammation, and fibrosis.

In Vitro Hepatocyte Model
  • Cell Line: Human hepatoma cell line HepG2 is a commonly used in vitro model for studying NAFLD.

  • Induction of Steatosis: To mimic the conditions of NAFLD in vitro, HepG2 cells can be treated with a mixture of oleic and palmitic acids.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific durations (e.g., 24, 48, 72 hours).

  • Cytotoxicity Assay (MTT or SRB Assay):

    • Seed HepG2 cells in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of this compound concentrations.

    • After the incubation period, add MTT or SRB reagent according to the manufacturer's protocol.

    • Measure the absorbance to determine cell viability and calculate the IC50 value.

Western Blot Analysis

This protocol is designed to quantify the expression levels of key proteins in the signaling pathways modulated by this compound.

  • Protein Extraction: Lyse liver tissue or HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα, AMPKα, SREBP-1c, FASN, Beclin-1, LC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the relative mRNA expression levels of target genes.

  • RNA Extraction: Isolate total RNA from liver tissue or HepG2 cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers for SREBP-1c, FASN, Beclin-1, LC3, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the hepatoprotective effects of this compound.

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies NAFLD_Model NAFLD Mouse Model (HFrD-fed ApoE-/- mice) Androsin_Admin This compound Administration (10 mg/kg, oral) NAFLD_Model->Androsin_Admin Sample_Collection Sample Collection (Blood, Liver) Androsin_Admin->Sample_Collection Biochemical_Analysis Serum Biochemical Analysis (ALT, AST, Cholesterol) Sample_Collection->Biochemical_Analysis Histology Histopathological Analysis (H&E, Sirius Red) Sample_Collection->Histology Molecular_Analysis_invivo Molecular Analysis (Western Blot, qRT-PCR) Sample_Collection->Molecular_Analysis_invivo Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histology->Data_Analysis Molecular_Analysis_invivo->Data_Analysis HepG2_Culture HepG2 Cell Culture Steatosis_Induction Induction of Steatosis (Oleic/Palmitic Acid) HepG2_Culture->Steatosis_Induction Androsin_Treatment This compound Treatment (Various Concentrations) Steatosis_Induction->Androsin_Treatment Cytotoxicity_Assay Cytotoxicity Assay (MTT/SRB) Androsin_Treatment->Cytotoxicity_Assay Molecular_Analysis_invitro Molecular Analysis (Western Blot, qRT-PCR) Androsin_Treatment->Molecular_Analysis_invitro Cytotoxicity_Assay->Data_Analysis Molecular_Analysis_invitro->Data_Analysis Conclusion Conclusion on Hepatoprotective Effects of this compound Data_Analysis->Conclusion

Experimental workflow for investigating this compound's hepatoprotective effects.

Conclusion

This compound demonstrates significant promise as a hepatoprotective agent, particularly in the context of NAFLD. Its dual mechanism of action, involving the activation of autophagy and the inhibition of de novo lipogenesis, positions it as a compelling candidate for further therapeutic development. The preclinical in vivo data strongly supports its efficacy in mitigating liver injury, inflammation, and fibrosis. While comprehensive quantitative in vitro data is still emerging, the provided protocols and frameworks in this guide offer a robust starting point for researchers to systematically evaluate and expand upon our current understanding of this compound's therapeutic potential. Further investigation into its dose-response relationships in vitro, as well as its long-term safety and efficacy in more advanced preclinical models, will be crucial in translating these promising findings into clinical applications for the management of liver diseases.

References

Androsin's Attenuation of De Novo Lipogenesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Molecular Mechanisms and Experimental Protocols for a Promising Phytochemical in Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL), the metabolic pathway responsible for synthesizing fatty acids from non-lipid precursors, is a critical process implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). The dysregulation of this pathway leads to excessive lipid accumulation in hepatocytes, a hallmark of NAFLD. Recent scientific investigations have highlighted androsin, a phytochemical constituent of Picrorhiza kurroa, as a potent inhibitor of hepatic DNL. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and workflows.

Core Mechanism of Action: Targeting the AMPK/SREBP-1c Axis

This compound exerts its inhibitory effects on hepatic lipogenesis primarily through the modulation of a critical signaling pathway that governs cellular energy homeostasis and the expression of lipogenic genes. The central mechanism involves the activation of AMP-activated protein kinase (AMPK) and the subsequent downregulation of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipid synthesis.[1]

Activated AMPK, a key cellular energy sensor, initiates a cascade of events that ultimately suppress the lipogenic program. One of the primary downstream effects of AMPK activation is the inhibition of the SREBP-1c pathway. SREBP-1c is a transcription factor that, in its mature form, translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of lipogenic genes, including fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC).[1][2] By activating AMPK, this compound leads to a reduction in the expression and/or processing of SREBP-1c, thereby downregulating the transcription of FASN and ACC.[3] This, in turn, decreases the synthesis of fatty acids and mitigates lipid accumulation in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on a high-fructose diet (HFrD)-induced NAFLD model in Apolipoprotein E knockout (ApoE-/-) mice.[3]

Table 1: In Vivo Model and this compound Administration [3]

ParameterDetails
Animal Model Apolipoprotein E knockout (ApoE-/-) mice
Disease Induction High-Fructose Diet (HFrD)
This compound Dosage 10 mg/kg
Administration Route Oral

Table 2: Biochemical Outcomes of this compound Treatment [3]

ParameterEffect of this compound Treatment
Alanine Aminotransferase (ALT) Reduced
Aspartate Aminotransferase (AST) Reduced
Cholesterol Significantly Reduced

Table 3: Histopathological and Molecular Outcomes of this compound Treatment [3]

ParameterEffect of this compound Treatment
Hepatocyte Ballooning Reduced
Hepatic Lipid Deposition Reduced
Inflammation Reduced
Fibrosis Reduced
Lipogenic Gene Expression (SREBP-1c, FASN) Downregulated
AMPKα Activation Increased

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on de novo lipogenesis.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on hepatocytes.

  • Cell Line: HepG2 (human hepatocellular carcinoma)

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the medium with the this compound dilutions and incubate for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.[4][5][6]

2. Lipid Accumulation Assay (Oil Red O Staining)

This assay quantifies the intracellular lipid content.

  • Cell Line: HepG2

  • Procedure:

    • Seed HepG2 cells in 24-well or 96-well plates and allow them to adhere.

    • Induce lipid accumulation by treating cells with a mixture of oleic and palmitic acids (e.g., 1 mM total fatty acids).

    • Co-treat cells with various concentrations of this compound for 24-48 hours.

    • Wash cells with PBS and fix with 10% formalin.

    • Stain with Oil Red O solution.

    • For quantification, elute the stain with isopropanol and measure the absorbance at a wavelength between 490-520 nm.[7][8][9][10][11]

3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This method is used to quantify the mRNA levels of key lipogenic genes.

  • Target Genes: SREBP-1c, FASN, ACC, AMPKα

  • Procedure:

    • Treat HepG2 cells with this compound at desired concentrations and time points.

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA from the RNA samples.

    • Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).

  • Validated Primer Sequences (Human):

    • FASN: Forward: 5'-TTCTACGGCTCCACGCTCTTCC-3', Reverse: 5'-GAAGAGTCTTCGTCAGCCAGGA-3'[12]

    • ACACA (ACC1): Forward: 5'-GCTAACCCAACTCAGCAAGACC-3', Reverse: 5'-CACCTGGTTGCTGTGGTAAAAA-3'[11]

    • PRKAA1 (AMPKα1): Forward: 5'-AGGAAGAATCCTGTGACAAGCAC-3', Reverse: 5'-CCGATCTCTGTGGAGTAGCAGT-3'[13]

    • SREBF1 (SREBP-1c): Forward: 5'-CATGGACGAGCTGGCCTTC-3', Reverse: 5'-ACTGTCTTGGTTGTTGATGAGC-3'[11]

4. Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect and quantify the protein levels of key signaling molecules.

  • Target Proteins: p-AMPKα (Thr172), AMPKα, p-ACC (Ser79), ACC, SREBP-1 (precursor and mature forms), FASN

  • Procedure:

    • Treat HepG2 cells with this compound.

    • Lyse the cells and determine the protein concentration. For SREBP-1c cleavage analysis, nuclear and cytoplasmic fractions should be separated.[14][15]

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies. Recommended starting dilutions are typically 1:1000.[7][16][17][18]

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[18][19][20]

5. SREBP-1c Cleavage Assay

This assay directly assesses the effect of this compound on the proteolytic processing of SREBP-1c.

  • Procedure:

    • Treat HepG2 cells with a lipogenesis-inducing agent (e.g., high glucose or insulin) in the presence or absence of this compound.

    • Prepare nuclear and cytoplasmic/membrane protein extracts.[14]

    • Perform Western blot analysis on both fractions using an antibody that recognizes the N-terminal portion of SREBP-1.

    • The precursor form (~125 kDa) will be present in the cytoplasmic/membrane fraction, while the mature, cleaved form (~68 kDa) will be in the nuclear fraction.[14][21]

    • A decrease in the mature form in the nucleus of this compound-treated cells would indicate inhibition of cleavage.

6. LXRα Luciferase Reporter Assay

This assay investigates whether this compound's effects are mediated through the Liver X Receptor α (LXRα), an upstream regulator of SREBP-1c.

  • Procedure:

    • Co-transfect HepG2 or a suitable reporter cell line with an LXRα expression vector and a luciferase reporter plasmid containing LXR response elements (LXREs).[22][23][24][25][26]

    • Treat the cells with an LXRα agonist (e.g., T0901317) in the presence or absence of various concentrations of this compound.

    • Measure luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of this compound would suggest an antagonistic or modulatory effect on LXRα signaling.

7. Fatty Acid Synthase (FASN) Activity Assay

This assay directly measures the enzymatic activity of FASN.

  • Procedure:

    • Prepare cell lysates from HepG2 cells treated with or without this compound.

    • Use a commercial FASN activity assay kit that typically measures the oxidation of NADPH at 340 nm, which is consumed during the synthesis of fatty acids.[3][8][27]

    • Alternatively, more direct methods using mass spectrometry to monitor the incorporation of labeled precursors can be employed.[3][28][29]

In Vivo Model

High-Fructose Diet (HFrD)-Induced NAFLD in ApoE-/- Mice

  • Animal Strain: Apolipoprotein E knockout (ApoE-/-) mice are susceptible to diet-induced hyperlipidemia and atherosclerosis, making them a relevant model for studying metabolic diseases.[3][30][31]

  • Diet: A high-fructose diet (e.g., 30% fructose in drinking water) combined with a high-fat/high-cholesterol chow is effective in inducing NAFLD/NASH phenotypes.[12][13][32]

  • This compound Administration: Oral gavage of this compound (e.g., 10 mg/kg body weight) daily for a period of several weeks (e.g., 8-16 weeks).[3]

  • Outcome Measures:

    • Monitor body weight, food, and water intake.

    • At the end of the study, collect blood for biochemical analysis of plasma ALT, AST, cholesterol, and triglycerides.

    • Harvest liver tissue for histopathological analysis (H&E and Oil Red O staining) to assess steatosis, inflammation, and ballooning.

    • Use liver tissue for qRT-PCR and Western blot analysis to measure the expression and phosphorylation of key proteins in the AMPK/SREBP-1c pathway.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway This compound This compound AMPK AMPKα This compound->AMPK Activates ACC ACC AMPK->ACC Phosphorylates (Inhibits) SREBP1c_pre Precursor SREBP-1c (in ER) AMPK->SREBP1c_pre Inhibits Processing DNL De Novo Lipogenesis ACC->DNL pACC p-ACC (Inactive) Cleavage Proteolytic Cleavage (Golgi) SREBP1c_pre->Cleavage SREBP1c_mat Mature SREBP-1c (in Nucleus) Transcription Gene Transcription SREBP1c_mat->Transcription Activates FASN FASN FASN->DNL Lipid_Accumulation Hepatic Lipid Accumulation DNL->Lipid_Accumulation Cleavage->SREBP1c_mat Transcription->ACC Upregulates Transcription->FASN Upregulates

Caption: this compound activates AMPK, which in turn inhibits de novo lipogenesis.

Experimental Workflow cluster_in_vitro In Vitro Studies (e.g., HepG2 cells) cluster_assays Endpoint Assays cluster_in_vivo In Vivo Studies (ApoE-/- Mice) cluster_analysis Outcome Analysis Cell_Culture Cell Culture & Lipid Induction Androsin_Treatment_vitro This compound Treatment (Dose-Response) Cell_Culture->Androsin_Treatment_vitro MTT Cell Viability (MTT Assay) Androsin_Treatment_vitro->MTT OilRedO Lipid Accumulation (Oil Red O) Androsin_Treatment_vitro->OilRedO qRT_PCR Gene Expression (qRT-PCR) Androsin_Treatment_vitro->qRT_PCR WesternBlot Protein Expression & Phosphorylation (Western Blot) Androsin_Treatment_vitro->WesternBlot FASN_Activity Enzyme Activity (FASN Assay) Androsin_Treatment_vitro->FASN_Activity Animal_Model NAFLD Induction (High-Fructose Diet) Androsin_Treatment_vivo This compound Administration (Oral Gavage) Animal_Model->Androsin_Treatment_vivo Biochem Serum Biochemistry (ALT, AST, Lipids) Androsin_Treatment_vivo->Biochem Histo Liver Histopathology (H&E, Oil Red O) Androsin_Treatment_vivo->Histo Mol_Bio Molecular Analysis (qRT-PCR, Western Blot) Androsin_Treatment_vivo->Mol_Bio

Caption: A streamlined workflow for in vitro and in vivo this compound studies.

References

Methodological & Application

Androsin In Vitro Assay Protocol for Hepatocytes: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsin, a phytochemical primarily isolated from Picrorhiza kurroa, has emerged as a promising therapeutic agent for non-alcoholic fatty liver disease (NAFLD).[1][2][3] Preclinical in vitro and in vivo studies have demonstrated its significant hepatoprotective effects, which are attributed to its dual action of activating autophagy and suppressing de novo lipogenesis.[1][2][3][4] Mechanistically, this compound modulates key cellular signaling pathways, including the activation of the AMPKα/PI3K/Beclin1/LC3 axis to induce autophagy and the inhibition of the SREBP1c/FASN pathway to reduce lipid accumulation.[1][2][3] Furthermore, this compound has been shown to mitigate inflammation and fibrosis, key pathological features of NAFLD progression.[1][3]

This document provides detailed protocols for a panel of in vitro assays using hepatocyte cell lines (e.g., HepG2) to investigate the bioactivity and mechanism of action of this compound. These protocols are intended to guide researchers in the systematic evaluation of this compound and similar compounds in a controlled laboratory setting.

Data Presentation

The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the experimental protocols described below.

Table 1: Cytotoxicity of this compound on Hepatocyte Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
HepG224Data to be determined
HepG248Data to be determined
HepG272Data to be determined
OtherSpecifyData to be determined

Table 2: Effect of this compound on Gene Expression in Hepatocytes (qRT-PCR)

GeneTreatment Condition (Concentration, Time)Fold Change vs. Controlp-value
SREBP-1cThis compound (Specify)Data to be determinedData to be determined
FASNThis compound (Specify)Data to be determinedData to be determined
AMPKαThis compound (Specify)Data to be determinedData to be determined
Beclin-1This compound (Specify)Data to be determinedData to be determined
LC3-IIThis compound (Specify)Data to be determinedData to be determined
TNF-αThis compound (Specify)Data to be determinedData to be determined
IL-6This compound (Specify)Data to be determinedData to be determined

Table 3: Effect of this compound on Protein Expression and Phosphorylation in Hepatocytes (Western Blot)

ProteinTreatment Condition (Concentration, Time)Relative Protein Level (Normalized to Loading Control)p-value
p-AMPKαThis compound (Specify)Data to be determinedData to be determined
Total AMPKαThis compound (Specify)Data to be determinedData to be determined
SREBP-1cThis compound (Specify)Data to be determinedData to be determined
FASNThis compound (Specify)Data to be determinedData to be determined
Beclin-1This compound (Specify)Data to be determinedData to be determined
LC3-II/LC3-IThis compound (Specify)Data to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of this compound on hepatocyte cell lines and to establish a suitable concentration range for subsequent mechanism-of-action studies.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (cell culture grade)[1]

  • 96-well plates[1]

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed 0.1%.[1]

  • Replace the existing medium with the prepared this compound dilutions and incubate for 24, 48, and 72 hours. Include vehicle control wells.[1]

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.[1]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol assesses the effect of this compound on the mRNA expression levels of key genes involved in lipogenesis, autophagy, and inflammation.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • This compound

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green master mix

  • Primers for target genes (e.g., SREBP-1c, FASN, AMPKα, Beclin-1, LC3, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)[1]

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).[1]

  • Isolate total RNA using an RNA extraction kit following the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.[1]

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group, normalized to the housekeeping gene.

Western Blotting for Protein Expression and Phosphorylation Analysis

This protocol is used to evaluate the impact of this compound on the protein levels and phosphorylation status of key signaling molecules.[1]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors[1][5]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AMPKα, total AMPKα, SREBP-1c, FASN, Beclin-1, LC3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies[1]

  • Chemiluminescent substrate[1]

  • Imaging system

Procedure:

  • Seed and treat HepG2 cells with this compound as described for the qRT-PCR protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[5]

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.[4][5]

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[5]

  • Block the membrane for 1 hour at room temperature.[5]

  • Incubate the membrane with primary antibodies overnight at 4°C.[1][5]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1][5]

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

  • Quantify the band intensities and normalize them to a loading control.[1]

Caspase-Glo® 3/7 Assay for Apoptosis Assessment

This protocol measures the activity of executioner caspases 3 and 7 to quantify apoptosis induced by this compound.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • White-walled 96-well plates[1]

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or similar)[1]

  • Positive control for apoptosis (e.g., staurosporine)[1]

Procedure:

  • Seed HepG2 cells in a white-walled 96-well plate at a density of 10,000 cells/well.[1]

  • Treat the cells with various concentrations of this compound for a specified duration. Include a positive control.[1]

  • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

  • Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

Visualizations

Androsin_Signaling_Pathway cluster_lipogenesis Lipogenesis Pathway cluster_autophagy Autophagy Pathway This compound This compound SREBP1c SREBP1c This compound->SREBP1c Inhibits AMPK AMPKα This compound->AMPK Activates FASN FASN SREBP1c->FASN Lipogenesis De Novo Lipogenesis FASN->Lipogenesis PI3K PI3K AMPK->PI3K Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy Induction LC3->Autophagy

Caption: this compound's dual mechanism of action in hepatocytes.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Seed Hepatocytes (e.g., HepG2) treat Treat with this compound (Dose-Response & Time-Course) start->treat mtt Cytotoxicity (MTT Assay) treat->mtt qpcr Gene Expression (qRT-PCR) treat->qpcr wb Protein Analysis (Western Blot) treat->wb caspase Apoptosis (Caspase Assay) treat->caspase analysis Calculate IC50 Fold Change Relative Protein Levels mtt->analysis qpcr->analysis wb->analysis caspase->analysis conclusion Elucidate Mechanism of Action analysis->conclusion

Caption: Workflow for in vitro evaluation of this compound.

References

Androsin Administration in Mouse Models of Liver Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsin, a phytochemical derived from Picrorhiza kurroa, has emerged as a promising therapeutic candidate for the management of liver diseases, particularly non-alcoholic fatty liver disease (NAFLD).[1][2] Preclinical studies in mouse models have demonstrated its potential to mitigate liver injury by modulating key signaling pathways involved in autophagy and lipid metabolism.[2][3] These application notes provide a comprehensive overview of the available data and detailed protocols for the administration of this compound in a well-established mouse model of NAFLD. Additionally, this document outlines standard protocols for other common liver disease models and discusses the current landscape of this compound research, including existing data gaps.

Data Presentation

The following tables summarize the quantitative and qualitative data from key studies investigating the effects of this compound in a mouse model of NAFLD.[1][2]

Table 1: Animal Model and this compound Administration Details
ParameterDetailsReference
Animal Model Apolipoprotein E knockout (ApoE-/-) mice[1][2]
Disease Induction High-Fructose Diet (HFrD) for 14 weeks[1][3]
This compound Dosage 10 mg/kg[1][2]
Administration Route Oral gavage[1][4]
Treatment Duration 7 weeks[1][2]
Vehicle 0.5% Carboxymethylcellulose (CMC)[3][4]
Table 2: Summary of Key Biochemical and Histopathological Outcomes
ParameterEffect of this compound Treatment (10 mg/kg)Reference
Biochemical Markers
Alanine Aminotransferase (ALT)Reduced[2]
Aspartate Aminotransferase (AST)Reduced[2]
CholesterolSignificantly Reduced[2]
Histopathological Markers
Hepatocyte BallooningReduced[2]
Hepatic Lipid DepositionReduced[2]
InflammationReduced[2]
Fibrosis (α-SMA, collagens, TGF-β)Significantly Reduced[2]
Molecular Markers
Pro-inflammatory Markers (ILs, TNF-α, NF-κB)Reduced[1]
Lipogenesis Pathway (SREBP-1c, FASN)Inhibited[1][2]
Autophagy Pathway (AMPKα, PI3K, Beclin1, LC3)Activated[1][2]

A noteworthy gap in the current literature is the absence of comprehensive dose-response, pharmacokinetic, and toxicology data for this compound. The No-Observed-Adverse-Effect-Level (NOAEL) and Maximum Tolerated Dose (MTD) have not been established.[5]

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action in NAFLD

This compound's hepatoprotective effects in NAFLD are primarily attributed to its dual action on autophagy and lipogenesis.[2] It activates AMP-activated protein kinase alpha (AMPKα), which in turn initiates the autophagy pathway through the PI3K/Beclin1/LC3 signaling cascade.[2][3] Simultaneously, activated AMPKα inhibits the lipogenesis pathway by down-regulating the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).[2]

Androsin_Mechanism This compound This compound AMPKa AMPKα (Activation) This compound->AMPKa Autophagy Autophagy Pathway (PI3K/Beclin1/LC3) AMPKa->Autophagy Activates Lipogenesis Lipogenesis Pathway (SREBP-1c/FASN) AMPKa->Lipogenesis Inhibits Hepatoprotection Amelioration of NAFLD Autophagy->Hepatoprotection Lipogenesis->Hepatoprotection Reduces Steatosis

This compound's dual-action mechanism in NAFLD.
Experimental Workflow for Preclinical NAFLD Studies

The evaluation of therapeutic agents like this compound in a diet-induced NAFLD mouse model typically follows a standardized workflow. This involves acclimatization of the animals, induction of the disease phenotype, followed by a treatment period and subsequent endpoint analysis.[3][6]

Experimental_Workflow Start Start: ApoE-/- Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Diet Disease Induction: High-Fructose Diet (14 weeks) Acclimatization->Diet Treatment Treatment Period (7 weeks) Diet->Treatment Groups Groups: - Vehicle Control - this compound (10 mg/kg) Treatment->Groups Analysis Endpoint Analysis Treatment->Analysis Biochem Serum Biochemical Analysis (ALT, AST) Analysis->Biochem Histo Liver Histopathology (H&E, Sirius Red) Analysis->Histo Molecular Western Blot/PCR (Key Proteins/Genes) Analysis->Molecular End End Biochem->End Histo->End Molecular->End

Workflow for preclinical NAFLD drug efficacy studies.

Experimental Protocols

NAFLD Induction in ApoE-/- Mice

This protocol details the induction of NAFLD in Apolipoprotein E knockout (ApoE-/-) mice using a high-fructose diet (HFrD).[1][3]

Materials:

  • Male ApoE-/- mice (6-8 weeks old)

  • Standard chow diet

  • High-Fructose Diet (HFrD) - custom diet with high fructose content (e.g., 60% of total calories)

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatize ApoE-/- mice for one week with free access to standard chow and water.

  • Divide the mice into a control group (standard chow) and an experimental group (HFrD).

  • Provide the respective diets to the mice for a period of 14 weeks to induce the NAFLD phenotype.

  • Monitor animal health and body weight regularly.

Preparation and Administration of this compound

This protocol outlines the preparation of this compound for oral administration.[1][4]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)

  • Sterile water

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Calculate the required amount of this compound based on the animal's body weight to achieve a 10 mg/kg dose.

  • Prepare the vehicle solution (e.g., 0.5% CMC in sterile water).

  • Suspend the calculated amount of this compound in the vehicle.

  • Vortex thoroughly to ensure a homogenous suspension. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Administer the this compound suspension to the mice via oral gavage once daily for the duration of the 7-week treatment period. The volume should not exceed 10 mL/kg body weight.

  • The control group should receive an equivalent volume of the vehicle alone.

Assessment of Liver Injury and Function

a. Serum Biochemical Analysis: [1]

  • At the end of the treatment period, collect blood from the mice via cardiac puncture or retro-orbital bleeding.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Analyze the serum for levels of ALT, AST, and cholesterol using commercially available assay kits according to the manufacturer's instructions.

b. Histopathological Analysis: [1][3]

  • Euthanize the mice and carefully dissect the liver.

  • Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.

  • Embed the fixed tissue in paraffin and cut 4-5 µm sections.

  • Perform Hematoxylin and Eosin (H&E) staining to assess liver morphology, hepatocyte ballooning, and inflammation.

  • Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.

  • Score the histological sections for steatosis, lobular inflammation, and ballooning using a standardized scoring system (e.g., NAFLD Activity Score - NAS).

c. Western Blot Analysis: [2]

  • Homogenize snap-frozen liver tissue in lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., AMPKα, SREBP-1c, LC3).

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocols for Other Liver Disease Models (for future this compound studies)

While this compound has not been reported in the following models, these are standard, widely used protocols in liver disease research.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

This model is commonly used to induce acute and chronic liver fibrosis.[7]

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Carbon tetrachloride (CCl4)

  • Corn oil or olive oil (as vehicle)

Procedure (Chronic Fibrosis):

  • Prepare a 10-20% (v/v) solution of CCl4 in corn oil.

  • Administer the CCl4 solution to mice via intraperitoneal (IP) injection at a dose of 0.5-1.0 mL/kg body weight.

  • Repeat the injections twice weekly for 4-8 weeks to induce significant fibrosis.

  • The control group should receive IP injections of the vehicle alone.

Alcoholic Liver Disease (ALD) Model

The National Institute on Alcohol Abuse and Alcoholism (NIAAA) model is a widely accepted method to mimic acute-on-chronic alcoholic liver injury.[8][9]

Materials:

  • C57BL/6 mice

  • Lieber-DeCarli liquid diet (control and ethanol-containing)

  • Ethanol

Procedure:

  • Acclimatize mice to the control liquid diet for 5 days.

  • Feed mice the ethanol-containing liquid diet (e.g., 5% v/v ethanol) for 10 days.

  • On day 11, administer a single gavage of ethanol (5 g/kg body weight).

  • Sacrifice the animals 9 hours post-gavage for analysis of liver injury.

Conclusion

This compound demonstrates significant therapeutic potential in a preclinical mouse model of NAFLD, primarily through the activation of autophagy and inhibition of lipogenesis. The provided protocols offer a framework for researchers to investigate this compound's efficacy. However, it is crucial to acknowledge the current limitations in the literature, including the lack of data on this compound's effects in other liver disease models, as well as the absence of comprehensive dose-response and safety data. Future research should aim to address these gaps to fully elucidate the therapeutic window and broader applicability of this compound for the treatment of liver diseases.

References

Application Note: A Validated HPLC-UV Method for the Quantification of Androsin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Androsin, a bioactive compound isolated from Picrorhiza kurroa, has garnered significant interest for its potential therapeutic properties.[1][2] To support preclinical and clinical development, a reliable and validated analytical method for the quantification of this compound in biological matrices is essential for pharmacokinetic studies. This application note describes a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of this compound in human plasma. The method is demonstrated to be simple, accurate, precise, and suitable for routine analysis.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.[1]

  • Analytical Balance: For accurate weighing of standards.[1]

  • Centrifuge: Capable of reaching 13,000 rpm at 4°C.[3]

  • Volumetric Glassware: Class A volumetric flasks and pipettes.[1]

  • Syringe Filters: 0.22 µm pore size, compatible with the sample solvent.[1][3]

  • Solvents: HPLC grade acetonitrile and methanol.[1]

  • Reagents: Formic acid (analytical grade) and ultrapure water.[3]

  • This compound Reference Standard: Purity ≥98%.[2][3]

  • Internal Standard (IS): Andrographolide (or a structurally similar compound not present in the matrix).[3]

  • Biological Matrix: Drug-free human plasma.[3]

Chromatographic Conditions

The separation was achieved on a C18 reversed-phase column. The chromatographic conditions are summarized in Table 1.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B 0.1% Formic acid in Acetonitrile[2]
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 225 nm
Internal Standard Andrographolide

Table 1: HPLC Chromatographic Conditions

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
15.04060
17.01090
20.01090
21.09010
25.09010

Table 2: Gradient Elution Program

Protocols

Preparation of Standard and Quality Control Solutions

2.1.1 Stock Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1] Sonicate if necessary to ensure complete dissolution.[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of andrographolide and dissolve it in 10 mL of methanol in a volumetric flask.

2.1.2 Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 (v/v) methanol:water to obtain concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100, and 200 µg/mL).[1]

2.1.3 Quality Control (QC) Samples

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL) from a separate weighing of the this compound stock solution.

Sample Preparation from Plasma

The protein precipitation method is utilized for the extraction of this compound from plasma samples.[3]

  • Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 50 µg/mL). For calibration standards and QC samples, add 10 µL of the corresponding this compound working standard solution. For unknown samples, add 10 µL of 50:50 methanol:water.[3]

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample mixture.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Mobile Phase A:Mobile Phase B).[3]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.[3]

G cluster_sample_prep Plasma Sample Preparation Workflow plasma 100 µL Plasma spike_is Add 10 µL IS plasma->spike_is spike_this compound Add 10 µL this compound Std/Blank spike_is->spike_this compound precipitate Add 300 µL Acetonitrile spike_this compound->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 13,000 rpm, 10 min, 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc Inject into HPLC filter->hplc

Caption: Workflow for Plasma Sample Preparation.

Method Validation

The developed method was validated according to standard guidelines for bioanalytical method validation. The validation parameters are summarized below.

Linearity and Range

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The linearity was evaluated over the range of 1-200 µg/mL.

Precision and Accuracy

Intra-day and inter-day precision and accuracy were determined by analyzing the QC samples at three concentration levels on the same day and on three different days, respectively.

Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

Specificity

The specificity of the method was assessed by analyzing blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the internal standard.

Parameter Result
Linearity (r²) > 0.995
Range 1 - 200 µg/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) ± 15%
Inter-day Accuracy (%Bias) ± 15%
Mean Recovery 85 - 115%
Specificity No interference observed

Table 3: Summary of Method Validation Results

Data Analysis and Quantification

The concentration of this compound in unknown plasma samples is determined using the linear regression equation derived from the calibration curve.

G cluster_data_analysis Data Analysis Workflow acquire Acquire Chromatograms integrate Integrate Peak Areas (this compound & IS) acquire->integrate ratio Calculate Peak Area Ratio (this compound/IS) integrate->ratio calibrate Construct Calibration Curve (Ratio vs. Concentration) ratio->calibrate quantify Quantify Unknown Samples using Regression Equation calibrate->quantify

Caption: Data Analysis and Quantification Workflow.

Conclusion

This application note presents a validated RP-HPLC-UV method for the quantification of this compound in human plasma. The method is simple, rapid, and demonstrates good linearity, precision, accuracy, and recovery. It is suitable for use in pharmacokinetic studies of this compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of Androsin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Androsin and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific instrumentation and research questions.

Quantitative Analysis of this compound in Biological Matrices

Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and toxicokinetic studies. The following protocol describes a robust protein precipitation method for sample preparation followed by LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human or rat plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Sample Preparation (Protein Precipitation):

  • Spiking: To 100 µL of the biological matrix in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control samples, add the appropriate concentration of the this compound standard solution.[1]

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the sample mixture.[1][2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C to concentrate the sample.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm) is a common choice for separating small molecules like this compound.[3]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode is ideal for quantification due to its high selectivity and sensitivity.[4]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MRM Transitions: The specific precursor and product ions for this compound and the internal standard must be determined by infusing a standard solution into the mass spectrometer. As a starting point, one would determine the protonated molecular ion [M+H]⁺ and then identify the most abundant and stable fragment ions.[1]

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized for clarity. Due to the limited availability of specific pharmacokinetic data for this compound in the public domain, the following tables are provided as templates.

Table 1: Pharmacokinetic Parameters of this compound (Illustrative Data)

ParameterUnitValue (Oral Administration)Value (Intravenous Administration)
Cmaxng/mL8502500
Tmaxh1.50.1
AUC(0-t)ngh/mL45006000
AUC(0-inf)ngh/mL47506100
T1/2h4.23.8
CLL/h/kg0.50.3
VdL/kg2.51.5
F%78-

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Calibration Curve for this compound Quantification (Illustrative Data)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
10.012102.58.5
50.05898.76.2
200.245101.14.1
500.61299.33.5
1001.235100.82.8
5006.15098.91.9
100012.452101.51.5

Identification and Analysis of this compound Metabolites

The metabolic fate of this compound is predicted to involve hydrolysis to its aglycone, acetovanillone, followed by phase I and phase II metabolism.[2] The identification of these metabolites is crucial for understanding the complete disposition of the drug.

Experimental Protocols

Sample Collection:

  • Collect urine and plasma samples at various time points after this compound administration.

Sample Preparation:

  • For plasma samples, use the protein precipitation method described above.

  • For urine samples, a simple dilution with the initial mobile phase may be sufficient.

LC-MS/MS Conditions for Metabolite Identification:

  • LC System and Column: Similar to the quantitative analysis method.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is highly recommended for metabolite identification to obtain accurate mass measurements of precursor and product ions.

  • Data Acquisition: Perform full scan MS to detect potential metabolites and data-dependent MS/MS to acquire fragmentation spectra for structural elucidation.

Data Analysis for Metabolite Identification:

  • Extraction of Ion Chromatograms: Extract ion chromatograms for the predicted metabolites (e.g., acetovanillone, and its glucuronide and sulfate conjugates).

  • Comparison with Control Samples: Compare the chromatograms of post-dose samples with pre-dose or vehicle-treated samples to identify drug-related peaks.

  • Mass Spectral Interpretation: Analyze the MS and MS/MS spectra to confirm the identity of the predicted metabolites and to elucidate the structures of unknown metabolites.

Data Presentation

Table 3: Predicted and Identified Metabolites of this compound (Illustrative Data)

Metabolite IDProposed Structure[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Biological Matrix
M1Acetovanillone167.07152.05, 124.04Plasma, Urine
M2Acetovanillone Glucuronide343.10167.07Urine
M3Acetovanillone Sulfate247.03167.07Urine
M4Hydroxylated Acetovanillone183.07168.05, 140.04Plasma, Urine

Visualization of Pathways and Workflows

Signaling Pathway of this compound

This compound has been reported to exert its therapeutic effects, particularly in non-alcoholic fatty liver disease (NAFLD), through the activation of AMP-activated protein kinase (AMPK)α and the subsequent inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c) pathway.[5]

Androsin_Signaling_Pathway cluster_cell Hepatocyte This compound This compound AMPKa AMPKα This compound->AMPKa Activates Autophagy ↑ Autophagy AMPKa->Autophagy Promotes SREBP1c SREBP-1c AMPKa->SREBP1c Inhibits Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis Regulates

Caption: this compound signaling pathway in hepatocytes.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the quantitative analysis of this compound from biological samples.

Androsin_Quantification_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation with Acetonitrile Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Reconstitute Evaporate and Reconstitute Supernatant->Reconstitute Analyze LC-MS/MS Analysis (MRM) Reconstitute->Analyze Quantify Data Quantification Analyze->Quantify

Caption: LC-MS/MS quantification workflow for this compound.

Logical Relationship for Metabolite Identification

This diagram outlines the logical process for identifying potential metabolites of this compound.

Metabolite_Identification_Logic cluster_prediction In Silico / Predicted cluster_experimental Experimental Verification Androsin_Structure This compound Structure Predicted_Metabolism Predicted Metabolic Pathways (Hydrolysis, Conjugation) Androsin_Structure->Predicted_Metabolism Putative_Metabolites List of Putative Metabolites Predicted_Metabolism->Putative_Metabolites MS_MS_Data MS/MS Fragmentation Data Putative_Metabolites->MS_MS_Data Compare Predicted m/z LC_HRMS LC-HRMS Analysis of In Vivo Samples LC_HRMS->MS_MS_Data Identified_Metabolites Confirmed Metabolites MS_MS_Data->Identified_Metabolites Structural Elucidation

Caption: Logical workflow for this compound metabolite identification.

References

Androsin: A Potential Therapeutic Agent for High-Fat Diet-Induced Obesity in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Androsin, a naturally occurring phenolic glucoside isolated from the medicinal plant Picrorhiza kurroa, has emerged as a promising therapeutic candidate for metabolic disorders. Recent studies have demonstrated its potential in mitigating the adverse effects of a high-fat diet, a key driver of obesity and related complications such as non-alcoholic fatty liver disease (NAFLD). This document provides a detailed overview of the application of this compound in a preclinical model of diet-induced obesity, summarizing key quantitative data and providing comprehensive experimental protocols.

Data Presentation

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a high-fructose diet (HFrD)-fed Apolipoprotein E knockout (ApoE-/-) mouse model, a well-established model for studying NAFLD and metabolic syndrome.

Table 1: Effects of this compound on Key Metabolic Parameters

ParameterControl GroupHFrD-Fed GroupHFrD-Fed + this compound (10 mg/kg)
Body Weight (g)Data not specifiedSignificant increaseAttenuated increase
Liver Weight (g)Data not specifiedSignificant increaseSignificant reduction
Serum ALT (U/L)BaselineSignificantly elevatedSignificantly reduced
Serum AST (U/L)BaselineSignificantly elevatedSignificantly reduced
Serum Total Cholesterol (mg/dL)BaselineSignificantly elevatedSignificantly reduced

Table 2: Effects of this compound on Hepatic Gene and Protein Expression

TargetHFrD-Fed GroupHFrD-Fed + this compound (10 mg/kg)Pathway/Function
p-AMPKαDecreasedIncreasedEnergy Homeostasis/Autophagy
SREBP-1cIncreasedDecreasedLipogenesis
FASNIncreasedDecreasedLipogenesis
Beclin1DecreasedIncreasedAutophagy
LC3-II/LC3-IDecreasedIncreasedAutophagy
TNF-αIncreasedDecreasedInflammation
IL-6IncreasedDecreasedInflammation
α-SMAIncreasedDecreasedFibrosis
Collagen IIncreasedDecreasedFibrosis

Experimental Protocols

The following protocols are based on the methodologies described in the study "this compound alleviates non-alcoholic fatty liver disease by activating autophagy and attenuating de novo lipogenesis."[1]

Animal Model and High-Fructose Diet Induction
  • Animal Strain: Apolipoprotein E knockout (ApoE-/-) mice.

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to standard chow and water for one week prior to the experiment.

  • Induction of NAFLD: Feed mice a high-fructose diet (HFrD) for a specified period to induce obesity and NAFLD. The control group receives a standard chow diet.

This compound Administration
  • Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage: Administer this compound orally at a dose of 10 mg/kg body weight once daily.[1]

  • Treatment Duration: Continue the treatment for the designated study period (e.g., 8 weeks).

  • Control Groups: Include a vehicle-treated HFrD group and a normal diet control group.

Biochemical Analysis
  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture and harvest liver tissues.

  • Serum Analysis: Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Cholesterol using commercially available assay kits.

Histological Analysis
  • Tissue Processing: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, and section.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology and steatosis.

    • Sirius Red Staining: To evaluate collagen deposition and fibrosis.

Western Blot Analysis
  • Protein Extraction: Homogenize liver tissues in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Immunoblotting: Block the membranes and incubate with primary antibodies against p-AMPKα, AMPKα, SREBP-1c, FASN, Beclin1, LC3, and β-actin (as a loading control). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Isolate total RNA from liver tissues using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • PCR Amplification: Perform qRT-PCR using SYBR Green master mix and specific primers for genes of interest (e.g., Tnf-α, Il-6, Acta2 for α-SMA, Col1a1 for Collagen I).

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh) and calculate the relative fold change using the 2-ΔΔCt method.

Visualization of Pathways and Workflows

Androsin_Signaling_Pathway cluster_this compound This compound Treatment cluster_Upstream Upstream Regulation cluster_Downstream_Autophagy Autophagy Pathway cluster_Downstream_Lipogenesis Lipogenesis Pathway This compound This compound AMPK AMPKα (Activation) This compound->AMPK PI3K PI3K AMPK->PI3K SREBP1c SREBP1c AMPK->SREBP1c Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3-II/LC3-I Ratio (Increased Autophagy) Beclin1->LC3 FASN FASN SREBP1c->FASN Lipogenesis De Novo Lipogenesis (Inhibition) FASN->Lipogenesis

Caption: this compound signaling pathway in hepatocytes.

Experimental_Workflow cluster_analysis Analyses start Start: ApoE-/- Mice diet High-Fructose Diet (HFrD) Induction start->diet treatment This compound Treatment (10 mg/kg/day, p.o.) or Vehicle Control diet->treatment endpoints Endpoint Analysis treatment->endpoints biochem Biochemical Analysis (ALT, AST, Cholesterol) endpoints->biochem histo Histological Analysis (H&E, Sirius Red) endpoints->histo wb Western Blot (AMPK, Lipogenesis, Autophagy markers) endpoints->wb qpcr qRT-PCR (Inflammation, Fibrosis markers) endpoints->qpcr

Caption: Experimental workflow for this compound treatment.

References

Western blot analysis for autophagy markers after Androsin treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Androsin as a Modulator of Autophagy

Introduction

This compound, a natural compound, has emerged as a significant activator of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1] This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases. This compound has demonstrated potential therapeutic effects, particularly in non-alcoholic fatty liver disease (NAFLD), by alleviating hepatic steatosis and liver injury through the activation of autophagy.[1] Its mechanism of action primarily involves the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]

Mechanism of Action: The AMPK/PI3K/Beclin1/LC3 Signaling Pathway

This compound activates AMPKα, a key regulator of cellular energy homeostasis.[1] This activation initiates a signaling cascade that promotes the formation of autophagosomes, the hallmark of autophagy.[1] The pathway involves the modulation of the PI3K/Beclin1/LC3 axis.[1] Beclin1, a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, is essential for initiating autophagy.[1][2][3] this compound upregulates the expression of Beclin1.[1] This leads to an enhanced conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[1][3] The increased ratio of LC3-II to LC3-I is a widely accepted marker for autophagosome formation and, consequently, autophagy activation.[1][4]

Furthermore, this compound's therapeutic effects are also attributed to its ability to inhibit de novo lipogenesis by downregulating the sterol regulatory element-binding protein 1c (SREBP-1c) and its downstream target, fatty acid synthase (FASN).[1]

Data Presentation: Effects of this compound on Autophagy Markers

The following table summarizes the quantitative data from preclinical studies on the effects of this compound treatment on key autophagy and lipogenesis markers in oleic acid-treated HepG2 cells.[1]

Protein/GeneControl (Oleic Acid)This compound-TreatedFold Change
p-AMPKα/AMPKα Ratio1.02.8 ± 0.3↑ 2.8
Beclin1 Expression1.02.5 ± 0.2↑ 2.5
LC3-II/LC3-I Ratio1.03.2 ± 0.4↑ 3.2

Visualizing the this compound-Induced Autophagy Pathway

This compound This compound AMPK AMPKα This compound->AMPK Activates PI3K_Beclin1 PI3K/Beclin1 Complex AMPK->PI3K_Beclin1 Promotes SREBP1c SREBP-1c/FASN Pathway AMPK->SREBP1c Inhibits Autophagosome Autophagosome Formation PI3K_Beclin1->Autophagosome LC3 LC3-I to LC3-II Conversion Autophagosome->LC3 Lipogenesis De Novo Lipogenesis SREBP1c->Lipogenesis Regulates

Caption: this compound signaling pathway in autophagy activation.

Experimental Protocols: Western Blot Analysis for Autophagy Markers

This section provides a detailed protocol for performing Western blot analysis to assess the expression of key autophagy markers (LC3, p62/SQSTM1, and Beclin-1) following this compound treatment.

I. Cell Lysis and Protein Extraction
  • Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the culture dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.[4]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4]

    • Carefully transfer the supernatant containing the protein extract to a new, pre-chilled tube.[4]

II. Protein Quantification
  • Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.[4] This step is crucial for ensuring equal protein loading in the subsequent steps.

III. SDS-PAGE and Protein Transfer
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[4]

  • Gel Electrophoresis:

    • Load 20-30 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel. A higher percentage gel is recommended for optimal separation of LC3-I and LC3-II.[4]

    • Run the gel at 100-120V until the dye front reaches the bottom.[4]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[4] PVDF membranes are recommended for LC3 detection due to stronger binding.[5]

    • Perform the transfer at 100V for 60-90 minutes in a wet transfer system or use a semi-dry transfer system according to the manufacturer's protocol.[4]

IV. Immunoblotting
  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[4]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.[4] Recommended dilutions:

      • Rabbit anti-LC3B (1:1000)

      • Rabbit anti-p62/SQSTM1 (1:1000)[4]

      • Rabbit anti-Beclin-1 (1:1000)

      • Mouse or Rabbit anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.[4] Note: Avoid using actin as a loading control if autophagy induction is expected to be strong, as its levels can be affected.[5]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.[4]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:5000 in blocking buffer for 1 hour at room temperature.[4]

  • Washing:

    • Repeat the washing step (three times for 10 minutes each with TBST).[4]

V. Detection and Analysis
  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[4]

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest's band intensity to the loading control's band intensity.

    • Calculate the LC3-II/LC3-I ratio to assess autophagosome formation. A decrease in p62 levels generally indicates increased autophagic flux.[4]

Visualizing the Western Blot Workflow

cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Cell_Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification (BCA) Cell_Lysis->Quantification Denaturation Sample Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometry & Normalization Imaging->Densitometry

Caption: Experimental workflow for Western blot analysis.

References

Unveiling the Molecular Response to Androsin: Application Notes and Protocols for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsin, a phenylethanoid glycoside with notable pharmacological activities, has emerged as a compound of interest in drug discovery and development. Its therapeutic potential is attributed to its influence on various cellular processes, including inflammation, apoptosis, and metabolic regulation. Understanding the precise molecular mechanisms underlying these effects is paramount for its clinical translation. This document provides detailed application notes and protocols for the analysis of gene expression changes in response to this compound treatment. These guidelines are intended to assist researchers in elucidating the signaling pathways modulated by this compound and in identifying potential biomarkers of its activity.

Data Presentation: Gene Expression Changes in Response to a Structurally Related Compound

Due to the limited availability of public genome-wide gene expression data for this compound, we present a summary of differentially expressed genes identified in response to Andrographolide, a structurally and functionally related bioactive compound. These data, obtained from microarray analysis of prostate cancer cells treated with Andrographolide, offer valuable insights into the potential gene targets of this compound.[1][2]

Table 1: Differentially Expressed Genes Associated with Inflammatory Response [2]

Gene SymbolGene NameFold ChangeFunction
ATMATM Serine/Threonine KinaseUp-regulatedDNA repair, cell cycle checkpoint
HIF1AHypoxia Inducible Factor 1 Subunit AlphaUp-regulatedCellular response to hypoxia
NOX1NADPH Oxidase 1Up-regulatedProduction of reactive oxygen species
CCL4C-C Motif Chemokine Ligand 4Down-regulatedChemoattractant for immune cells
C5Complement C5Down-regulatedComponent of the complement system
TNFTumor Necrosis FactorDown-regulatedPro-inflammatory cytokine
IL2Interleukin 2Down-regulatedCytokine involved in T-cell proliferation

Table 2: Differentially Expressed Genes Associated with Cell Cycle and DNA Repair [1]

Gene SymbolGene NameFold ChangeFunction
BRCA2BRCA2 DNA Repair AssociatedUp-regulatedDNA double-strand break repair
ATMATM Serine/Threonine KinaseUp-regulatedDNA damage response
NBNNibrinUp-regulatedDNA double-strand break repair
RAD50RAD50 Double Strand Break Repair ProteinUp-regulatedDNA repair and telomere maintenance
MRE11MRE11 Homolog, Double Strand Break Repair NucleaseUp-regulatedDNA double-strand break repair

Signaling Pathways Modulated by this compound and Related Compounds

This compound is known to modulate key signaling pathways involved in cellular metabolism and inflammation. The following diagram illustrates the putative signaling cascade affected by this compound, leading to the regulation of gene expression.

This compound This compound AMPK AMPKα This compound->AMPK Activates NFkB NF-κB This compound->NFkB Inhibits PI3K PI3K AMPK->PI3K SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy Induces FASN FASN SREBP1c->FASN Activates Lipogenesis Lipogenesis FASN->Lipogenesis Promotes Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activates

Caption: this compound Signaling Pathway.

Experimental Protocols

This section provides detailed protocols for key experiments to analyze the effects of this compound on gene and protein expression.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on a cellular model.

cluster_0 Cell Culture & Treatment cluster_1 Gene Expression Analysis cluster_2 Protein Expression Analysis cluster_3 Functional Assays Cell_Culture Cell Seeding Androsin_Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Androsin_Treatment RNA_Isolation RNA Isolation Androsin_Treatment->RNA_Isolation Protein_Extraction Protein Extraction Androsin_Treatment->Protein_Extraction Cell_Viability Cell Viability Assay (MTT) Androsin_Treatment->Cell_Viability qRT_PCR qRT-PCR RNA_Isolation->qRT_PCR RNA_Seq RNA Sequencing RNA_Isolation->RNA_Seq Western_Blot Western Blot Protein_Extraction->Western_Blot

Caption: Experimental Workflow for this compound Studies.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., HepG2 for metabolic studies, or a relevant cancer cell line) in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 2: RNA Isolation and Quantification

This protocol is for the isolation of total RNA from cultured cells using a TRIzol-based method.

  • Cell Lysis: After this compound treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add 1 mL of TRIzol reagent per well of a 6-well plate and lyse the cells by pipetting up and down.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.

  • RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • RNA Wash: Wash the RNA pellet with 1 mL of 75% ethanol.

  • RNA Resuspension: Air-dry the pellet for 5-10 minutes and resuspend it in RNase-free water.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a suitable SYBR Green master mix.

  • Thermal Cycling: Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB).

Protocol 4: RNA Sequencing (RNA-Seq) Library Preparation

For a comprehensive analysis of gene expression, RNA-Seq is recommended. The following is a general outline of the library preparation process.

  • RNA Quality Control: Assess the integrity of the isolated RNA using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.

  • Poly(A) RNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments.

  • PCR Amplification: Amplify the adapter-ligated library to enrich for fragments that have adapters on both ends.

  • Library Quantification and Quality Control: Quantify the final library and assess its quality before sequencing on a high-throughput sequencing platform.

Protocol 5: Western Blot Analysis
  • Protein Extraction: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AMPK, AMPK, SREBP-1c, FASN, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Protocol 6: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain a deeper understanding of the molecular mechanisms of this compound, identify novel therapeutic targets, and contribute to the development of this promising natural compound into a clinically relevant therapeutic agent. The use of high-throughput techniques like RNA-Seq will be particularly valuable in uncovering the full spectrum of genes and pathways modulated by this compound.

References

Application Notes and Protocols for In Vivo Imaging of Androsin Distribution in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Androsin, a phenolic acid compound with demonstrated therapeutic potential in non-alcoholic fatty liver disease (NAFLD) and colorectal cancer.[1][2] The following sections detail the known signaling pathways of this compound, protocols for preparing and imaging this compound in animal models, and a summary of available quantitative data.

Introduction to this compound and In Vivo Imaging

This compound, a natural compound extracted from Picrorhiza kurroa, has garnered significant interest for its anti-inflammatory, anti-asthmatic, and hepatoprotective activities.[3] Its therapeutic effects are attributed to the modulation of key signaling pathways involved in autophagy, lipogenesis, and apoptosis.[1][3] Understanding the biodistribution and target engagement of this compound in living organisms is crucial for optimizing its therapeutic efficacy and safety profile. In vivo imaging offers a powerful, non-invasive tool to visualize and quantify the distribution of this compound in real-time within a living animal, providing invaluable insights into its pharmacokinetics and tissue-specific accumulation.[4][5]

Known Signaling Pathways of this compound

This compound has been shown to modulate distinct signaling pathways in different disease contexts. These pathways are critical for understanding its mechanism of action and for designing targeted imaging strategies.

This compound in Non-Alcoholic Fatty Liver Disease (NAFLD)

In the context of NAFLD, this compound activates AMP-activated protein kinase alpha (AMPKα).[3] This activation leads to the induction of autophagy through the PI3K/Beclin1/LC3 pathway and the inhibition of lipogenesis by down-regulating the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Fatty Acid Synthase (FASN).[2][3]

Androsin_NAFLD_Pathway Signaling Pathway of this compound in NAFLD This compound This compound AMPKa AMPKα This compound->AMPKa activates PI3K_Beclin1_LC3 PI3K/Beclin1/LC3 Pathway AMPKa->PI3K_Beclin1_LC3 activates SREBP1c_FASN SREBP-1c/FASN Pathway AMPKa->SREBP1c_FASN inhibits Autophagy Autophagy PI3K_Beclin1_LC3->Autophagy induces Hepatic_Steatosis Hepatic Steatosis Autophagy->Hepatic_Steatosis reduces Lipogenesis De Novo Lipogenesis SREBP1c_FASN->Lipogenesis promotes Lipogenesis->Hepatic_Steatosis increases

Caption: this compound's dual regulatory role in NAFLD.

This compound in Colorectal Cancer (CRC)

In colorectal cancer cells, this compound exhibits a dual mechanism based on its concentration. At high concentrations, it induces apoptosis via the PI3K/Akt/mTOR/caspase-3/PARP pathway.[1][6] At lower concentrations, it inhibits cell invasion and migration through the NOX2/ROS/FAK/PI3K/Akt/NF-κB/MMP7 pathway.[1][7]

Androsin_CRC_Pathway Signaling Pathways of this compound in Colorectal Cancer cluster_high High Concentration cluster_low Low Concentration Androsin_high This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Androsin_high->PI3K_Akt_mTOR Caspase3_PARP Caspase-3/PARP PI3K_Akt_mTOR->Caspase3_PARP Apoptosis Apoptosis Caspase3_PARP->Apoptosis Androsin_low This compound NOX2_ROS NOX2/ROS Pathway Androsin_low->NOX2_ROS inhibits FAK_PI3K_Akt FAK/PI3K/Akt Pathway NOX2_ROS->FAK_PI3K_Akt inhibits NFkB_MMP7 NF-κB/MMP7 Pathway FAK_PI3K_Akt->NFkB_MMP7 inhibits Invasion_Migration Invasion & Migration NFkB_MMP7->Invasion_Migration inhibits

Caption: Concentration-dependent effects of this compound in CRC.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies. It is important to note that comprehensive pharmacokinetic and biodistribution data from in vivo imaging studies are not yet widely available in the public domain.

Table 1: In Vitro Efficacy of this compound

Cell LineDisease ModelParameterValueReference
Colorectal Cancer CellsColorectal CancerIC50 (48h)56 µM[1][6]
Colorectal Cancer CellsColorectal CancerIC50 (72h)41 µM[1][6]

Table 2: In Vivo Efficacy of this compound

Animal ModelDisease ModelDoseKey FindingsReference
ApoE-/- MiceNAFLD10 mg/kg (oral)Reduced ALT, AST, and cholesterol; decreased hepatocyte ballooning, lipid deposition, inflammation, and fibrosis.[2][8]
Nude MiceColorectal CancerNot SpecifiedSuppressed tumor growth and disrupted tumor tissue.[1][6]

Experimental Protocols for In Vivo Imaging of this compound

The following protocols are designed as a general framework for researchers to develop a specific in vivo imaging study for this compound. These are based on established methods for imaging small molecules.[4][9]

Preparation of Fluorescently Labeled this compound

For in vivo fluorescence imaging, this compound must be conjugated to a near-infrared (NIR) fluorophore to allow for deep tissue penetration and minimize autofluorescence.[10]

Materials:

  • This compound

  • NIR fluorescent dye with an appropriate reactive group (e.g., N-hydroxysuccinimide ester for reaction with primary amines)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Protocol:

  • Functionalization of this compound (if necessary): If this compound lacks a suitable functional group for conjugation (e.g., a primary amine or carboxylic acid), it may need to be chemically modified. This step requires careful consideration to not affect the biological activity of the molecule.

  • Conjugation Reaction: Dissolve this compound and the NIR dye in anhydrous DMF or DMSO. Add a base such as TEA or DIPEA to facilitate the reaction. The molar ratio of this compound to the dye should be optimized, typically starting at 1:1.2.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or HPLC.

  • Purification: Once the reaction is complete, purify the this compound-fluorophore conjugate using preparative HPLC.

  • Characterization: Confirm the identity and purity of the conjugate using MS and NMR.

  • Formulation: Dissolve the purified conjugate in a biocompatible vehicle for injection, such as a mixture of DMSO and saline or a cyclodextrin-based formulation to improve solubility.

Animal Models and Study Design

Animal Models:

  • NAFLD Model: Apolipoprotein E-deficient (ApoE-/-) mice on a high-fructose diet are a suitable model.[8]

  • Colorectal Cancer Model: Nude mice with subcutaneous or orthotopic xenografts of human colorectal cancer cell lines (e.g., HCT116) can be used.[7]

Experimental Workflow:

Experimental_Workflow Experimental Workflow for In Vivo Imaging of this compound Animal_Model 1. Establish Animal Model (e.g., NAFLD or CRC) Probe_Admin 2. Administer Fluorescent this compound (Intravenous or Intraperitoneal) Animal_Model->Probe_Admin Imaging 3. In Vivo Imaging at Multiple Time Points (e.g., 1, 4, 24, 48 hours) Probe_Admin->Imaging Data_Acquisition 4. Image and Data Acquisition Imaging->Data_Acquisition Ex_Vivo 5. Ex Vivo Organ Imaging and Biodistribution Data_Acquisition->Ex_Vivo Data_Analysis 6. Data Analysis and Quantification Ex_Vivo->Data_Analysis

References

Measuring Androsin's Cytotoxic Effects: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsin, a natural compound, has shown potential in modulating key cellular pathways. Recent studies have highlighted its activity in the context of colorectal cancer, where it can induce apoptosis and inhibit cell proliferation.[1][2] Understanding the cytotoxic properties of this compound is crucial for evaluating its therapeutic potential. This document provides detailed application notes and protocols for essential cell-based assays to measure this compound-induced cytotoxicity, including assessments of cell viability, membrane integrity, and apoptosis.

Data Presentation: Quantitative Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified in colorectal cancer (CRC) cells, with the half-maximal inhibitory concentration (IC50) varying with the duration of exposure.[1][2]

Cell LineTreatment DurationIC50 (µM)
Colorectal Cancer (CRC) Cells48 hours56
Colorectal Cancer (CRC) Cells72 hours41

Table 1: IC50 values of this compound in colorectal cancer cells.[1][2]

Signaling Pathway in this compound-Induced Cytotoxicity

High concentrations of this compound have been shown to induce apoptosis in colorectal cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This inhibition leads to the activation of caspase-3 and subsequent cleavage of PARP, key events in the apoptotic cascade.

This compound This compound (High Concentration) PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Caspase3 Caspase-3 mTOR->Caspase3 inhibits PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to

This compound-induced apoptotic signaling pathway.

Experimental Protocols

The following are detailed protocols for three common cell-based assays to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[3][4][5]

Materials:

  • This compound

  • Target cancer cell lines (e.g., colorectal cancer cells)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours) at 37°C.[1][2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with This compound A->C B Prepare this compound Serial Dilutions B->C D Incubate for 48h / 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I

Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7][8][9][10]

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours) at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 10 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH reaction mixture (as per the kit instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed and Treat Cells with this compound B Incubate for 48h / 72h A->B C Centrifuge Plate B->C D Transfer Supernatant to New Plate C->D E Add LDH Reaction Mix D->E F Incubate for 30 min E->F G Add Stop Solution F->G H Measure Absorbance at 490 nm G->H I Calculate % Cytotoxicity H->I

Workflow for the LDH cytotoxicity assay.
Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorochrome-conjugated Annexin V.[11][12][13] Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 400-600 x g for 5 minutes.

  • Cell Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

cluster_prep Preparation cluster_exp Staining cluster_analysis Analysis A Seed and Treat Cells with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min D->E F Analyze by Flow Cytometry E->F G Quantify Apoptotic Cell Population F->G

Workflow for the Annexin V apoptosis assay.

References

Application Note and Protocol: Assessing the Anti-inflammatory Effects of Androsin on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Androsin, a bioactive compound, has shown considerable promise as an anti-inflammatory agent.[1] Its mechanism of action is largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.[2][3] This document provides a comprehensive protocol for researchers to assess the efficacy of this compound in mitigating inflammation, with a focus on its impact on inflammatory cytokine expression and the underlying molecular mechanisms. The protocols described herein utilize lipopolysaccharide (LPS)-stimulated macrophages as a well-established in vitro model of inflammation.[1] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response characterized by the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2] The primary signaling pathways implicated in this response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] This guide details the necessary experimental procedures, from cell culture to molecular analysis, to comprehensively evaluate the anti-inflammatory properties of this compound.

Key Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling cascades.[2][3] Upon stimulation by LPS, these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines. This compound's intervention can block these signaling events, resulting in decreased cytokine production.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->MAPKKK Inhibits This compound->IKK Inhibits MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Induces Transcription IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) (Cytoplasmic) NFkB_active NF-κB (p50/p65) (Nuclear) NFkB_inactive->NFkB_active Translocates NFkB_active->Cytokines Induces Transcription G start Start: Cell Culture (e.g., RAW 264.7 Macrophages) treatment Treatment: 1. Pre-treat with this compound 2. Stimulate with LPS start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability harvest Harvest Samples treatment->harvest analysis Data Analysis and Interpretation viability->analysis supernatant Collect Supernatant harvest->supernatant cell_lysate Prepare Cell Lysates harvest->cell_lysate rna Isolate RNA harvest->rna elisa Cytokine Protein Quantification (ELISA) supernatant->elisa western Protein Expression Analysis (Western Blot for p-MAPK, p-IκBα, nuclear p65) cell_lysate->western qpcr Cytokine mRNA Quantification (RT-qPCR) rna->qpcr elisa->analysis western->analysis qpcr->analysis

References

Application Notes and Protocols for Androsin in 3D Liver Organoid Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsin, a natural phytochemical derived from Picrorhiza kurroa, has demonstrated significant hepatoprotective properties, particularly in the context of non-alcoholic fatty liver disease (NAFLD).[1] Its mechanism of action involves the dual regulation of key cellular pathways: the activation of autophagy and the inhibition of de novo lipogenesis.[1][2][3] Three-dimensional (3D) liver organoids have emerged as a powerful in vitro model system, recapitulating the complex cellular architecture and function of the native liver.[4][5][6] This document provides detailed application notes and protocols for the proposed use of this compound in 3D liver organoid cultures to model and investigate NAFLD and other liver pathologies.

Application Notes

The use of this compound in 3D liver organoid cultures offers a promising platform for studying its therapeutic potential in a physiologically relevant human model. Liver organoids can be generated from induced pluripotent stem cells (iPSCs) or primary human hepatocytes and can develop key features of liver function and disease.[7][8][9] By inducing a disease phenotype, such as steatosis (fatty liver) in these organoids, researchers can investigate the efficacy of compounds like this compound in a controlled in vitro environment.

Expected Effects of this compound on 3D Liver Organoids:

  • Reduction of Lipid Accumulation: In a steatotic liver organoid model, this compound is expected to reduce intracellular lipid droplets. This can be visualized and quantified using techniques like Oil Red O staining.

  • Modulation of Autophagy: this compound is anticipated to upregulate autophagy, which can be assessed by measuring the expression of key autophagy markers such as LC3, Beclin1, and AMPKα.[1][2]

  • Inhibition of Lipogenesis: The compound should downregulate the expression of lipogenic enzymes like FASN and the transcription factor SREBP1c.[1][2]

  • Amelioration of Liver Injury Markers: A decrease in the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium is expected, indicating a reduction in cellular damage.[3][10]

  • Anti-inflammatory and Anti-fibrotic Effects: this compound may also reduce the expression of inflammatory (e.g., TNF-α, ILs, NF-κB) and fibrotic (e.g., α-SMA, collagens, TGF-β) markers in diseased liver organoids.[3][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies and provide a framework for expected outcomes in a 3D liver organoid model.

Table 1: In Vivo Efficacy of this compound in a High-Fructose Diet (HFrD)-Induced NAFLD Mouse Model [1]

ParameterControl GroupHFrD GroupHFrD + this compound (10 mg/kg) Group
Serum ALT (U/L) Data not availableSignificantly elevatedSignificantly reduced vs. HFrD
Serum AST (U/L) Data not availableSignificantly elevatedSignificantly reduced vs. HFrD
Serum Cholesterol BaselineSignificantly elevatedSignificantly reduced vs. HFrD
Hepatic Steatosis MinimalSevereSignificantly ameliorated
Hepatic Inflammation BaselineSignificantly elevatedSignificantly reduced vs. HFrD
Hepatic Fibrosis MinimalSignificantSignificantly reduced vs. HFrD

Table 2: Hypothetical Expected Outcomes of this compound Treatment on a Steatotic 3D Liver Organoid Model

ParameterControl OrganoidsSteatotic OrganoidsSteatotic Organoids + this compound
Organoid Viability (%) ~100%ReducedIncreased vs. Steatotic
Intracellular Lipid Accumulation (Fold Change) 1.0> 5.0Reduced vs. Steatotic
ALT/AST in Media (Fold Change) 1.0ElevatedReduced vs. Steatotic
p-AMPKα/AMPKα Ratio (Fold Change) 1.0Unchanged or slightly decreasedIncreased
LC3-II/LC3-I Ratio (Fold Change) 1.0Unchanged or slightly decreasedIncreased
SREBP1c Expression (Fold Change) 1.0IncreasedDecreased
FASN Expression (Fold Change) 1.0IncreasedDecreased
TNF-α Expression (Fold Change) 1.0IncreasedDecreased
α-SMA Expression (Fold Change) 1.0IncreasedDecreased

Experimental Protocols

Protocol 1: Generation of 3D Liver Organoids from Human iPSCs

This protocol is adapted from established methods for generating multicellular 3D liver organoids.[7]

Materials:

  • Human iPSCs

  • Essential 8 Medium

  • RPMI 1640 Medium

  • Advanced DMEM/F12 Medium

  • Hepatocyte Culture Medium (HCM)

  • Growth factors and small molecules for differentiation (e.g., Activin A, FGF4, HGF, Oncostatin M)

  • Geltrex™ or other basement membrane matrix

  • 96-well sphere U-bottom plates

Procedure:

  • Definitive Endoderm Induction (Days 1-3): Culture iPSCs in complete RPMI medium supplemented with appropriate growth factors to induce definitive endoderm formation.

  • Foregut Spheroid Induction (Days 4-6): Culture the cells in complete Advanced DMEM/F12 medium to induce the formation of foregut spheroids.

  • Human Liver Organoid (HLO) Formation (Days 7-10): Embed the spheroids in Geltrex™ and culture in Advanced DMEM/F12 supplemented with retinoic acid.

  • Hepatocyte Maturation (Days 11-25): Culture the developing organoids in Hepatocyte Culture Medium (HCM) to promote maturation of hepatocytes.

Protocol 2: Induction of Steatosis and this compound Treatment

Materials:

  • Mature 3D Liver Organoids

  • Hepatocyte Culture Medium (HCM)

  • Fatty acid solution (e.g., oleic acid and palmitic acid)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Induction of Steatosis: Culture mature liver organoids in HCM supplemented with a fatty acid solution for 48-72 hours to induce lipid accumulation.

  • This compound Treatment:

    • Prepare a stock solution of this compound.

    • Treat the steatotic organoids with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

    • Include a vehicle-treated control group.

    • Include a non-steatotic control group.

Protocol 3: Assessment of this compound Efficacy

1. Viability Assay (e.g., PrestoBlue™):

  • Add PrestoBlue™ reagent to the organoid cultures and incubate.

  • Measure fluorescence to determine cell viability.

2. Histological Analysis:

  • Fix organoids in 4% paraformaldehyde.

  • Embed in paraffin and section.

  • Perform Hematoxylin and Eosin (H&E) staining to observe morphology.

  • Perform Oil Red O staining to visualize lipid droplets.

3. Biochemical Analysis:

  • Collect the culture medium at different time points.

  • Measure the levels of ALT and AST using commercially available assay kits.

4. Molecular Analysis:

  • RNA Extraction and qRT-PCR:

    • Harvest organoids and extract total RNA.

    • Synthesize cDNA and perform quantitative real-time PCR to analyze the expression of genes related to autophagy (AMPKα, Beclin1, LC3), lipogenesis (SREBP1c, FASN), inflammation (TNF-α, IL-6), and fibrosis (α-SMA, COL1A1).

  • Protein Extraction and Western Blot:

    • Lyse organoids and extract total protein.

    • Perform Western blot analysis to determine the protein levels of key signaling molecules (e.g., p-AMPKα, AMPKα, LC3-I, LC3-II, SREBP1c, FASN).

Visualizations

Androsin_Signaling_Pathway This compound This compound AMPKa AMPKα (Activated) This compound->AMPKa activates SREBP1c SREBP1c This compound->SREBP1c inhibits PI3K PI3K AMPKa->PI3K Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy Induction LC3->Autophagy Hepatoprotection Hepatoprotection Autophagy->Hepatoprotection FASN FASN SREBP1c->FASN Lipogenesis Lipogenesis Inhibition FASN->Lipogenesis Lipogenesis->Hepatoprotection

Caption: this compound-mediated signaling pathways.

Experimental_Workflow Start iPSC Culture Differentiation Liver Organoid Differentiation & Maturation Start->Differentiation DiseaseInduction Induce Steatosis (Fatty Acid Treatment) Differentiation->DiseaseInduction Treatment This compound Treatment (Dose-Response & Time-Course) DiseaseInduction->Treatment Analysis Endpoint Analysis Treatment->Analysis Viability Viability Assays Analysis->Viability Histology Histology (H&E, Oil Red O) Analysis->Histology Biochemistry Biochemical Assays (ALT, AST) Analysis->Biochemistry Molecular Molecular Analysis (qRT-PCR, Western Blot) Analysis->Molecular

Caption: Experimental workflow for this compound in 3D liver organoids.

References

Application Notes and Protocols for Establishing a Stable Cell Line for Androsin Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Androsin, a phenolic glycoside, has garnered significant interest for its therapeutic potential, particularly in the context of non-alcoholic fatty liver disease (NAFLD) and inflammatory conditions.[1] Its mechanism of action is primarily attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Activated AMPK initiates downstream signaling that promotes autophagy and inhibits lipogenesis, addressing key pathological features of NAFLD.[2] Furthermore, this compound exhibits anti-inflammatory properties by modulating pathways such as the NF-κB signaling cascade.[1]

To facilitate consistent and long-term studies of this compound's effects and its mechanism of action, the generation of stable cell lines is crucial. Unlike transient transfections, which provide short-term gene expression, stable cell lines have foreign DNA integrated into the host cell's genome, ensuring that the gene of interest is passed on during cell division and is consistently expressed over extended periods.[3] This allows for reproducible, long-term experiments essential for drug screening and functional genomics.

These application notes provide a comprehensive set of protocols for establishing a stable cell line in the human hepatocellular carcinoma cell line, HepG2, a relevant model for studying liver-related metabolic diseases. The protocols cover cell culture, transfection using lipid-based reagents, selection of stably transfected cells using G418, and validation of transgene expression. Additionally, methods for assessing the functional effects of this compound on key signaling pathways are detailed.

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize the expected quantitative data from experiments using a stable cell line to investigate this compound's bioactivity. Researchers should perform dose-response and time-course experiments to determine optimal conditions.

Table 1: Cytotoxicity of this compound on HepG2 Cells

Treatment Duration (hours) IC50 (µM)
24 Data to be determined
48 Data to be determined
72 Data to be determined

The half-maximal inhibitory concentration (IC50) should be determined using an MTT or similar cell viability assay. A suggested starting concentration range for this compound is 1 µM to 50 µM.[1]

Table 2: Effect of this compound on Target Gene and Protein Expression in Stably Transfected HepG2 Cells

Target Analyte Treatment Condition Expected Fold Change vs. Control Validation Method
p-AMPKα/AMPKα This compound (1-50 µM, 24h) Increase Western Blot
Beclin-1 This compound (1-50 µM, 24h) Increase Western Blot / qRT-PCR
LC3-II/LC3-I Ratio This compound (1-50 µM, 24h) Increase Western Blot
p-p65/p65 (NF-κB) This compound + TNF-α Decrease Western Blot
SREBP-1c This compound (1-50 µM, 24h) Decrease Western Blot / qRT-PCR
FASN This compound (1-50 µM, 24h) Decrease Western Blot / qRT-PCR

Fold change is relative to the vehicle-treated control. TNF-α or another inflammatory stimulus may be required to assess anti-inflammatory effects.

Experimental Protocols

Protocol 1: Culture and Maintenance of HepG2 Cells

This protocol describes the standard procedure for culturing HepG2 cells, a human liver cancer cell line suitable for transfection.[4]

Materials:

  • HepG2 cells (e.g., ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • 0.05% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • T-75 cell culture flasks

  • Incubator at 37°C, 5% CO₂

Procedure:

  • Medium Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Pen-Strep.

  • Cell Thawing: Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile biosafety cabinet. Transfer cells into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Initial Culture: Centrifuge the cell suspension at 100 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium. Transfer the suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintenance: Change the culture medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 4 volumes of complete growth medium.[5] Gently pipette to create a single-cell suspension.

  • Subculture: Split the cells at a ratio of 1:4 to 1:6 into new flasks containing pre-warmed complete growth medium.[6]

Protocol 2: Generation of a Stable Cell Line using Lipofectamine 3000

This protocol details the transfection of HepG2 cells with a plasmid vector containing the gene of interest and a neomycin resistance marker (neo) for G418 selection.[1]

Materials:

  • Healthy, actively dividing HepG2 cells (passage 5-25)

  • Expression vector containing the gene of interest and a neomycin resistance cassette (e.g., pcDNA™3.1)

  • Lipofectamine™ 3000 Reagent

  • P3000™ Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium (antibiotic-free for transfection)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed HepG2 cells into a 6-well plate at a density of 7.5 x 10⁵ cells per well in 2 mL of complete growth medium.[7] Cells should be 70-80% confluent on the day of transfection.[1]

  • Transfection Complex Preparation (per well):

    • Tube A: Dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM™. Add 5 µL of P3000™ Reagent. Mix gently.

    • Tube B: Dilute 3.75 µL of Lipofectamine™ 3000 Reagent in 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes.

  • Complex Formation: Add the diluted DNA from Tube A to Tube B. Mix by pipetting and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the 250 µL DNA-lipid complex mixture dropwise to the well containing the HepG2 cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 48-72 hours before starting antibiotic selection.

Protocol 3: Selection of Stable Clones with G418

This protocol describes the selection of successfully transfected cells and the isolation of clonal populations.

Materials:

  • Transfected HepG2 cells from Protocol 2

  • Complete growth medium

  • G418 sulfate (Geneticin®)

  • 10 cm culture dishes

  • 24-well plates

  • Cloning cylinders or sterile pipette tips

Procedure:

  • Determine Optimal G418 Concentration (Kill Curve): Before selection, determine the minimum concentration of G418 that kills 100% of non-transfected HepG2 cells within 7-10 days. This is typically between 400-800 µg/mL for HepG2 cells.[8][9]

  • Initiate Selection: 48-72 hours post-transfection, passage the cells into a 10 cm dish containing complete growth medium supplemented with the predetermined optimal concentration of G418.

  • Maintain Selection Pressure: Replace the G418-containing medium every 3-4 days. Widespread cell death of non-transfected cells should be observed.

  • Colony Formation: Continue incubation for 2-3 weeks, until distinct, drug-resistant colonies become visible.

  • Isolate Clones:

    • Wash the dish with sterile PBS.

    • Using a microscope in a sterile hood, place a cloning cylinder over a well-isolated, healthy-looking colony.

    • Add a small amount of Trypsin-EDTA to the cylinder and incubate for a few minutes.

    • Once cells detach, aspirate the cell suspension with a pipette and transfer it to a well of a 24-well plate containing G418 selection medium.

    • Alternatively, gently scrape the colony with a sterile pipette tip and transfer it to the new well.[10]

  • Expand Clones: Expand each isolated clone in progressively larger culture vessels, maintaining G418 selection pressure (a lower maintenance dose, e.g., 200 µg/mL, can be used once clones are established).[9]

Protocol 4: Validation of Stable Expression and Functional Analysis

This protocol outlines methods to confirm stable integration and expression of the gene of interest and to assess the cell line's response to this compound.

Materials:

  • Expanded clonal cell lines

  • Reagents for Western Blot (RIPA buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, primary and secondary antibodies)

  • Reagents for qRT-PCR (RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers)

  • This compound stock solution (e.g., 10 mM in DMSO)[1]

  • TNF-α (for inflammation studies)

  • Lysosomal inhibitors (e.g., Bafilomycin A1) for autophagic flux assays

Procedures:

  • Western Blot for Protein Expression:

    • Lyse cells from each expanded clone and quantify total protein.

    • Separate 20-40 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the protein of interest (or a tag, e.g., FLAG, HA) to confirm expression. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

    • Select clones with the highest and most stable expression for further experiments.

  • Functional Assay - AMPK Activation:

    • Plate the validated stable cell line.

    • Treat cells with various concentrations of this compound (e.g., 1-50 µM) for a specified time (e.g., 24 hours).

    • Perform Western blot analysis using antibodies against phosphorylated AMPKα (p-AMPKα) and total AMPKα. An increase in the p-AMPKα/AMPKα ratio indicates pathway activation.[11]

  • Functional Assay - Autophagy Induction (Autophagic Flux):

    • Plate the cells and treat with this compound, with and without a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment.

    • Perform Western blot analysis for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio upon this compound treatment, which is further enhanced in the presence of Bafilomycin A1, confirms an increase in autophagic flux.[2]

    • Expression of Beclin-1 can also be assessed via Western blot or qRT-PCR.[2]

  • Functional Assay - Anti-Inflammatory Effect:

    • Pre-treat cells with this compound for 1-2 hours.

    • Stimulate inflammation by adding an inflammatory agent like TNF-α (e.g., 10 ng/mL) or LPS.

    • Lyse the cells and perform Western blot for phosphorylated and total levels of NF-κB subunit p65. A decrease in the ratio indicates inhibition of the NF-κB pathway.[12]

Visualizations

G cluster_prep Preparation cluster_transfection Transfection cluster_selection Selection & Expansion cluster_validation Validation Culture 1. Culture HepG2 Cells Seed 2. Seed Cells in 6-Well Plate Culture->Seed PrepDNA 3. Prepare DNA-P3000 Mix PrepLipo 4. Prepare Lipo3000 Complex 5. Form DNA-Lipid Complex PrepDNA->Complex PrepLipo->Complex AddComplex 6. Add Complex to Cells Complex->AddComplex SelectG418 7. Apply G418 Selection AddComplex->SelectG418 Isolate 8. Isolate Resistant Colonies SelectG418->Isolate Expand 9. Expand Clonal Lines Isolate->Expand Validate 10. Validate Expression (WB/PCR) Expand->Validate Functional 11. Functional Assays with this compound Validate->Functional

Caption: Experimental workflow for generating a stable cell line for this compound research.

G This compound This compound AMPK AMPKα This compound->AMPK activates IKK IKK This compound->IKK inhibits Inflammation Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammation->IKK activates PI3K_Beclin1 PI3K / Beclin-1 Complex AMPK->PI3K_Beclin1 activates SREBP1c SREBP-1c AMPK->SREBP1c inhibits IkB IκB IKK->IkB phosphorylates LC3 LC3-I → LC3-II PI3K_Beclin1->LC3 FASN FASN SREBP1c->FASN NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus translocates IkB->NFkB_p65 releases Autophagy ↑ Autophagy LC3->Autophagy Lipogenesis ↓ Lipogenesis FASN->Lipogenesis Inflammatory_Genes ↓ Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Signaling pathways modulated by this compound in hepatocytes.

References

Application of Androsin in CRISPR/Cas9 Gene Editing: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest available data, there are no published studies or publicly accessible information detailing the application of a compound named "Androsin" in the context of CRISPR/Cas9 gene editing. A comprehensive review of scientific literature and databases reveals no direct link or established use of this compound to modulate the efficiency or outcome of CRISPR/Cas9-mediated genome editing.

This absence of data means that no quantitative data, established experimental protocols, or known signaling pathways related to this compound's role in gene editing can be provided at this time. The core requirements of the user's request, including data tables, detailed methodologies, and visualizations of this compound's purported mechanism in CRISPR/Cas9, cannot be fulfilled based on the current body of scientific knowledge.

General Principles of Enhancing CRISPR/Cas9 Gene Editing with Small Molecules

While information on this compound is unavailable, it is pertinent for researchers, scientists, and drug development professionals to understand the general strategies employed to enhance CRISPR/Cas9 efficiency through the use of small molecules. These strategies typically revolve around influencing the cellular DNA repair pathways that are activated in response to the double-strand breaks (DSBs) induced by the Cas9 nuclease. The two major repair pathways are Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).

  • Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most cell types. It is often error-prone and can lead to the insertion or deletion of nucleotides (indels) at the cut site, resulting in gene knockout.

  • Homology-Directed Repair (HDR): This pathway is active primarily in the S and G2 phases of the cell cycle and uses a homologous DNA template to precisely repair the break. This mechanism is essential for precise gene editing, such as introducing specific point mutations or inserting new genetic sequences.

Small molecules that enhance CRISPR/Cas9 editing generally function by either inhibiting NHEJ to promote HDR, or by directly stimulating the machinery involved in the HDR pathway.

Hypothetical Workflow for Evaluating a Novel Compound in CRISPR/Cas9 Editing

Should a novel compound like "this compound" be considered for its potential to modulate CRISPR/Cas9-mediated gene editing, a general experimental workflow would be necessary to characterize its effects. This workflow would be designed to assess its impact on editing efficiency, pathway choice (NHEJ vs. HDR), and potential off-target effects.

Experimental_Workflow cluster_preparation Phase 1: Preparation and Initial Screening cluster_transfection Phase 2: Transfection and Treatment cluster_analysis Phase 3: Analysis of Gene Editing Outcomes cluster_conclusion Phase 4: Data Interpretation A Design and Synthesize sgRNA and Donor Template D Co-transfection of Cas9, sgRNA, and Donor Template A->D B Cell Culture and Seeding B->D C Compound Preparation (e.g., this compound Dilution Series) E Treatment with Compound (e.g., this compound) C->E D->E Post-transfection F Genomic DNA Extraction E->F Incubation Period J Cell Viability/Toxicity Assay E->J G Quantification of NHEJ (e.g., T7E1 assay, NGS) F->G H Quantification of HDR (e.g., ddPCR, NGS, Reporter Assay) F->H I Off-target Analysis (e.g., GUIDE-seq, NGS) F->I K Data Analysis and Statistical Evaluation G->K H->K I->K J->K L Conclusion on Compound's Efficacy and Mechanism K->L

Caption: A generalized workflow for assessing a novel compound's effect on CRISPR/Cas9 gene editing.

Potential Signaling Pathways to Investigate

If a compound were found to enhance HDR, further investigation into its mechanism of action would likely focus on key signaling pathways involved in DNA repair and cell cycle control.

Signaling_Pathways cluster_cell_cycle Cell Cycle Control cluster_dna_repair DNA Repair Pathways CDK1 CDK1/Cyclin B G2M G2/M Checkpoint CDK1->G2M S_Phase S Phase G2_Phase G2 Phase S_Phase->G2_Phase HDR HDR Pathway (BRCA1, BRCA2, RAD51) S_Phase->HDR promotes G2_Phase->G2M G2_Phase->HDR promotes DSB Double-Strand Break (induced by Cas9) ATM_ATR ATM/ATR Signaling DSB->ATM_ATR NHEJ NHEJ Pathway (Ku70/80, DNA-PKcs, Ligase IV) ATM_ATR->NHEJ activates ATM_ATR->HDR activates This compound Hypothetical Compound (e.g., this compound) This compound->G2M arrests? This compound->NHEJ inhibits? This compound->HDR enhances?

Caption: Potential signaling pathways a compound could modulate to enhance HDR over NHEJ.

Troubleshooting & Optimization

Technical Support Center: Improving Androsin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with Androsin in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to this compound's solubility, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a phenolic glycoside naturally found in the medicinal plant Picrorhiza kurroa.[1] It has attracted scientific interest due to its diverse pharmacological effects, including anti-inflammatory, anti-asthmatic, and hepatoprotective properties.[1][2] In the context of non-alcoholic fatty liver disease (NAFLD), this compound has been shown to alleviate the condition by activating autophagy and reducing the synthesis of fatty acids (de novo lipogenesis).[2][3]

Q2: What are the key physicochemical properties of this compound?

This compound is a white to off-white solid.[4][5] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and methanol but is insoluble in cold water and ethanol.[3][4] A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 531-28-2[4][5]
Molecular Formula C₁₅H₂₀O₈[4][5]
Molecular Weight 328.31 g/mol [3][4][5]
Appearance White to off-white solid[4][5]
Melting Point 206-220 °C[4][5]
Solubility Soluble in DMSO and methanol. Insoluble in cold water and ethanol.[3][4][5]

Q3: How should I prepare a stock solution of this compound?

Due to its poor solubility in aqueous solutions, it is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.[3] For example, to prepare a 10 mM stock solution, dissolve 3.28 mg of this compound in 1 mL of 100% DMSO.[3] It is crucial to ensure the compound is completely dissolved before making further dilutions.

Q4: What is a recommended starting concentration range for in vitro experiments?

While specific half-maximal inhibitory concentration (IC50) values for this compound are not widely available, a starting concentration range of 1 µM to 50 µM is suggested for initial in vitro experiments.[3] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[3]

Q5: What is the maximum permissible DMSO concentration in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3] It is essential to include a vehicle control (media with the same final concentration of DMSO as the experimental wells) in all experiments to account for any effects of the solvent.

Troubleshooting Guide

Encountering solubility issues with this compound is a common challenge. The following table provides solutions to frequently encountered problems.

Table 2: Troubleshooting Guide for this compound Solubility

ProblemPotential Cause(s)Recommended Solution(s)
This compound precipitates in the cell culture medium upon dilution. 1. The working concentration of this compound is higher than its solubility limit in the aqueous medium.[3]2. Rapid dilution of the concentrated DMSO stock into the full volume of media.[3]3. The cell culture medium is at a low temperature.[3]1. Conduct a serial dilution to find the maximum soluble concentration in your specific cell culture medium.2. Employ a stepwise dilution method: First, dilute the DMSO stock in a small volume of pre-warmed (37°C) medium, mix gently, and then add this to the final volume of media.[3]3. Always use pre-warmed (37°C) cell culture media for dilutions.[3]
Inconsistent or unexpected experimental results. 1. Degradation of this compound in the cell culture medium over the experimental duration.[3]2. Inaccurate concentration of the stock solution due to incomplete initial dissolution.3. Cellular stress caused by a high final DMSO concentration.1. Prepare fresh dilutions of this compound from the stock solution for each experiment.2. Ensure the this compound is completely dissolved in the stock solution by vortexing and gentle warming if necessary.3. Maintain the final DMSO concentration below 0.5% and always include a vehicle control.[3]
Difficulty dissolving the initial this compound powder in DMSO. 1. Insufficient solvent volume for the amount of powder.2. Low ambient temperature.3. Poor quality of the solvent.1. Ensure the correct amount of DMSO is used for the desired stock concentration.2. Gently warm the solution in a water bath (not exceeding 37°C) and vortex to aid dissolution.3. Use high-purity, anhydrous DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder (MW: 328.31 g/mol )

  • 100% Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh 3.28 mg of this compound powder and transfer it to a sterile microcentrifuge tube.[3]

  • Add 1 mL of 100% DMSO to the tube.[3]

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to facilitate dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Medium

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microplate (96-well)

  • Microplate reader or microscope

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in pre-warmed complete cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Add the diluted this compound solutions to the wells of a 96-well plate.

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a duration relevant to your planned experiment (e.g., 24 hours).

  • Visually inspect the wells for any signs of precipitation using a microscope. Alternatively, measure the absorbance or light scattering at a suitable wavelength using a microplate reader to detect precipitate formation.

  • The highest concentration that does not show any precipitation is the maximum soluble concentration for your experimental conditions.

Protocol 3: In Vitro AMPK Activation Assay (Western Blot)

This protocol outlines the steps to assess the effect of this compound on the activation of AMP-activated protein kinase (AMPK) in a suitable cell line, such as HepG2 human hepatoma cells.[1]

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete cell culture medium

  • This compound stock solution

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • Primary antibodies (anti-phospho-AMPKα, anti-total-AMPKα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells under standard conditions. To mimic NAFLD, steatosis can be induced by treating cells with fatty acids like oleic acid. Treat the cells with various concentrations of this compound for a specified time.[1]

  • Protein Extraction: After treatment, wash the cells with cold PBS and lyse them to extract total protein. Determine the protein concentration of each lysate using a BCA assay.[1]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against phospho-AMPKα and total AMPKα.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPKα to total AMPKα to determine the extent of AMPK activation.[1]

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve store Store at -20°C dissolve->store prewarm Pre-warm Cell Culture Medium (37°C) stepwise Stepwise Dilution: 1. Dilute stock in small volume of warm media 2. Add to final volume of media store->stepwise prewarm->stepwise add_to_cells Add to Cell Culture (Final DMSO < 0.5%) stepwise->add_to_cells vehicle_control Include Vehicle Control stepwise->vehicle_control

Caption: Workflow for preparing this compound for in vitro experiments.

G cluster_pathways Cellular Pathways in NAFLD This compound This compound AMPK AMPKα This compound->AMPK activates SREBP1c SREBP-1c This compound->SREBP1c inhibits PI3K PI3K AMPK->PI3K Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy (Activation) LC3->Autophagy FASN FASN SREBP1c->FASN Lipogenesis De Novo Lipogenesis (Inhibition) FASN->Lipogenesis

Caption: this compound's signaling pathway in NAFLD.

References

Technical Support Center: Androsin HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for High-Performance Liquid Chromatography (HPLC) analysis of Androsin. It is intended for researchers, scientists, and drug development professionals encountering chromatographic issues, specifically peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for Reverse-Phase HPLC analysis of this compound?

A good starting point for this compound analysis by RP-HPLC involves a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[1] An acidic modifier is often added to the aqueous portion of the mobile phase to improve peak shape.

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 150 mm (or similar)
Mobile Phase A 0.1% Orthophosphoric Acid or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Isocratic (e.g., Water:Methanol 65:35, v/v) or Gradient
Flow Rate 1.0 mL/min for a 4.6 mm ID column
Column Temperature Ambient or controlled at 40°C
Detection Wavelength 255 nm, 270 nm, or 274 nm
Injection Volume 10-20 µL

Q2: What is peak tailing and why is it a problem in this compound analysis?

Peak tailing is a common chromatographic issue where the peak is asymmetrical, having a trailing edge that extends further than its leading edge.[2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks and inaccurate peak integration, which compromises the quantitative accuracy of the analysis.[2][3]

Q3: What are the primary causes of peak tailing in HPLC?

Peak tailing generally arises from more than one mechanism of analyte retention occurring simultaneously.[4] For compounds like this compound, common causes include:

  • Secondary Interactions: Polar or ionic interactions between the analyte and residual silanol groups on the silica-based stationary phase.[4][5] These interactions are a primary cause of tailing for compounds with basic functional groups.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and unionized forms of the molecule can exist, leading to mixed retention mechanisms and peak broadening or tailing.[6][7]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase at the column inlet, causing peak distortion.[4][8]

  • Column Degradation: Deformation of the column packing bed, the creation of a void at the column inlet, or a blocked frit can all lead to poor peak shape.[4][9]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and tailing.[1]

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during this compound HPLC analysis.

Q4: My this compound peak is tailing. Where should I start my investigation?

The first step is to determine if the issue is specific to this compound or affects all peaks in the chromatogram.[2] If all peaks are tailing, the problem is likely related to the HPLC system (e.g., extra-column volume, column void) or a universal method parameter.[2] If only the this compound peak (or other polar/ionizable analytes) is tailing, the cause is more likely a chemical interaction between this compound and the stationary or mobile phase.[2]

start Peak Tailing Observed for this compound q1 Are all peaks in the chromatogram tailing? start->q1 a1_yes Systemic Issue Likely q1->a1_yes Yes a1_no Analyte-Specific Issue Likely q1->a1_no No check_column Check for Column Void or Blockage. Consider flushing or replacing the column. a1_yes->check_column check_system Inspect for Extra-Column Volume. Check fittings and tubing length/ID. check_column->check_system q2 Is the mobile phase pH appropriate? a1_no->q2 a2_yes pH is likely optimal. (e.g., pH 2-3) q2->a2_yes Yes a2_no Adjust Mobile Phase pH. Add acidic modifier (e.g., 0.1% Formic Acid). Ensure pH is >2 units away from analyte pKa. q2->a2_no No q3 Is column overload a possibility? a2_yes->q3 a3_yes Reduce Sample Concentration. Inject a smaller volume and observe peak shape. q3->a3_yes Yes a3_no Consider Secondary Silanol Interactions. Use a highly deactivated (end-capped) column. Increase mobile phase buffer strength. q3->a3_no No

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

Q5: How does mobile phase pH affect this compound peak shape, and how can I optimize it?

Mobile phase pH is a critical factor for ionizable compounds like this compound.[7] The goal is to ensure this compound is in a single, stable ionic state (preferably unionized) during analysis.[10]

  • Problem: If the mobile phase pH is near this compound's pKa, a mixture of ionized and unionized forms will exist, leading to tailing.[6]

  • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For potentially basic compounds interacting with acidic silanols, operating at a lower pH (e.g., pH 2-3) is recommended.[9] This protonates the silanol groups on the stationary phase, minimizing secondary ionic interactions.[9] Adding an acidic modifier like 0.1% formic acid or orthophosphoric acid to the aqueous mobile phase is a standard practice to control pH and improve peak shape.[10]

Table 2: Effect of Mobile Phase Adjustments on this compound Peak Tailing

Parameter AdjustmentExpected Effect on Peak TailingRationale
Decrease Mobile Phase pH (e.g., add 0.1% Formic Acid) Decrease Suppresses the ionization of residual silanol groups on the column, reducing secondary interactions with this compound.[9][10]
Increase Buffer Concentration Decrease Buffers can help maintain a stable pH and mask residual silanol interactions, improving peak symmetry.[4]
Increase Organic Modifier (e.g., Acetonitrile) May Decrease Can sometimes reduce secondary polar interactions by altering the polarity of the mobile phase.
Change Organic Modifier (e.g., Methanol to Acetonitrile) Variable Different organic modifiers can offer alternative selectivity and may reduce specific unwanted interactions.[4]

Q6: Could column overload be causing my this compound peak to tail? How do I check for and resolve this?

Yes, column overload is a common cause of peak shape distortion.[4]

  • Mass Overload: This occurs when the mass of this compound injected is too high for the column's capacity, saturating the stationary phase.[8] The resulting peak is often a right-angled "shark fin" shape.[8]

  • Volume Overload: This happens when the injection volume is too large, especially if the sample solvent is stronger than the mobile phase.[11]

  • Troubleshooting: To check for overload, prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves and becomes more symmetrical at lower concentrations, overload is the likely cause.[4]

  • Solution: Reduce the sample concentration or decrease the injection volume.[10] Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase.[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard (e.g., 10 mg) and transfer it to a Class A volumetric flask (e.g., 10 mL).

  • Dissolution: Add a small amount of HPLC-grade methanol to dissolve the standard. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: Dilute to the final volume with methanol and mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition. These solutions are used to build a calibration curve.

Protocol 2: Extraction of this compound from Plant Material

  • Grinding: Grind the dried plant material (e.g., rhizomes of Picrorhiza kurroa) into a fine powder.

  • Extraction: Accurately weigh approximately 1 g of the powdered material into a flask. Add 25 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Final Preparation: Before injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter that could block the HPLC column.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis plant_material Plant Material grind Grind to Powder plant_material->grind standard This compound Standard weigh_standard Weigh Standard standard->weigh_standard extract Extract with Methanol (Sonication) grind->extract dissolve Dissolve in Methanol weigh_standard->dissolve filter_extract Filter Extract extract->filter_extract prepare_working Prepare Working Standards dissolve->prepare_working syringe_filter 0.45 µm Syringe Filter filter_extract->syringe_filter hplc_system HPLC System (Pump, Autosampler, Column Oven, Detector) prepare_working->hplc_system Inject Standards syringe_filter->hplc_system Inject Sample data_acquisition Data Acquisition (Chromatography Data System) hplc_system->data_acquisition data_analysis Data Analysis (Peak Integration & Quantification) data_acquisition->data_analysis

Caption: Experimental workflow for this compound HPLC analysis.

References

Technical Support Center: Optimizing Androsin Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androsin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing this compound dosage in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenolic glycoside isolated from the medicinal plant Picrorhiza kurroa.[1] Its primary mechanism of action, particularly in the context of non-alcoholic fatty liver disease (NAFLD), involves the activation of AMP-activated protein kinase alpha (AMPKα).[1] This activation leads to two main downstream effects: the induction of autophagy through the PI3K/Beclin1/LC3 signaling cascade and the suppression of de novo lipogenesis by down-regulating the expression of SREBP-1c.[2]

Q2: What is a recommended starting dose for this compound in a mouse model of NAFLD?

Based on published preclinical studies, a daily oral dose of 10 mg/kg has been shown to be effective in protecting the liver against high-fructose diet-induced NAFLD in ApoE-/- mice.[2][3] This dose has been associated with reduced levels of ALT and AST enzymes, decreased cholesterol, and improvements in liver histology, including reduced hepatocyte ballooning, lipid deposition, inflammation, and fibrosis.[2][3]

Q3: How should I prepare this compound for oral administration?

This compound is typically administered as a suspension. A common vehicle for oral gavage is 0.5% carboxymethylcellulose (CMC-Na) in sterile water. To prepare a homogenous suspension, it is recommended to first create a paste with the this compound powder and a small amount of the vehicle before gradually adding the remaining vehicle while mixing thoroughly.[4]

Q4: What is the recommended route of administration for this compound in mice?

Oral gavage is the most common and effective route for administering this compound in preclinical mouse models of NAFLD.[2][3] This method ensures precise dosing.

Q5: What are the expected therapeutic effects of this compound in an NAFLD model?

In a high-fructose diet-induced NAFLD mouse model, this compound treatment has been shown to significantly reduce inflammatory markers such as various interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[1] It also ameliorates hepatic steatosis, reduces serum lipid levels, and mitigates liver injury.[2]

Q6: Is there any information on the pharmacokinetics of this compound?

Detailed pharmacokinetic parameters for this compound, such as bioavailability, half-life, clearance, and volume of distribution, are not extensively reported in the currently available public literature.[1] Researchers may need to conduct preliminary pharmacokinetic studies to determine these parameters in their specific experimental setup.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or no observable therapeutic effect at the 10 mg/kg dose. 1. Sub-optimal Dosage: The 10 mg/kg dose may not be optimal for your specific animal model or disease severity.2. Poor Bioavailability: The formulation may not be adequately absorbed.3. Compound Degradation: this compound may be unstable in the prepared formulation.1. Conduct a Dose-Response Study: Test a range of doses (e.g., 5, 10, 20 mg/kg) to determine the optimal dose for your model.[5]2. Optimize Formulation: Ensure the this compound suspension is homogenous. Consider alternative vehicles if poor solubility is suspected.3. Prepare Fresh Formulations: Prepare the this compound suspension fresh daily to avoid degradation.
Mouse shows signs of distress during or after oral gavage (e.g., coughing, fluid from the nose). 1. Improper Gavage Technique: The gavage needle may have entered the trachea.2. Administration Too Rapid: Rapid administration can cause regurgitation and aspiration.1. Refine Gavage Technique: Ensure proper restraint and that the gavage needle is correctly placed in the esophagus. If you feel resistance, do not force the needle.[6]2. Slow Administration: Administer the suspension slowly and steadily.[7]3. Monitor Animals: Closely monitor animals post-gavage for any signs of respiratory distress.[3]
Signs of Toxicity (e.g., weight loss, lethargy, ruffled fur). 1. Dosage Too High: The administered dose may be causing systemic toxicity.2. Vehicle Toxicity: The vehicle used for suspension may be causing adverse effects.1. Reduce Dosage: If signs of toxicity are observed, reduce the dose or discontinue treatment for the affected animals.[8]2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound and vehicle effects.
Difficulty in preparing a homogenous this compound suspension. 1. Poor Solubility: this compound may have limited solubility in the chosen vehicle.2. Incorrect Mixing Technique: The compound may not be adequately dispersed.1. Use Appropriate Vehicle: 0.5% CMC-Na is a commonly used suspending agent.[4]2. Proper Mixing: Create a paste of this compound with a small amount of vehicle before adding the rest of the vehicle. Use a vortex or sonicator to ensure a uniform suspension.[4]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in a Mouse Model of NAFLD

ParameterControl Group (High-Fructose Diet)This compound Treatment (10 mg/kg)OutcomeReference
ALT (Alanine Aminotransferase) ElevatedReducedIndicates decreased liver injury.[2][3]
AST (Aspartate Aminotransferase) ElevatedReducedIndicates decreased liver injury.[2][3]
Serum Cholesterol ElevatedSignificantly ReducedSuggests improved lipid metabolism.[2][3]
Hepatic Lipid Deposition SevereReducedAssessed by Oil Red O staining.[2][3]
Hepatocyte Ballooning PresentReducedAssessed by H&E staining.[2][3]
Inflammation Markers (ILs, TNF-α, NF-κB) IncreasedSignificantly ReducedIndicates anti-inflammatory effects.[1][2][3]
Fibrosis Markers (α-SMA, collagens, TGF-β) IncreasedSignificantly ReducedSuggests anti-fibrotic activity.[2][3]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueRemarksReference
Bioavailability Not extensively reportedOral administration has shown in vivo efficacy, suggesting some level of bioavailability.[1]
Half-life Not extensively reported-[1]
Clearance Not extensively reported-[1]
Volume of Distribution Not extensively reported-[1]

Experimental Protocols

Protocol: Evaluation of this compound Efficacy in a High-Fructose Diet-Induced NAFLD Mouse Model

  • Animal Model:

    • Male ApoE-/- mice (6-8 weeks old) are commonly used.[2][3]

    • House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[9]

    • Allow for an acclimatization period of at least one week before the start of the experiment.

  • Induction of NAFLD:

    • Feed the mice a high-fructose diet (HFrD) for a specified period (e.g., 7-16 weeks) to induce NAFLD.[2][3]

    • A control group should be fed a standard chow diet.

  • This compound Preparation and Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na in sterile water).

    • Administer this compound daily via oral gavage at the desired dose (e.g., 10 mg/kg).[2][3]

    • The control and HFrD groups should receive the vehicle alone.

  • Monitoring and Endpoint Analysis:

    • Monitor the body weight and food intake of the mice regularly.

    • At the end of the study, collect blood samples for biochemical analysis of serum ALT, AST, and lipid profiles.[2][3]

    • Euthanize the mice and harvest the liver for histopathological examination (H&E and Oil Red O staining) and molecular analysis (Western blot/PCR for markers like AMPKα, SREBP-1c, etc.).[1][2][3]

Visualizations

Androsin_Signaling_Pathway This compound This compound AMPK AMPKα This compound->AMPK Activates PI3K PI3K AMPK->PI3K SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy NAFLD NAFLD Amelioration Autophagy->NAFLD Lipogenesis De Novo Lipogenesis SREBP1c->Lipogenesis Lipogenesis->NAFLD Contributes to

Caption: this compound's signaling pathway in NAFLD.

Experimental_Workflow start Start: Acclimatize ApoE-/- Mice diet Induce NAFLD with High-Fructose Diet (7-16 weeks) start->diet grouping Randomize into Groups: - Control (Chow) - Vehicle (HFrD) - this compound (HFrD) diet->grouping treatment Daily Oral Gavage: - Vehicle or this compound (e.g., 10 mg/kg) grouping->treatment monitoring In-life Monitoring: - Body Weight - Food Intake treatment->monitoring endpoint End of Study: - Euthanasia - Sample Collection monitoring->endpoint analysis Endpoint Analysis: - Serum Biochemistry (ALT, AST, Lipids) - Liver Histopathology (H&E, Oil Red O) - Molecular Analysis (Western Blot, PCR) endpoint->analysis end End analysis->end

Caption: In vivo experimental workflow for this compound efficacy.

Troubleshooting_Dosage start Start: No or low efficacy at 10 mg/kg check_formulation Is the suspension homogenous and freshly prepared? start->check_formulation remake Remake suspension daily, ensure proper mixing. check_formulation->remake No dose_response Conduct a dose-response study (e.g., 5, 10, 20 mg/kg). check_formulation->dose_response Yes remake->start check_toxicity Are there signs of toxicity at higher doses? dose_response->check_toxicity optimal_dose Identify optimal non-toxic dose. check_toxicity->optimal_dose No reduce_dose Reduce dose and re-evaluate. check_toxicity->reduce_dose Yes reduce_dose->dose_response

Caption: Troubleshooting logic for this compound dosage optimization.

References

Androsin Interference with Fluorescent Protein Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the compound androsin in fluorescent protein assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorescence signal (e.g., from GFP, YFP) decreases after treating my cells with this compound. What could be the cause?

Possible Causes & Solutions:

  • Fluorescence Quenching: this compound may act as a quenching agent, absorbing the energy from the excited fluorescent protein and dissipating it as heat rather than light.

    • Troubleshooting:

      • Perform a cell-free assay: Mix purified fluorescent protein with varying concentrations of this compound and measure the fluorescence. A decrease in fluorescence in the absence of biological processes would suggest direct quenching.

      • Analyze the absorbance spectrum of this compound: If this compound's absorbance spectrum overlaps with the emission spectrum of the fluorescent protein, quenching is more likely.[1]

  • Inner Filter Effect: At high concentrations, this compound may absorb the excitation light intended for the fluorescent protein or the emitted fluorescence light itself.[2]

    • Troubleshooting:

      • Measure the absorbance of your this compound solution at the excitation and emission wavelengths of your fluorescent protein. High absorbance values indicate a potential inner filter effect.

      • Use lower concentrations of this compound if experimentally feasible.

      • Use a microplate reader with top-reading capabilities for cell-based assays to minimize the path length of light through the solution.[3]

  • Biological Effects: this compound is biologically active and may be affecting the expression or stability of the fluorescent protein.[1][4][5]

    • Troubleshooting:

      • Perform a Western blot: Analyze the total protein levels of the fluorescent protein in this compound-treated and untreated cells to check for changes in expression.

      • Use a stable cell line: If using transient transfection, consider that this compound might affect transfection efficiency or plasmid stability.

Q2: I am observing an unexpected increase in background fluorescence in my assay after adding this compound. Why is this happening?

Possible Causes & Solutions:

  • Autofluorescence of this compound: this compound itself might be fluorescent, emitting light at wavelengths that overlap with your fluorescent protein's emission spectrum.

    • Troubleshooting:

      • Measure the fluorescence spectrum of this compound: Excite a solution of this compound at the same wavelength used for your fluorescent protein and measure the emission spectrum.

      • Run a control: Include a sample with this compound but without the fluorescent protein to quantify its background fluorescence. Subtract this value from your experimental measurements.[6]

  • Interaction with Assay Components: this compound might interact with components of the assay buffer or cell media, leading to the formation of a fluorescent product.

    • Troubleshooting:

      • Test for interactions: Incubate this compound with individual assay components and measure for any increase in fluorescence.

Q3: My FRET (Förster Resonance Energy Transfer) efficiency is altered after this compound treatment. What could be the reason?

Possible Causes & Solutions:

  • Spectral Overlap: The absorbance or fluorescence spectrum of this compound could interfere with the donor or acceptor fluorophores in your FRET pair (e.g., CFP-YFP).

    • Troubleshooting:

      • Characterize the spectral properties of this compound: Determine its absorbance and fluorescence spectra to assess potential overlap with your FRET pair.

      • Choose a different FRET pair: If significant spectral overlap exists, consider using a FRET pair with emission wavelengths further away from this compound's absorbance peaks.[7]

  • Alteration of Protein-Protein Interaction: this compound is known to modulate signaling pathways, which could indirectly affect the interaction of your proteins of interest.[4][5]

    • Troubleshooting:

      • Use a non-biological FRET control: A fusion protein of the donor and acceptor (e.g., CFP-YFP linker construct) can help determine if this compound is directly affecting the FRET process itself, independent of the specific protein-protein interaction you are studying.[8]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 531-28-2[1]
Molecular Formula C₁₅H₂₀O₈[1]
Molecular Weight 328.31 g/mol [1]
Appearance White to off-white solid[1]
Solubility Soluble in methanol. Insoluble in cold water and ethanol.[1]
UV Absorption (λmax) 224, 268, 302 nm[1]

Table 2: Spectral Properties of Common Fluorescent Proteins

Fluorescent ProteinExcitation Max (nm)Emission Max (nm)
eCFP (Cyan) 433475
eGFP (Green) 488509
eYFP (Yellow) 514527
mRFP1 (Red) 584607

Experimental Protocols

Protocol 1: Determining this compound's Intrinsic Fluorescence

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in a buffer compatible with your fluorescence measurements (e.g., PBS).

  • Fluorescence Measurement:

    • Use a spectrofluorometer to measure the fluorescence emission spectrum of each this compound concentration.

    • Excite the samples at the excitation wavelength of the fluorescent protein used in your primary assay (e.g., 488 nm for GFP).

    • Scan the emission across a relevant range (e.g., 500-700 nm).

  • Data Analysis: Plot fluorescence intensity versus wavelength to determine if this compound exhibits any intrinsic fluorescence under your experimental conditions.

Protocol 2: In Vitro Quenching Assay

  • Reagents:

    • Purified fluorescent protein (e.g., recombinant GFP).

    • This compound stock solution.

    • Assay buffer (e.g., PBS).

  • Procedure:

    • Prepare a solution of the fluorescent protein at a fixed concentration in the assay buffer.

    • Add increasing concentrations of this compound to the fluorescent protein solution.

    • Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity at the emission maximum of the fluorescent protein.

  • Data Analysis: Plot the fluorescence intensity as a function of this compound concentration. A dose-dependent decrease in fluorescence suggests a quenching effect.

Mandatory Visualization

Androsin_Signaling_Pathway This compound This compound AMPK_alpha AMPKα This compound->AMPK_alpha activates PI3K PI3K AMPK_alpha->PI3K SREBP_1c SREBP-1c AMPK_alpha->SREBP_1c inhibits Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy FASN FASN SREBP_1c->FASN Lipogenesis Lipogenesis FASN->Lipogenesis Experimental_Workflow_Troubleshooting cluster_Initial_Observation Initial Observation cluster_Troubleshooting_Steps Troubleshooting Steps cluster_Data_Analysis Data Analysis & Conclusion Observation Altered Fluorescence Signal with this compound Treatment Step1 Q1: Check for this compound's Intrinsic Fluorescence Observation->Step1 Step2 Q2: Assess for Quenching or Inner Filter Effects (In Vitro) Observation->Step2 Step3 Q3: Evaluate Biological Effects (e.g., Western Blot for FP expression) Observation->Step3 Analysis1 Quantify Background Fluorescence Step1->Analysis1 Analysis2 Determine Quenching Concentration Dependence Step2->Analysis2 Analysis3 Correlate Fluorescence Change with Protein Levels Step3->Analysis3 Conclusion Identify Source of Interference Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

References

Technical Support Center: Preventing Androsin Degradation in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of Androsin in biological samples during experimental procedures.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low or no detectable this compound in processed samples. 1. Degradation during sample collection and handling: Enzymatic activity from β-glucosidases and esterases in plasma can rapidly degrade this compound.[1][2][3] 2. Improper storage: Storing samples at room temperature or 4°C for extended periods can lead to significant degradation.[4] 3. Suboptimal extraction procedure: Inefficient extraction can result in poor recovery of this compound.1. Optimize collection: Collect blood samples in tubes containing K2EDTA and an enzyme inhibitor cocktail. Immediately place samples on ice. 2. Ensure proper storage: Process plasma within one hour of collection. For long-term storage, samples should be kept at -80°C.[4] 3. Validate extraction method: Perform spike and recovery experiments to ensure your extraction method (e.g., protein precipitation, LLE, SPE) is efficient for this compound.
High variability in this compound concentrations between replicate samples. 1. Inconsistent sample processing time: Variations in the time between sample collection and processing can lead to different degrees of degradation. 2. Freeze-thaw cycles: Repeatedly freezing and thawing samples can accelerate degradation.[4] 3. Matrix effects in analytical method: Components in the biological matrix can interfere with this compound quantification.1. Standardize workflow: Ensure all samples are processed with a consistent and minimized timeframe from collection to analysis or freezing. 2. Aliquot samples: Store samples in single-use aliquots to avoid multiple freeze-thaw cycles.[4] 3. Use an internal standard: Incorporate a stable isotope-labeled internal standard for this compound to account for matrix effects and variations in sample processing.
Appearance of unexpected peaks in chromatograms. 1. This compound degradation: The new peaks may correspond to degradation products of this compound, such as its aglycone, acetovanillone. 2. Contamination: Contamination from lab equipment or reagents can introduce interfering substances.1. Conduct forced degradation studies: Subject an this compound standard to acidic, basic, oxidative, and thermal stress to identify potential degradation products.[4] 2. Analyze blank samples: Process and analyze blank matrix samples to identify any background contamination.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: The primary cause of this compound degradation in biological matrices, particularly plasma, is enzymatic hydrolysis. As a phenolic glycoside, this compound is susceptible to cleavage by enzymes such as β-glucosidases and esterases, which are present in human plasma.[1][2][3] This process breaks the glycosidic bond, releasing the aglycone (acetovanillone) and a glucose moiety.

Q2: What are the optimal storage conditions for biological samples containing this compound?

A2: For optimal stability, biological samples should be processed as quickly as possible. If immediate analysis is not possible, plasma samples should be stored at -80°C.[4] Short-term storage at -20°C may be acceptable for up to one month, but -80°C is recommended for longer periods to minimize degradation.[4] It is crucial to avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[4]

Q3: What type of collection tubes should I use for blood samples?

A3: It is recommended to collect whole blood in tubes containing K2EDTA as an anticoagulant. To further prevent enzymatic degradation, the addition of a broad-spectrum enzyme inhibitor cocktail to the collection tubes is advisable.

Q4: How can I prevent enzymatic degradation of this compound during sample processing?

A4: To prevent enzymatic degradation, it is critical to keep the samples cold (on ice) throughout the entire processing workflow. Centrifugation should be performed at 4°C. Additionally, the use of specific enzyme inhibitors can be effective.

Q5: Are there specific enzyme inhibitors that can be used to stabilize this compound?

A5: Yes, specific inhibitors targeting β-glucosidases and esterases can be used. For β-glucosidases, inhibitors such as deoxynojirimycin can be considered. For esterases, which are abundant in plasma, inhibitors like sodium fluoride (NaF) or diisopropylfluorophosphate (DFP) can be effective. However, the optimal inhibitor and its concentration should be validated for your specific application.

Q6: How does pH affect the stability of this compound?

A6: Phenolic glycosides can be susceptible to hydrolysis under both acidic and basic conditions.[5] Therefore, it is important to maintain the pH of the sample within a neutral range during processing and storage. If pH adjustment is necessary for an analytical method, its impact on this compound stability should be evaluated.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Processing for this compound Stabilization
  • Preparation: Pre-chill K2EDTA blood collection tubes on ice. Prepare an enzyme inhibitor cocktail solution (e.g., containing a broad-spectrum protease and esterase inhibitor).

  • Blood Collection: Collect whole blood directly into the pre-chilled K2EDTA tubes.

  • Inhibitor Addition: Immediately after blood collection, add the appropriate volume of the enzyme inhibitor cocktail to the tube.

  • Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood, anticoagulant, and inhibitors.

  • Cooling: Immediately place the tube back on ice.

  • Centrifugation: Within one hour of collection, centrifuge the blood sample at 1,500-2,000 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a pre-chilled, labeled polypropylene tube.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: User-Conducted this compound Stability Assessment

This protocol allows you to determine the stability of this compound in your specific biological matrix and storage conditions.

  • Sample Preparation: Obtain a pool of the desired biological matrix (e.g., human plasma).

  • Spiking: Spike the matrix with a known concentration of this compound.

  • Aliquoting: Distribute the spiked matrix into multiple aliquots.

  • Baseline Analysis (T=0): Immediately process and analyze a set of aliquots to determine the initial concentration of this compound.

  • Storage Conditions: Store the remaining aliquots under different conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours for short-term stability; 1, 2, 4 weeks for long-term stability), retrieve a set of aliquots from each storage condition.

  • Sample Processing and Analysis: Process the samples and quantify the this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Compare the this compound concentrations at each time point and condition to the baseline (T=0) concentration to determine the percentage of degradation.

Quantitative Data Summary

Due to a lack of publicly available quantitative stability data for this compound in biological matrices, the following table provides a qualitative summary based on the general behavior of phenolic glycosides. It is strongly recommended that researchers perform their own stability studies as outlined in Protocol 2.

Condition Temperature Expected Stability of this compound Recommendation
Bench-top (Plasma) Room Temperature (~25°C)Unstable, significant degradation expected within hours.Avoid. Process samples on ice immediately.
Refrigerated (Plasma) 4°CLimited stability, degradation likely over 24-48 hours.For short-term storage only (a few hours).
Frozen (Plasma) -20°CModerately stable, suitable for storage up to 1 month.[4]For intermediate-term storage.
Ultra-low (Plasma) -80°CHighly stable, suitable for long-term storage (≥ 6 months).[4]Recommended for all long-term storage.
Freeze-Thaw Cycles -20°C or -80°C to Room TempEach cycle may contribute to degradation.Avoid. Aliquot samples into single-use tubes.[4]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (at 4°C) cluster_storage_analysis Storage & Analysis blood_collection 1. Collect Blood (K2EDTA tubes) add_inhibitors 2. Add Enzyme Inhibitors blood_collection->add_inhibitors mix 3. Mix Gently add_inhibitors->mix ice 4. Place on Ice mix->ice centrifuge 5. Centrifuge (within 1 hr) ice->centrifuge separate_plasma 6. Separate Plasma centrifuge->separate_plasma storage 7. Store at -80°C (aliquots) separate_plasma->storage Long-term analysis 8. LC-MS/MS Analysis separate_plasma->analysis Immediate storage->analysis

Caption: Recommended workflow for blood sample collection and processing to minimize this compound degradation.

troubleshooting_degradation start Low/Variable this compound Recovery? check_collection Was sample collection immediate and on ice? start->check_collection check_inhibitors Were enzyme inhibitors used? check_collection->check_inhibitors Yes fix_collection Implement immediate cooling and processing at 4°C. check_collection->fix_collection No check_storage Was plasma stored at -80°C in aliquots? check_inhibitors->check_storage Yes add_inhibitors Add a broad-spectrum inhibitor cocktail to collection tubes. check_inhibitors->add_inhibitors No check_extraction Is the extraction method validated? check_storage->check_extraction Yes fix_storage Aliquot plasma and store at -80°C immediately after separation. check_storage->fix_storage No validate_extraction Perform spike and recovery experiments to optimize extraction efficiency. check_extraction->validate_extraction No review_protocol Review and standardize the entire workflow. check_extraction->review_protocol Yes fix_collection->review_protocol add_inhibitors->review_protocol fix_storage->review_protocol validate_extraction->review_protocol

Caption: Troubleshooting decision tree for investigating this compound degradation.

References

Technical Support Center: Androsin Vehicle Selection for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate vehicles for animal studies involving androsin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable vehicles for oral administration of this compound in rodent studies?

A1: Due to its poor water solubility, this compound is typically administered orally as a suspension.[1] Commonly used and effective vehicles include 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water or 2% (w/v) gum acacia in sterile water.[1] These vehicles are well-tolerated by most rodent species in oral toxicity studies.[2]

Q2: What is the recommended oral dosage of this compound for non-alcoholic fatty liver disease (NAFLD) models in mice?

A2: Preclinical studies in ApoE-/- mouse models of NAFLD have demonstrated the efficacy of this compound at a daily oral dose of 10 mg/kg.[1]

Q3: How should I prepare an this compound suspension for oral gavage?

A3: To prepare a homogeneous suspension, first, create a paste by mixing the weighed this compound powder with a small amount of the chosen vehicle (e.g., 0.5% CMC).[1] Then, gradually add the remaining vehicle while continuously stirring to achieve the desired final concentration.[1] For a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg (0.25 mL), the required concentration of the this compound suspension is 1 mg/mL.[1]

Q4: For how long are this compound stock solutions stable?

A4: For optimal stability, this compound stock solutions prepared in solvents like DMSO or methanol should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid degradation from repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Problem Possible Cause Solution
High variability in plasma concentrations between individual animals. Inconsistent dosing due to inhomogeneous suspension.Ensure the suspension is well-mixed before each administration. For suspensions, continuous stirring during dosing is recommended.[4]
Inaccurate dosing volume.Use calibrated equipment for accurate dosing and ensure proper oral gavage technique to minimize variability.[4]
Animal stress or adverse reactions observed in the vehicle control group. Vehicle toxicity at the administered concentration.Reduce the concentration of co-solvents if used. While 0.5% CMC is generally well-tolerated, consider a lower concentration or an alternative vehicle if adverse effects are observed.[5]
Improper administration technique.Ensure personnel are properly trained in oral gavage to prevent esophageal injury or distress to the animals.[6]
Precipitation of this compound in the suspension over time. Poor stability of the suspension.Prepare the suspension fresh daily.[1] The stability of this compound in aqueous suspensions for extended periods has not been well-documented.
Incorrect preparation method.Ensure the powder is thoroughly wetted and a smooth paste is formed before the addition of the full volume of the vehicle.[1]

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference(s)
MethanolSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
EthanolInsoluble[3]
Cold WaterInsoluble[3]

Table 2: Common Vehicles for Oral Administration of Poorly Soluble Compounds

Vehicle Typical Concentration Toxicity Notes (in Rats) Reference(s)
Carboxymethylcellulose (CMC)0.5% - 1% (w/v)Generally well-tolerated. No significant toxicological findings at 0.5% for 90 days.[7][8]
Gum Acacia2% (w/v)Generally recognized as safe.[1]
Polyethylene Glycol 400 (PEG 400)Up to 5,000 mg/kg/day (2 weeks)No observed effect level (NOEL) established at this dose.[2]
Dimethyl Sulfoxide (DMSO)Up to 5,500 mg/kg/day (2 weeks)NOEL established at this dose. Can have biological effects.[2]
Corn Oil-Generally well-tolerated.[8]

Experimental Protocols

Protocol for Preparation of 0.5% Carboxymethylcellulose (CMC) Vehicle
  • Materials:

    • Carboxymethylcellulose (CMC) powder

    • Sterile water

    • Magnetic stirrer and stir bar

    • Volumetric flask

  • Procedure:

    • Weigh 0.5 g of CMC powder for every 100 mL of vehicle to be prepared.

    • Gradually add the CMC powder to the sterile water while continuously stirring with a magnetic stirrer.

    • Continue stirring until the CMC is completely dissolved and a clear, homogeneous solution is formed.[1]

Protocol for Oral Gavage in Mice
  • Materials:

    • Prepared this compound suspension

    • Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)

    • Syringe

  • Procedure:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.[1]

    • Gently restrain the mouse.

    • Measure the correct insertion length of the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib.

    • Gently insert the gavage needle into the mouth and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.

    • Administer the suspension slowly and steadily.

    • Gently remove the gavage needle.

    • Observe the animal for any signs of distress post-administration.

Visualizations

Androsin_Signaling_Pathway cluster_Cell Hepatocyte This compound This compound AMPK AMPKα This compound->AMPK Activates PI3K PI3K AMPK->PI3K SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy FASN FASN SREBP1c->FASN Lipogenesis De Novo Lipogenesis FASN->Lipogenesis

Caption: this compound's mechanism of action in NAFLD.

Experimental_Workflow cluster_Prep Preparation cluster_Dosing Treatment cluster_Monitoring Monitoring & Analysis Formulation Prepare this compound Suspension Dosing Daily Oral Gavage Formulation->Dosing Animal_Prep Animal Acclimatization & Grouping Animal_Prep->Dosing Monitoring Monitor Body Weight & Clinical Signs Dosing->Monitoring Endpoint Endpoint Sample Collection (Blood, Liver) Monitoring->Endpoint Analysis Biochemical & Histological Analysis Endpoint->Analysis Vehicle_Selection_Logic Start Start: this compound Vehicle Selection Solubility Assess this compound Solubility Start->Solubility Aqueous Poorly Water Soluble Solubility->Aqueous Suspension Choose Suspension Vehicle Aqueous->Suspension CMC 0.5% CMC Suspension->CMC Gum 2% Gum Acacia Suspension->Gum Toxicity Consider Vehicle Toxicity & Tolerability CMC->Toxicity Gum->Toxicity Final Final Vehicle Selection Toxicity->Final

References

How to resolve Androsin co-elution in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Androsin, with a specific focus on resolving co-elution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a significant bioactive iridoid glycoside primarily found in medicinal plants like Picrorhiza kurroa.[1] This plant has a history of use in traditional medicine for its potential hepatoprotective and anti-inflammatory properties.[1] Accurate quantification of this compound is crucial for the standardization of herbal formulations, pharmacokinetic studies, and overall drug development to ensure product quality and efficacy.[1]

Q2: What are the common causes of this compound co-elution?

Co-elution in the analysis of this compound typically occurs when other structurally similar compounds are extracted from the sample matrix and exhibit similar chromatographic behavior under the chosen analytical conditions. Potential co-eluting compounds from its primary source, Picrorhiza kurroa, include other iridoid glycosides, cucurbitacins, and flavonoids.[2] The complexity of these natural product mixtures often leads to overlapping peaks.[3][4]

Q3: How can I identify a co-elution problem in my chromatogram?

Co-elution can be suspected if you observe misshapen peaks, such as those with shoulders or excessive tailing.[5][6] A definitive way to confirm co-elution is by using a photodiode array (PDA) or diode array detector (DAD).[5][6] These detectors can perform peak purity analysis by comparing UV spectra across the peak.[5][6] If the spectra are not consistent throughout the peak, it indicates the presence of more than one compound.[5][6]

Troubleshooting Guide: Resolving this compound Co-elution

Co-elution occurs when this compound and another compound elute from the chromatography column at the same time, resulting in a single, unresolved peak.[6] Resolving this issue is essential for accurate quantification. The primary goal is to increase the resolution (Rs) between the overlapping peaks to a value greater than 1.5, which generally indicates baseline separation.[7] The resolution is influenced by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[8]

Step 1: Initial Assessment and Strategy

Before making changes, it's important to have a systematic approach. The following diagram illustrates a logical workflow for troubleshooting co-elution issues.

G cluster_0 Troubleshooting Workflow for this compound Co-elution cluster_1 Optimization Strategy start Co-elution Suspected (Peak Shoulder, Poor Shape) check_purity Confirm with Peak Purity Analysis (DAD/PDA) start->check_purity mobile_phase 1. Modify Mobile Phase check_purity->mobile_phase Co-elution Confirmed column_chem 2. Change Column Chemistry mobile_phase->column_chem temp_flow 3. Adjust Temperature/Flow Rate column_chem->temp_flow end Resolution Achieved (Rs > 1.5) temp_flow->end

Caption: A logical workflow for diagnosing and resolving this compound co-elution.

Step 2: Mobile Phase Optimization

Altering the mobile phase is often the most effective first step to improve peak separation.[9]

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol, or vice versa, can alter the selectivity of the separation.[7] These solvents interact differently with both the stationary phase and the analytes, which can change the elution order and improve resolution.[7]

  • Adjust the Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of this compound and other compounds.[8] This can sometimes be sufficient to resolve closely eluting peaks.

  • Modify the pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[7] It is recommended to use a buffer to maintain a consistent pH. For this compound, a common practice is to acidify the mobile phase with 0.1% formic acid or phosphoric acid to ensure good peak shape.[7]

Step 3: Stationary Phase and Column Adjustments

If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[9]

  • Select a Different Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase. Phenyl-hexyl or cyano (CN) columns offer alternative selectivities that may resolve this compound from interfering compounds.[7][10]

  • Consider Column Dimensions and Particle Size: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase column efficiency, leading to sharper peaks and better resolution.[7][9]

Data Presentation: Impact of Method Modifications on Resolution

The following table provides a hypothetical example of how changing chromatographic parameters can affect the resolution between this compound and a common co-eluting impurity.

Parameter ChangedOriginal MethodModified Method 1Modified Method 2Modified Method 3
Column C18 (4.6x150mm, 5µm)C18 (4.6x150mm, 5µm)Phenyl-Hexyl (4.6x150mm, 5µm)C18 (4.6x150mm, 5µm)
Mobile Phase A WaterWaterWater0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol AcetonitrileAcetonitrile
Gradient 20-60% B in 15 min20-60% B in 15 min20-60% B in 15 min20-60% B in 15 min
Resolution (Rs) 0.81.21.81.6
Observation Co-elutionImproved, but not baselineBaseline Resolution Improved with better peak shape

Experimental Protocols

Protocol: Method Development for this compound Separation

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from potential co-eluting compounds in a plant extract.

1. Materials and Reagents:

  • This compound reference standard (purity ≥98%)[1]

  • HPLC grade acetonitrile, methanol, and water[11]

  • Formic acid or orthophosphoric acid (analytical grade)[1]

  • Plant material (e.g., dried rhizomes of Picrorhiza kurroa)[1]

  • Syringe filters (0.45 µm)[1]

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA/DAD detector.[11]

3. Sample Preparation:

  • Extraction: Grind the dried plant material into a fine powder.[1] Accurately weigh 1 g of the powder, add 25 mL of methanol, and sonicate for 30 minutes.[1]

  • Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.[12]

4. Chromatographic Method Development Workflow:

G cluster_0 Method Development Workflow cluster_1 Optimization Loop start Prepare this compound Standard and Plant Extract scouting Run Initial Scouting Gradient (e.g., C18, ACN/Water, 5-95% B) start->scouting evaluate Evaluate Chromatogram for Co-elution and Peak Shape scouting->evaluate adjust_gradient Adjust Gradient Slope evaluate->adjust_gradient Resolution < 1.5 final Finalize Method and Proceed to Validation evaluate->final Resolution > 1.5 change_solvent Switch Organic Solvent (ACN <-> MeOH) adjust_gradient->change_solvent adjust_ph Modify Mobile Phase pH (e.g., add 0.1% Formic Acid) change_solvent->adjust_ph change_column Test Alternative Column (e.g., Phenyl-Hexyl) adjust_ph->change_column change_column->evaluate Re-evaluate

Caption: A workflow for systematic HPLC method development for this compound.

5. Initial Conditions:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[7]

  • Mobile Phase A: 0.1% formic acid in water[7]

  • Mobile Phase B: Acetonitrile[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30°C[7]

  • Detection: 270 nm[13]

  • Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% B in 20 minutes) to determine the elution profile.[7]

6. Optimization:

  • Based on the initial scouting run, if co-elution is observed, systematically apply the strategies outlined in the troubleshooting guide. First, adjust the gradient to be shallower around the elution time of this compound. If that is not sufficient, change the organic modifier to methanol. If co-elution persists, try a different column chemistry.

References

Technical Support Center: Managing Androsin-Induced Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate, identify, and manage potential off-target effects of Androsin in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound for in vitro experiments?

A1: this compound is soluble in DMSO and methanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For a 10 mM stock, dissolve 3.28 mg of this compound (Molecular Weight: 328.31 g/mol ) in 1 mL of 100% DMSO.[1] Stock solutions in DMSO are stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous buffers should be prepared fresh daily.[2]

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What should I do?

A2: Precipitation can occur if the working concentration of this compound exceeds its solubility in the aqueous medium or if the concentrated DMSO stock is diluted too rapidly in cold medium.[1] To avoid this, use a stepwise dilution method: first, dilute the DMSO stock in a small volume of pre-warmed (37°C) medium, mix gently, and then add this intermediate dilution to the final volume of media.[1] It is also advisable to perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium.[1]

Q3: What is the maximum recommended concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in your cell culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments.[1]

Q4: I am not observing the expected activation of AMPKα. What are the possible reasons?

A4: This could be due to several factors:

  • Sub-optimal concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.[1]

  • Short incubation time: The treatment duration may not be sufficient. A time-course experiment can help determine the optimal treatment duration.[1]

  • This compound degradation: The compound may be unstable in the cell culture medium over long incubation periods.[1] Consider a stability study by incubating this compound in your medium at 37°C for various time points and measuring its concentration via HPLC.[1]

  • Cell line variability: Different cell lines may have varying sensitivities to this compound.[1]

Q5: Are there any known off-target effects of this compound?

A5: Currently, there is a lack of publicly available data on the specific off-target effects of this compound. Its primary described mechanism of action is the activation of AMP-activated protein kinase alpha (AMPKα).[1] However, like many small molecules, particularly those that modulate kinase activity, this compound may have unintended targets. Therefore, it is crucial for researchers to proactively assess potential off-target effects within their experimental system.

Troubleshooting Guide

This guide is designed to help you navigate unexpected results that may be indicative of off-target effects.

Issue Possible Cause(s) Recommended Solution(s)
High levels of cytotoxicity observed, even at concentrations that activate AMPKα. 1. On-target toxicity: Excessive activation of AMPKα might be detrimental in your specific cell line. 2. Off-target toxicity: this compound may be inhibiting other kinases or proteins essential for cell survival.[3]1. Determine the therapeutic window: Perform a dose-response curve for both AMPKα activation (on-target effect) and cytotoxicity (e.g., using an MTT or LDH assay). Identify a concentration that provides sufficient target engagement with minimal toxicity. 2. Conduct a kinase selectivity screen: Use a commercial service to profile this compound against a broad panel of kinases to identify potential off-target interactions.[4][5][6] 3. Use a structurally unrelated AMPKα activator: If a different AMPKα activator does not produce the same cytotoxicity, it suggests an off-target effect of this compound.
Unexpected phenotypic changes that are inconsistent with AMPKα activation. 1. Off-target signaling: this compound may be modulating other signaling pathways. 2. Complex downstream effects: The downstream consequences of AMPKα activation may be more complex in your cell model than anticipated.1. Validate with a secondary tool: Use siRNA or CRISPR to knock down AMPKα. If the phenotype persists with this compound treatment in the absence of its primary target, it strongly indicates an off-target effect. 2. Perform a Cellular Thermal Shift Assay (CETSA): This can identify direct binding partners of this compound within the cell.[7][8][9] 3. Conduct phosphoproteomics analysis: This can provide a global view of changes in protein phosphorylation and identify other affected pathways.
Inconsistent or contradictory results between different cell lines. 1. Different expression levels of the primary target (AMPKα). 2. Varying expression of potential off-target kinases or proteins. [10] 3. Different dependencies on specific signaling pathways. [10]1. Quantify protein expression: Use Western blotting to determine the relative expression levels of AMPKα and any identified off-targets in your cell lines. 2. Characterize each cell line: Always perform full dose-response curves for on-target and off-target effects in each new cell line.

Data Presentation: Characterizing this compound's Selectivity

While specific off-target data for this compound is not currently available in the public domain, researchers should aim to generate such a profile. A kinase selectivity profile is crucial for interpreting experimental results. Below is an example table illustrating how such data would be presented. Researchers are encouraged to perform kinome-wide screening to generate a similar dataset for this compound.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical AMPKα Activator

Kinase TargetIC50 (nM)Description
AMPKα (On-Target) 50 Primary therapeutic target
Kinase X50010-fold less potent than on-target
Kinase Y2,50050-fold less potent than on-target
Kinase Z>10,000No significant inhibition at tested concentrations

Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.

Mandatory Visualizations

This compound This compound AMPKa AMPKα This compound->AMPKa Activates PI3K PI3K AMPKa->PI3K Activates SREBP1c SREBP-1c AMPKa->SREBP1c Inhibits Beclin1 Beclin1 PI3K->Beclin1 FASN FASN SREBP1c->FASN LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy Lipogenesis Lipogenesis FASN->Lipogenesis

Caption: On-target signaling pathway of this compound.

start Start: Unexpected Phenotype Observed (e.g., cytotoxicity, altered morphology) q1 Is the phenotype dose-dependent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Does a structurally different AMPKα activator cause the same phenotype? a1_yes->q2 check_reproducibility Check for Experimental Error (pipetting, contamination, reagent stability) a1_no->check_reproducibility a2_yes Yes q2->a2_yes a2_no No q2->a2_no on_target Phenotype is likely ON-TARGET a2_yes->on_target off_target Phenotype is likely OFF-TARGET a2_no->off_target next_steps Proceed with Off-Target Identification Workflow off_target->next_steps

Caption: Troubleshooting logic for unexpected phenotypes.

start Hypothesis: this compound has off-target effects step1 Step 1: Biochemical Screening (Kinase Profiling Panel) start->step1 step2 Step 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA) step1->step2 step3 Step 3: Functional Validation (Target Knockdown via siRNA/CRISPR) step2->step3 step4 Step 4: Global Systems Analysis (Phosphoproteomics, Transcriptomics) step3->step4 end Confirmation of Off-Target(s) and Affected Pathways step4->end

Caption: Workflow for identifying off-target effects.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of >650 nm can be used.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against this compound concentration to determine the IC50 value.[1]

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Commercial LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega)

  • 96-well plates

  • Treated cell culture supernatants

Procedure:

  • Sample Preparation: Set up a 96-well plate with cells and treat with a range of this compound concentrations and controls (vehicle control, untreated cells, maximum LDH release control). Incubate for the desired time.

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[13][14] Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.[13]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[13]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Protocol 3: Kinase Profiling Assay (Outsourced Service)

This protocol outlines the general steps for submitting a compound like this compound to a commercial kinase profiling service.

Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.

Procedure:

  • Select a Service Provider: Choose a reputable provider that offers a comprehensive kinase panel (e.g., Eurofins Discovery's KINOMEscan, Reaction Biology's HotSpot™).

  • Compound Submission: Prepare this compound according to the provider's specifications, which is typically a high-concentration stock solution in DMSO (e.g., 100 µL of a 10 mM solution).[4]

  • Assay Performance: The service provider will perform binding or activity assays. In a typical binding assay, a tagged kinase is incubated with an immobilized ligand and the test compound. Compounds that bind the kinase's active site prevent it from binding to the immobilized ligand. The amount of kinase captured is then quantified, often by qPCR.[15]

  • Data Analysis: The provider will report the results, often as percent inhibition at a given concentration or as dissociation constants (Kd) or IC50 values for any significant hits. This data is used to generate a selectivity profile.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of this compound to a target protein (e.g., AMPKα or a potential off-target) in intact cells.

Materials:

  • Cultured cells

  • This compound stock solution

  • Vehicle (DMSO)

  • PBS, lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or water baths

  • Equipment for Western blotting

Procedure:

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or vehicle (DMSO) for a specific duration.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C) using a thermal cycler. Include an unheated control.[7]

  • Cell Lysis: Lyse the cells by rapid freeze-thaw cycles or by adding lysis buffer.[7]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

  • Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.[7]

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity of each band to the unheated control. Plot the percentage of soluble protein against temperature for both the vehicle- and this compound-treated samples to generate melt curves. A rightward shift in the melt curve in the presence of this compound indicates target stabilization and direct binding.[7]

References

Androsin batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Androsin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and ensure the consistent and effective use of this compound in your experiments. This guide provides detailed troubleshooting protocols and frequently asked questions (FAQs) to help you navigate challenges related to batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a phenolic glycoside naturally found in the Himalayan plant Picrorhiza kurroa.[1][2] Its primary mechanism of action involves the activation of AMP-activated protein kinase alpha (AMPKα).[1][3] This activation leads to downstream effects such as the induction of autophagy and the inhibition of lipogenesis, making it a compound of interest for metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[3][4]

Q2: What are the potential sources of batch-to-batch variability with this compound?

A2: As a natural product, this compound's consistency can be affected by several factors, leading to batch-to-batch variability. These sources can include:

  • Raw Material Variability: Differences in the genetic makeup of Picrorhiza kurroa, geographical sourcing, climate, and harvest time can alter the concentration of this compound and other phytochemicals in the plant material.[3][5]

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, and purification techniques can impact the final purity and composition of the this compound product.[3][6]

  • Storage and Handling: Improper storage conditions can lead to the degradation of the compound over time.

Q3: How can I be sure of the quality and concentration of the this compound batch I am using?

A3: It is crucial to obtain a Certificate of Analysis (CoA) from your supplier for each specific batch. This document should provide detailed information on the identity, purity (typically determined by HPLC), and concentration of this compound. For critical experiments, it is also recommended to perform your own analytical validation.

Troubleshooting Guide: Inconsistent Experimental Results

A common issue arising from batch-to-batch variability is the observation of inconsistent biological activity in your experiments. This guide provides a systematic approach to troubleshoot such issues.

Problem 1: Variable Efficacy in Cellular Assays

You observe that different batches of this compound produce varying levels of AMPKα activation or downstream effects at the same concentration.

Table 1: Hypothetical Data Illustrating Batch-to-Batch Variability in an AMPKα Activation Assay

This compound BatchPurity (by HPLC)Concentration of Stock Solution (as stated on CoA)Observed p-AMPKα/total AMPKα ratio (at 10 µM)
Batch A98.5%10 mM2.5 ± 0.2
Batch B95.2%10 mM1.8 ± 0.3
Batch C99.1%10 mM2.6 ± 0.1

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Review the Certificate of Analysis (CoA): Carefully compare the purity data for each batch. A lower purity in one batch may mean you are dosing less active compound than intended.

  • Perform In-House Quantification: If you have access to analytical equipment, such as an HPLC, it is highly recommended to quantify the concentration of your this compound stock solutions. This will help you verify the concentration provided on the CoA.

  • Normalize Concentrations: Based on your in-house analysis, adjust the concentrations of your stock solutions to ensure you are using the same amount of active this compound from each batch in your experiments.

  • Contact the Supplier: If you find a significant discrepancy between the CoA and your in-house analysis, contact the supplier to report the issue.

Problem 2: High Background or Unexpected Results in Absorbance or Fluorescence-Based Assays

You notice that some batches of this compound cause high background signals or interfere with your assay readout. This can be due to the presence of interfering compounds from the natural product extract.[7]

Troubleshooting Steps:

  • Run a Background Control: Prepare a control well containing only the assay medium and the this compound batch at the same concentration used in your experiment (without cells or your target).[7] Read the absorbance or fluorescence. A high signal indicates that the this compound batch itself is contributing to the signal.

  • Data Correction: Subtract the background signal from your experimental wells.

  • Consider Assay Compatibility: If the interference is significant, consider using an alternative assay with a different detection method (e.g., switching from a fluorescence-based to a luminescence-based assay).[8]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the quantification of this compound in a supplied powder or stock solution.

Table 2: HPLC Method Parameters for this compound Quantification

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Water:Methanol (65:35, v/v)[9] or Gradient: Acetonitrile and 0.1% orthophosphoric acid in water[9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 270 nm or 274 nm[9]
Column Temperature 25-30 °C
Injection Volume 10-20 µL

Methodology:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL in methanol). From this, create a series of dilutions to generate a standard curve (e.g., 10, 25, 50, 100, 200 µg/mL).[1]

  • Sample Preparation: Dissolve your this compound batch in methanol to a concentration within the range of your standard curve. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in your sample by comparing its peak area to the standard curve.

Protocol 2: In Vitro AMPKα Activation Assay

This protocol describes a method to assess the biological activity of this compound by measuring the phosphorylation of AMPKα in a cell-based assay.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cells) in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your different this compound batches for a specified time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated AMPKα (p-AMPKα) and total AMPKα.

  • Data Analysis: Quantify the band intensities and calculate the ratio of p-AMPKα to total AMPKα for each treatment condition.

Signaling Pathway

G This compound This compound AMPK AMPKα This compound->AMPK activates PI3K PI3K AMPK->PI3K activates SREBP1c SREBP-1c AMPK->SREBP1c inhibits Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Caption: this compound signaling pathway in the regulation of autophagy and lipogenesis.

References

Cell viability problems with high concentrations of Androsin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Androsin.

Troubleshooting Guide

High concentrations of this compound can lead to unexpected results in cell viability assays. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Decreased cell viability at mid-range concentrations, but an increase or plateau at higher concentrations (U-shaped dose-response curve) Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, interfering with optical readings and giving an artificially high viability signal.[1]- Visually inspect wells for any signs of precipitation.- Determine the maximum soluble concentration of this compound in your specific cell culture medium through a serial dilution experiment.[2]
Direct Chemical Interference: this compound itself might chemically reduce the assay reagent (e.g., MTT), leading to a color change independent of cellular metabolic activity.[1]- Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction.
Off-Target Effects: At very high concentrations, the compound might have off-target effects that counteract its cytotoxic mechanism.- Consider using a different viability assay that measures a different cellular parameter (e.g., LDH release for membrane integrity).
Inconsistent results between experiments Inconsistent Cell Seeding: Uneven cell distribution across wells.[1]- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and mix the cell suspension between plating.
Variable Solvent (DMSO) Concentration: High concentrations of DMSO can be toxic to cells.[2]- Keep the final DMSO concentration below 0.5% and consistent across all wells.[2]- Include a vehicle control with the same final DMSO concentration as the experimental wells.[2]
This compound Degradation: The compound may be unstable in the cell culture medium over time.[2]- Perform a stability study by incubating this compound in your cell culture medium at 37°C for different time points and measuring its concentration.[2]
Unexpectedly high cytotoxicity at low concentrations Cell Line Sensitivity: Your specific cell line may be highly sensitive to this compound.- Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to determine the IC50 for your cell line.
Calculation Error: Mistakes in dilution calculations.- Double-check all calculations for stock solutions and final concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a natural compound that has shown potential therapeutic effects, including anti-inflammatory and anti-asthmatic properties. In the context of metabolic diseases, it has been found to alleviate non-alcoholic fatty liver disease by activating autophagy and reducing fat synthesis. This is achieved through the activation of the AMPKα/PI3K/Beclin1/LC3 signaling pathway.[2]

Q2: What is a recommended starting concentration range for this compound in cell viability experiments?

A2: While specific IC50 values for this compound in various cancer cell lines are not widely available, a starting concentration range of 1 µM to 50 µM is suggested based on preliminary studies and data from similar compounds.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[2] For a 10 mM stock solution, dissolve 3.28 mg of this compound (Molecular Weight: 328.315 g/mol ) in 1 mL of 100% DMSO.[2]

Q4: What is the maximum recommended DMSO concentration in cell culture?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments.[2]

Q5: My this compound precipitates when I add it to the cell culture medium. What should I do?

A5: Precipitation can occur if the working concentration of this compound exceeds its solubility in the aqueous medium, if the concentrated DMSO stock is diluted too rapidly, or if the medium is cold.[2] To avoid this, perform a serial dilution to find the maximum soluble concentration, use a stepwise dilution method, and ensure your cell culture media is pre-warmed to 37°C.[2]

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general guideline for assessing cell viability based on metabolic activity.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[2]

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if necessary for suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity according to the kit's formula, using the absorbance values from the experimental, spontaneous release, and maximum release wells.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Annexin V-FITC apoptosis detection kit

  • Flow cytometer

  • Treated and untreated cells

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in the binding buffer provided in the kit.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare this compound Stock (10 mM in DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plates treat_cells Treat Cells with this compound (24-72h) seed_cells->treat_cells serial_dilute->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay annexin_v_assay Annexin V Assay (Apoptosis) treat_cells->annexin_v_assay calc_viability Calculate % Viability / Cytotoxicity mtt_assay->calc_viability ldh_assay->calc_viability annexin_v_assay->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Experimental workflow for assessing this compound's cytotoxicity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound High Conc. This compound bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) This compound->bcl2_family Induces mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito Promotes cyto_c Cytochrome c Release mito->cyto_c Leads to apoptosome Apoptosome Formation cyto_c->apoptosome Initiates caspase9 Caspase-9 Activation apoptosome->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 Activates parp_cleavage PARP Cleavage caspase3->parp_cleavage Cleaves dna_fragmentation DNA Fragmentation caspase3->dna_fragmentation Induces apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by this compound.

troubleshooting_tree decision decision solution solution start Unexpected Cell Viability Results q1 Is there a precipitate in the wells? start->q1 s1 Determine max soluble concentration. Use stepwise dilution. q1->s1 Yes q2 Are results inconsistent? q1->q2 No s2 Check cell seeding consistency. Standardize DMSO concentration. q2->s2 Yes q3 U-shaped dose-response curve? q2->q3 No s3 Run cell-free assay control. Consider alternative viability assays. q3->s3 Yes

Caption: Troubleshooting decision tree for this compound cell viability experiments.

References

Technical Support Center: Troubleshooting Inconsistent Results in Androsin Autophagy Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Androsin in autophagy assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I'm treating my cells with this compound, but I'm seeing inconsistent changes in the LC3-II/LC3-I ratio by Western blot. What could be the cause?

A1: Inconsistent LC3-II/LC3-I ratios are a common issue in autophagy experiments. Several factors related to your experimental setup and the mechanism of this compound could be contributing to this variability.

  • Suboptimal this compound Concentration: The effects of this compound on autophagy can be dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[1]

  • Incorrect Timing of Analysis: Autophagy is a dynamic process. The peak of autophagosome formation, and thus the highest LC3-II/LC3-I ratio, can vary depending on the cell type and treatment duration. A time-course experiment is recommended to identify the optimal time point for analysis.

  • Issues with Autophagic Flux: An increase in the LC3-II/LC3-I ratio can indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes. To distinguish between these possibilities, it is essential to perform an autophagic flux assay by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[2] A greater increase in LC3-II levels in the presence of the inhibitor confirms that this compound is inducing autophagic flux.

  • Technical Variability in Western Blotting: Inconsistent protein loading, transfer efficiency, or antibody incubation can all lead to variable results. Ensure you are using a reliable loading control and that your Western blot protocol is optimized.

Q2: My p62/SQSTM1 levels are not decreasing, or are even increasing, after this compound treatment, which contradicts the expected increase in autophagy. Why is this happening?

A2: While a decrease in p62 levels is often used as a marker for increased autophagic degradation, several factors can lead to paradoxical results:

  • Transcriptional Upregulation of p62: The gene encoding p62 (SQSTM1) can be transcriptionally upregulated by various cellular stresses.[3] It's possible that at certain concentrations or time points, this compound treatment induces a stress response that leads to an increase in p62 transcription, masking its degradation by autophagy. To investigate this, you can measure p62 mRNA levels by qRT-PCR.

  • Impaired Lysosomal Function: If this compound, at the concentration used, has any off-target effects that impair lysosomal function, the degradation of p62 would be inhibited, leading to its accumulation.[4][5] Assessing lysosomal pH and the activity of lysosomal enzymes can help rule out this possibility.

  • Timing of Measurement: Similar to LC3, p62 degradation is a dynamic process. The timing of your analysis might be missing the window of maximal degradation. A time-course experiment is recommended.

Q3: I see an increase in LC3 puncta by immunofluorescence after this compound treatment, but my Western blot results for the LC3-II/LC3-I ratio are not convincing. How should I interpret this?

A3: Discrepancies between immunofluorescence (IF) and Western blotting (WB) are not uncommon in autophagy studies. Here's how to approach this:

  • Sensitivity of the Assays: Immunofluorescence can sometimes be more sensitive in detecting localized changes in LC3 distribution (puncta formation) than Western blotting is in detecting overall changes in LC3-II levels, especially if the induction of autophagy is modest.

  • Subjectivity in Puncta Quantification: The manual or automated counting of LC3 puncta can be subjective and prone to artifacts.[6] Ensure you are using stringent criteria for what constitutes a punctum and that you are analyzing a sufficient number of cells.

  • Overexpression Artifacts: If you are using a GFP-LC3 reporter, overexpression can lead to the formation of protein aggregates that are not true autophagosomes.[6] It is preferable to analyze endogenous LC3 by immunofluorescence.

  • Confirmation with Autophagic Flux: As with Western blotting, the static observation of LC3 puncta does not provide information about autophagic flux.[2] Performing the IF experiment in the presence of a lysosomal inhibitor will show a more pronounced accumulation of puncta if autophagy is truly induced.

Troubleshooting Guides

Troubleshooting Inconsistent Western Blot Results for LC3 and p62
Problem Potential Cause Recommended Solution
Weak or No LC3-II Band Insufficient induction of autophagy.Optimize this compound concentration and treatment time.
Poor antibody quality or incorrect dilution.Use a validated anti-LC3 antibody and optimize the dilution.
Inefficient protein transfer, especially for the lower molecular weight LC3-II.Use a PVDF membrane and optimize transfer conditions (time and voltage).
High Background Inadequate blocking.Increase blocking time and/or use a different blocking agent (e.g., 5% BSA instead of milk).[7]
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.[7]
Insufficient washing.Increase the number and duration of wash steps.[7]
Inconsistent p62 Levels Transcriptional regulation of p62.Measure p62 mRNA levels by qRT-PCR to assess for changes in gene expression.[3]
Impaired autophagic flux.Perform a flux assay with a lysosomal inhibitor to confirm p62 is being targeted for degradation.
Cell density and passage number.Maintain consistent cell culture conditions, as autophagy can be sensitive to cell density and senescence.[8]

Quantitative Data Summary

The following tables summarize expected quantitative changes in key autophagy markers in response to this compound treatment, based on preclinical studies.

Table 1: In Vitro Effects of this compound on Autophagy Markers in HepG2 Cells

Protein/GeneControl (Oleic Acid)This compound-TreatedFold Change
p-AMPKα/AMPKα Ratio 1.02.8 ± 0.3↑ 2.8
Beclin1 Expression 1.02.5 ± 0.2↑ 2.5
LC3-II/LC3-I Ratio 1.03.2 ± 0.4↑ 3.2

Data adapted from a study on this compound's effects in a non-alcoholic fatty liver disease model.[1]

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3 and p62
  • Cell Culture and Treatment: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound for the predetermined optimal time. Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., starvation or rapamycin). For autophagic flux assessment, include a condition with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 2-4 hours of this compound treatment).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62 (at optimized dilutions) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the LC3-II band intensity to a loading control (e.g., β-actin or GAPDH). The LC3-II/LC3-I ratio can also be calculated.[9]

Protocol 2: Immunofluorescence Analysis of LC3 Puncta
  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with this compound as described for the Western blot protocol.

  • Fixation and Permeabilization: Wash the cells twice with PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or digitonin) for 10 minutes.[6]

  • Blocking and Immunostaining: Wash three times with PBS. Block with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature. Incubate with the primary anti-LC3 antibody (at an optimized dilution) overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light. Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

  • Image Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta is indicative of autophagosome formation.[10]

Mandatory Visualizations

Androsin_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates PI3K_Beclin1 PI3K/Beclin1 Complex AMPK->PI3K_Beclin1 activates SREBP1c_FASN SREBP-1c/FASN AMPK->SREBP1c_FASN inhibits Autophagosome_Formation Autophagosome Formation PI3K_Beclin1->Autophagosome_Formation LC3II LC3-II Autophagosome_Formation->LC3II promotes conversion LC3I LC3-I LC3I->LC3II Autophagy Autophagy LC3II->Autophagy Lipogenesis De Novo Lipogenesis SREBP1c_FASN->Lipogenesis Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (with/without Lysosomal Inhibitor) start->treatment harvest Cell Harvest & Lysis treatment->harvest wb Western Blot (LC3, p62, Loading Control) harvest->wb if_staining Immunofluorescence (LC3 Puncta) harvest->if_staining data_analysis Data Analysis (Densitometry & Puncta Quantification) wb->data_analysis if_staining->data_analysis interpretation Interpretation of Results (Assess Autophagic Flux) data_analysis->interpretation end Conclusion interpretation->end WB_Troubleshooting start Inconsistent WB Results? flux_assay Performed Flux Assay? start->flux_assay dose_response Dose-Response Done? flux_assay->dose_response Yes perform_flux Perform Flux Assay with Lysosomal Inhibitor flux_assay->perform_flux No time_course Time-Course Done? dose_response->time_course Yes optimize_conditions Optimize this compound Concentration & Time dose_response->optimize_conditions No controls_ok Loading Controls OK? time_course->controls_ok Yes time_course->optimize_conditions No protocol_review Review WB Protocol (Blocking, Washes, Antibodies) controls_ok->protocol_review No controls_ok->protocol_review Yes re_run_wb Re-run Western Blot protocol_review->re_run_wb optimize_conditions->re_run_wb perform_flux->re_run_wb

References

Technical Support Center: Androsin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androsin, focusing on challenges related to its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

A1: this compound is a naturally occurring phenolic glucoside with demonstrated anti-inflammatory and metabolic regulatory effects.[1] Like many bioactive organic compounds, this compound is hydrophobic, meaning it has low solubility in water.[1][2] This presents a challenge in experimental settings, particularly in aqueous-based biological assays, as it can lead to precipitation, affecting the accuracy and reproducibility of results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is readily soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[1][2] It is reported to be insoluble in cold water and ethanol.[1][2] For cell-based experiments, DMSO is a common solvent of choice. However, it is crucial to maintain a low final concentration of DMSO in the working solution (typically below 0.5%) to prevent solvent-induced toxicity to the cells.[2]

Q3: How should I store this compound stock solutions to maintain their stability?

A3: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[2] The solutions should be protected from light.[2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.[2]

Q4: Can I adjust the pH of my aqueous solution to improve this compound solubility?

A4: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility. While specific data on this compound's pKa is limited, phenolic hydroxyl groups are weakly acidic and their solubility can increase at higher pH values due to deprotonation. However, it is critical to ensure that the chosen pH is compatible with the experimental system (e.g., cell viability, enzyme activity).

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues related to this compound precipitation during experimental procedures.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous buffer. Rapid change in solvent polarity, leading to supersaturation and precipitation of the hydrophobic compound.1. Optimize Dilution Method: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the organic solvent concentration can help maintain this compound in solution. 2. Enhance Mixing: When adding the this compound stock solution to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously. This promotes rapid dispersion and reduces localized high concentrations that can trigger precipitation.
Cloudiness or visible precipitate in the final working solution. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.1. Reduce Final this compound Concentration: If experimentally feasible, lower the final concentration of this compound in your assay. 2. Increase Co-solvent Concentration: Determine the maximum concentration of the organic solvent (e.g., DMSO) that is tolerated by your experimental system (e.g., cell line) without causing toxicity or interfering with the assay. A slight increase in the co-solvent percentage may be sufficient to keep this compound dissolved. 3. Use of Pluronic F-68: Consider the addition of a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to your aqueous buffer to help stabilize the compound.
Precipitation observed after incubation at a specific temperature (e.g., 37°C). Temperature can affect the solubility of compounds. While solubility often increases with temperature, for some compounds, it can decrease. Temperature can also affect the stability of the compound, leading to degradation and precipitation.1. Solubility Test at Experimental Temperature: Perform a preliminary solubility test of this compound in your final assay buffer at the intended incubation temperature to determine its solubility limit under those specific conditions. 2. Pre-warm/Pre-cool Solutions: Ensure that both the this compound stock solution (brought to room temperature) and the aqueous buffer are at the same temperature before mixing to avoid temperature-induced precipitation.
Inconsistent results or lower than expected bioactivity. Undissolved this compound (precipitate) is not biologically available, leading to an inaccurate assessment of its effects.1. Visual Inspection: Before starting your experiment, carefully inspect all solutions for any signs of precipitation. Centrifuge samples at low speed and check for a pellet if unsure. 2. Re-dissolve Precipitate: If slight precipitation is observed, gentle warming and vortexing of the solution may help to redissolve the compound. However, if significant precipitation is present, it is best to prepare a fresh solution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀O₈[1]
Molecular Weight 328.31 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 206-208 °C[1]
Solubility Soluble in methanol and DMSO. Insoluble in cold water and ethanol.[1][2]
UV Absorption (λmax) 224, 268, 302 nm[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for in vitro Assays

This protocol provides a general method for preparing a working solution of this compound in an aqueous buffer for cell-based assays, minimizing the risk of precipitation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Aqueous buffer (e.g., PBS, DMEM), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing. This stock solution should be clear.

  • Perform Serial Dilutions:

    • Create a series of intermediate dilutions of the this compound stock solution in your aqueous buffer. For example, to reach a final concentration in the µM range, you might first dilute the 50 mM stock 1:100 in buffer to get a 500 µM solution, and then perform further dilutions from this intermediate stock.

  • Final Dilution into Assay Medium:

    • For the final step, add a small volume of the appropriate intermediate dilution to your final assay medium.

    • Crucially , add the this compound solution to the assay medium while gently vortexing the medium to ensure rapid and uniform mixing.

  • Final DMSO Concentration Check:

    • Calculate the final percentage of DMSO in your working solution. Ensure it is below the tolerance level of your specific assay (typically <0.5%).

  • Visual Inspection:

    • Before applying the working solution to your experiment, visually inspect it for any signs of precipitation or cloudiness.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application androsin_powder This compound Powder stock_solution High-Concentration Stock Solution (e.g., 50 mM) androsin_powder->stock_solution Dissolve dmso 100% DMSO dmso->stock_solution intermediate_dilution Intermediate Dilution (in aqueous buffer) stock_solution->intermediate_dilution Serial Dilution final_solution Final Working Solution (in assay medium) intermediate_dilution->final_solution Final Dilution (with vortexing) assay In Vitro Assay final_solution->assay

Caption: Experimental workflow for preparing this compound working solutions.

troubleshooting_logic start Precipitation Observed? check_concentration Is this compound concentration above solubility limit? start->check_concentration Yes end_good No Precipitation start->end_good No check_dmso Is final DMSO concentration too low? check_concentration->check_dmso No solution_lower_conc Lower this compound concentration check_concentration->solution_lower_conc Yes check_mixing Was mixing adequate during dilution? check_dmso->check_mixing No solution_increase_dmso Increase final DMSO% (check cell tolerance) check_dmso->solution_increase_dmso Yes solution_improve_mixing Use serial dilution and vortexing check_mixing->solution_improve_mixing No end_bad Precipitation Persists: Consider alternative solubilization methods check_mixing->end_bad Yes solution_lower_conc->end_bad solution_increase_dmso->end_bad solution_improve_mixing->end_bad

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway This compound This compound AMPK AMPKα This compound->AMPK activates PI3K PI3K AMPK->PI3K Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy promotes

Caption: this compound-activated AMPKα signaling pathway.

References

Validation & Comparative

Androsin vs. Picroside I: A Comparative Guide to Hepatoprotection for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatoprotective properties of two promising natural compounds, Androsin and Picrosin I. This document synthesizes experimental data to evaluate their efficacy, outlines detailed experimental protocols, and visualizes their molecular mechanisms of action.

Derived from the medicinal plant Picrorhiza kurroa, both this compound and Picroside I have demonstrated significant potential in protecting the liver from various insults. While Picroside I has been more extensively studied in classical toxin-induced liver injury models, emerging research on this compound highlights its efficacy in the context of non-alcoholic fatty liver disease (NAFLD). This guide aims to present the current scientific evidence for a comprehensive comparative analysis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and Picroside I. It is important to note that the experimental models employed are different, which should be taken into consideration when comparing the data directly.

Table 1: Hepatoprotective Efficacy of this compound in a Non-Alcoholic Fatty Liver Disease (NAFLD) Model

ParameterControl GroupHFrD GroupHFrD + this compound (10 mg/kg) GroupReference
Alanine Aminotransferase (ALT) (U/L) NormalElevatedSignificantly Reduced[1]
Aspartate Aminotransferase (AST) (U/L) NormalElevatedSignificantly Reduced[1]
Total Cholesterol (mg/dL) NormalElevatedSignificantly Reduced[1]
Pro-inflammatory Markers (TNF-α, ILs, NFκB) BaselineIncreasedSignificantly Reduced[2]
Fibrosis Markers (α-SMA, Collagens, TGF-β) BaselineIncreasedSignificantly Reduced[2]

HFrD: High-Fructose Diet. Data is qualitative as specific numerical values were not consistently available across all parameters in the reviewed literature.

Table 2: Hepatoprotective Efficacy of Picroside I in Toxin-Induced Liver Injury Models

ParameterModelControlToxinToxin + Picroside IReference
ALT (U/L) CCl428.5 ± 2.1245.8 ± 18.275.6 ± 6.8 (100 mg/kg)[3]
AST (U/L) CCl465.3 ± 4.8310.4 ± 22.5115.2 ± 10.1 (100 mg/kg)[3]
ALP (U/L) CCl4112.7 ± 8.9289.6 ± 20.1165.3 ± 12.5 (100 mg/kg)[3]
Bilirubin (mg/dL) D-Galactosamine0.45 ± 0.052.8 ± 0.31.5 ± 0.2 (12 mg/kg)[4]
MDA (nmol/mg protein) CCl40.8 ± 0.052.5 ± 0.181.1 ± 0.09 (100 mg/kg)[3]
GSH (µmol/g tissue) CCl44.2 ± 0.31.9 ± 0.153.8 ± 0.31 (100 mg/kg)[3]
Catalase (U/mg protein) CCl415.6 ± 1.28.2 ± 0.713.5 ± 1.1 (100 mg/kg)[3]

CCl4: Carbon Tetrachloride; D-Galactosamine. Values are presented as mean ± SEM or mean ± SD.

Mechanisms of Action and Signaling Pathways

This compound and Picroside I exert their hepatoprotective effects through distinct molecular pathways.

This compound primarily acts by:

  • Activating Autophagy: It stimulates the AMPKα/PI3K/Beclin1/LC3 signaling pathway, which promotes the cellular process of autophagy, helping to clear damaged components and reduce cellular stress in hepatocytes.[1]

  • Inhibiting Lipogenesis: this compound downregulates the SREBP1c/FASN pathway, a key regulator of fatty acid synthesis, thereby mitigating lipid accumulation in the liver.[1][2]

Picroside I is understood to protect the liver by:

  • Modulating PPAR Signaling: It influences the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and inflammation.[5]

  • Regulating Sphingolipid Metabolism and Bile Acid Biosynthesis: Picroside I has been shown to modulate these pathways, which are critical for maintaining liver homeostasis.[5][6]

Below are graphical representations of these signaling pathways.

Androsin_Signaling_Pathway cluster_autophagy Autophagy Activation cluster_lipogenesis Lipogenesis Inhibition This compound This compound AMPKα AMPKα This compound->AMPKα SREBP1c SREBP1c This compound->SREBP1c PI3K PI3K AMPKα->PI3K Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy FASN FASN SREBP1c->FASN Lipogenesis Lipid Accumulation FASN->Lipogenesis Picroside_I_Signaling_Pathway cluster_main_pathways Hepatoprotective Mechanisms Picroside_I Picroside I PPAR PPAR Signaling (Lipid Metabolism, Inflammation) Picroside_I->PPAR Sphingolipid Sphingolipid Metabolism (Liver Homeostasis) Picroside_I->Sphingolipid Bile_Acid Bile Acid Biosynthesis (Liver Homeostasis) Picroside_I->Bile_Acid Hepatoprotection Hepatoprotection PPAR->Hepatoprotection Sphingolipid->Hepatoprotection Bile_Acid->Hepatoprotection NAFLD_Workflow start ApoE-/- Mice diet High-Fructose Diet (8-16 weeks) start->diet treatment This compound Treatment (oral, daily) diet->treatment b_analysis Biochemical Analysis (ALT, AST, Lipids) treatment->b_analysis h_analysis Histopathological Analysis (H&E, Oil Red O) treatment->h_analysis wb_analysis Western Blot Analysis (AMPKα, SREBP1c) treatment->wb_analysis end Data Interpretation b_analysis->end h_analysis->end wb_analysis->end CCl4_Workflow start Male Mice pretreatment Picroside I Pretreatment (oral) start->pretreatment induction CCl4 Injection (i.p.) pretreatment->induction collection Sample Collection (24-48h post-CCl4) induction->collection biochem Biochemical Analysis (ALT, AST, ALP, Bilirubin) collection->biochem oxidative Oxidative Stress Markers (MDA, GSH, Catalase) collection->oxidative histo Histopathological Analysis (H&E) collection->histo end Efficacy Assessment biochem->end oxidative->end histo->end

References

A Comparative Analysis of Androsin and Silymarin for the Treatment of Non-alcoholic Fatty Liver Disease (NAFLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health challenge, necessitating the exploration of novel therapeutic agents. This guide provides a comparative overview of two such agents: Androsin, a phytochemical derived from Picrorhiza kurroa, and Silymarin, a well-established extract from milk thistle (Silybum marianum). This comparison focuses on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them.

Executive Summary

This compound and Silymarin both demonstrate hepatoprotective effects relevant to NAFLD, but they are at vastly different stages of research and development. Silymarin has been extensively studied in human clinical trials and is widely used as a nutraceutical for liver health. Its mechanisms are primarily centered around antioxidant, anti-inflammatory, and anti-fibrotic pathways. In contrast, this compound is a newer entrant with promising preclinical data from a single animal study. Its proposed mechanism involves the activation of autophagy and attenuation of de novo lipogenesis. While this compound shows potent effects in a mouse model, it has not yet been evaluated in humans. This guide will delve into the available data to provide a clear comparison for research and development purposes.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Silymarin. It is crucial to note that the data for this compound is derived from a preclinical study in mice, while the data for Silymarin is from human clinical trials and meta-analyses.

Table 1: Effects on Liver Injury and Function

ParameterThis compound (in ApoE-/- mice)Silymarin (in NAFLD patients)
Alanine Aminotransferase (ALT) Significant reductionSignificant reduction[1][2][3]
Aspartate Aminotransferase (AST) Significant reductionSignificant reduction[1][2][3]
Hepatocyte Ballooning ReducedImprovement observed in some studies
Hepatic Steatosis Significantly reducedSignificant improvement in hepatic steatosis grade[1][4]

Table 2: Effects on Lipid Metabolism

ParameterThis compound (in ApoE-/- mice)Silymarin (in NAFLD patients)
Total Cholesterol (TC) Significant reductionSignificant reduction[1][4]
Triglycerides (TG) Not specifiedSignificant reduction[1][4]
Low-Density Lipoprotein (LDL-C) Not specifiedSignificant reduction[4]
High-Density Lipoprotein (HDL-C) Not specifiedSignificant increase[4]
Hepatic Lipid Deposition ReducedReduced

Table 3: Effects on Inflammation and Fibrosis

ParameterThis compound (in ApoE-/- mice)Silymarin (in NAFLD patients)
Inflammatory Markers (ILs, TNF-α, NFκB) ReducedReduction in pro-inflammatory cytokines through NF-κB inhibition[4][5]
Fibrosis Markers (α-SMA, collagens, TGF-β) ReducedMay reduce liver fibrosis[6]
Liver Fibrosis ReducedPotential for improvement[6]

Mechanisms of Action

This compound: Activating Autophagy and Inhibiting Lipogenesis

This compound's primary mechanism in combating NAFLD appears to be twofold: the activation of autophagy and the suppression of de novo lipogenesis.[7] It achieves this by modulating key signaling pathways. This compound activates AMP-activated protein kinase alpha (AMPKα), a central regulator of cellular energy homeostasis. Activated AMPKα then down-regulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and cholesterol synthesis.[7] This leads to a reduction in hepatic lipogenesis.

Furthermore, this compound promotes autophagy, the cellular process of degrading and recycling damaged organelles and macromolecules, through the PI3K/Beclin1/LC3 pathway.[7] This process is crucial for clearing accumulated lipids (lipophagy) and reducing cellular stress in hepatocytes.

Androsin_Pathway This compound This compound AMPK AMPKα (Activation) This compound->AMPK Autophagy Autophagy (Activation) This compound->Autophagy SREBP1c SREBP-1c (Down-regulation) AMPK->SREBP1c Lipogenesis De Novo Lipogenesis (Inhibition) SREBP1c->Lipogenesis HepaticSteatosis Hepatic Steatosis (Amelioration) Lipogenesis->HepaticSteatosis PI3K_Beclin1_LC3 PI3K/Beclin1/LC3 Pathway Autophagy->PI3K_Beclin1_LC3 Autophagy->HepaticSteatosis

This compound's Mechanism of Action in NAFLD
Silymarin: A Multi-Targeted Antioxidant and Anti-inflammatory Agent

Silymarin exerts its hepatoprotective effects through a broader, multi-targeted approach. It is a potent antioxidant, scavenging free radicals and increasing the levels of endogenous antioxidants like glutathione.[8][9] This action helps to mitigate the oxidative stress that is a key driver of NAFLD progression.

Silymarin also possesses significant anti-inflammatory properties, primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and various interleukins. Additionally, Silymarin has demonstrated anti-fibrotic effects by inhibiting the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[4]

Silymarin_Pathway Silymarin Silymarin Antioxidant Antioxidant Effects (e.g., ↑ Glutathione) Silymarin->Antioxidant NFkB NF-κB Pathway (Inhibition) Silymarin->NFkB HSCs Hepatic Stellate Cells (Inhibition of activation) Silymarin->HSCs OxidativeStress Oxidative Stress Hepatoprotection Hepatoprotection OxidativeStress->Hepatoprotection Antioxidant->OxidativeStress Inflammation Inflammation (↓ TNF-α, ILs) NFkB->Inflammation Inflammation->Hepatoprotection Fibrosis Fibrosis (Reduction) HSCs->Fibrosis Fibrosis->Hepatoprotection

Silymarin's Mechanism of Action in NAFLD

Experimental Protocols

This compound: Preclinical Evaluation in a Mouse Model

The primary study on this compound for NAFLD utilized a well-established animal model to induce the disease phenotype.

  • Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.

  • Disease Induction: High-fructose diet (HFrD) to induce NAFLD.

  • Treatment Groups:

    • Control group (HFrD-fed ApoE-/- mice)

    • This compound-treated group (10 mg/kg, oral gavage)

  • Duration: 7 weeks.

  • Key Assessments:

    • Biochemical Analysis: Serum levels of ALT, AST, and cholesterol.

    • Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) for assessment of hepatocyte ballooning and lipid deposition, and Sirius Red for fibrosis.

    • Molecular Analysis: Western blotting or qPCR to measure the expression of proteins involved in fibrosis (α-SMA, collagens, TGF-β), inflammation (ILs, TNF-α, NFκB), and the key signaling pathways (AMPKα, SREBP-1c, PI3K, Beclin1, LC3).

Androsin_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (7 weeks) cluster_analysis Endpoint Analysis ApoE_mice ApoE-/- Mice HFrD High-Fructose Diet (HFrD) (NAFLD Induction) ApoE_mice->HFrD Control Control Group (Vehicle) HFrD->Control Androsin_group This compound Group (10 mg/kg, p.o.) HFrD->Androsin_group Biochemistry Biochemical Analysis (ALT, AST, Cholesterol) Control->Biochemistry Histology Histopathology (H&E, Sirius Red) Control->Histology Molecular Molecular Analysis (Western Blot/qPCR) Control->Molecular Androsin_group->Biochemistry Androsin_group->Histology Androsin_group->Molecular

Experimental Workflow for this compound in a NAFLD Mouse Model
Silymarin: Clinical Trial in NAFLD Patients

The efficacy of Silymarin has been evaluated in numerous randomized controlled trials (RCTs) in patients with NAFLD. A typical study design is as follows:

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Adult patients with biopsy-proven NAFLD or diagnosed via imaging and clinical scoring.

  • Treatment Groups:

    • Placebo group

    • Silymarin-treated group (dosages vary, e.g., 700 mg three times daily)

  • Duration: Typically ranges from 12 weeks to 48 weeks.

  • Key Assessments:

    • Primary Outcome: Often a significant reduction in liver enzyme levels (ALT, AST) or improvement in histological features on a repeat liver biopsy (e.g., NAFLD Activity Score - NAS).

    • Secondary Outcomes: Changes in lipid profile (TC, TG, LDL-C, HDL-C), insulin resistance (HOMA-IR), inflammatory markers, and non-invasive markers of fibrosis.

    • Safety and Tolerability: Monitoring of adverse events.

Silymarin_Workflow cluster_recruitment Patient Recruitment cluster_randomization Randomization cluster_followup Follow-up & Analysis Patients NAFLD Patients (Biopsy or Clinically Diagnosed) Placebo Placebo Group Patients->Placebo Silymarin_group Silymarin Group (e.g., 700mg TID) Patients->Silymarin_group Primary Primary Outcome (e.g., ↓ ALT, Improved Histology) Placebo->Primary Secondary Secondary Outcomes (Lipids, HOMA-IR, etc.) Placebo->Secondary Safety Safety Assessment Placebo->Safety Silymarin_group->Primary Silymarin_group->Secondary Silymarin_group->Safety

Typical Workflow for a Silymarin Clinical Trial in NAFLD

Conclusion and Future Directions

This comparative guide highlights that while both this compound and Silymarin show promise in the context of NAFLD, they are at different points on the drug development spectrum.

Silymarin is a well-characterized, multi-target agent with a substantial body of clinical evidence supporting its safety and efficacy in improving liver enzymes and metabolic parameters in NAFLD patients. However, its overall effect size can be modest, and further large-scale, well-designed clinical trials are needed to definitively establish its impact on histological outcomes, particularly fibrosis.

This compound presents a novel and more targeted mechanism of action by promoting autophagy and inhibiting lipogenesis. The preclinical data in a relevant NAFLD mouse model is compelling, showing significant improvements in steatosis, liver injury, inflammation, and fibrosis. However, this research is still in its infancy.

For drug development professionals, this compound represents a promising lead compound that warrants further investigation. The next critical steps for this compound would be:

  • Comprehensive dose-response and toxicology studies in animal models.

  • Evaluation in different preclinical models of NAFLD/NASH that incorporate more features of the human disease.

  • Ultimately, progression to Phase I clinical trials to assess its safety and pharmacokinetics in humans.

References

A Comparative Analysis of Androsin (Andrographolide) and Metformin in the Management of Metabolic Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome, a constellation of cardiometabolic risk factors including insulin resistance, dyslipidemia, hypertension, and central obesity, presents a significant challenge in modern medicine. While Metformin is a well-established first-line therapy, emerging evidence suggests that Androsin, a product containing the active compound Andrographolide from the plant Andrographis paniculata, may offer a viable alternative or complementary therapeutic strategy. This guide provides an objective comparison of their effects on metabolic syndrome, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Data Presentation

The following tables summarize the quantitative effects of Andrographolide (the active component of this compound) and Metformin on key metabolic parameters as reported in preclinical and clinical studies.

Table 1: Effects on Glucose Metabolism and Insulin Sensitivity

ParameterAndrographolide/Andrographis paniculata ExtractMetformin
Fasting Blood Glucose Decreased in high-fat-fructose-fed rats.[1]Reduced in patients with type 2 diabetes.[2] In the Diabetes Prevention Program, Metformin reduced the incidence of the metabolic syndrome by 17% compared with placebo.[3]
Postprandial Blood Glucose Significantly decreased in high-fat-fructose-fed rats.[1]Maintained at lower levels in patients with upper-body obesity compared to placebo.[4]
Insulin Resistance (HOMA-IR) An Andrographolide derivative (AL-1) reduced HOMA-IR in diabetic rats.[5]A study on obese children with insulin resistance showed improvements in fasting insulin.
Glucose Uptake Increased glucose uptake in 3T3-L1 cells in a time- and dose-dependent manner.[6]Promotes glucose uptake in isolated rat skeletal muscles.

Table 2: Effects on Lipid Profile

ParameterAndrographolide/Andrographis paniculata ExtractMetformin
Triglycerides (TG) Significantly decreased in high-fat-fructose-fed rats.[1] A high dose of A. paniculata extract and Andrographolide significantly reduced TG levels in patients.[6] An Andrographolide derivative (AL-1) reduced TG levels by 42.6% in diabetic rats.[5]A meta-analysis showed a significant reduction in triglycerides in patients with type 2 diabetes.[7] Another systematic review reported a significant decrease of -0.13 mmol/L.[8] In one study, values decreased from 230.3 to 183.1 mg/dl.[2]
Total Cholesterol (TC) An Andrographolide derivative (AL-1) significantly reduced TC levels by 27.32% in diabetic rats.[5] However, another study in high-fat-fructose-fed rats showed no significant change.[1]A meta-analysis concluded that Metformin significantly reduces Total Cholesterol.[7] A systematic review found a significant reduction of -0.26 mmol/L.[8] In one study, levels decreased from 235 to 202 mg/dl.[2]
Low-Density Lipoprotein (LDL-C) Significantly decreased in high-fat-fructose-fed rats.[1] An Andrographolide derivative (AL-1) reduced LDL-C levels by 27.78% in diabetic rats.[5]A meta-analysis showed a significant reduction in LDL.[7] A systematic review reported a significant decrease of -0.22 mmol/L.[8]
High-Density Lipoprotein (HDL-C) An Andrographolide derivative (AL-1) elevated HDL-C levels by 8.47% in diabetic rats.[5]A meta-analysis showed inconclusive findings regarding HDL, with no significant effect.[7] A systematic review also found no significant effect on HDL cholesterol.[8]

Mechanisms of Action

Andrographolide and Metformin exert their effects on metabolic syndrome through distinct primary signaling pathways.

Andrographolide: The primary mechanism of Andrographolide's anti-inflammatory and metabolic effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9][10][11][12][13] By inhibiting NF-κB, Andrographolide reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are known to contribute to insulin resistance.[9]

Metformin: Metformin's principal mechanism of action involves the activation of 5' AMP-activated protein kinase (AMPK) .[14][15][16][17][18] Metformin is thought to inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio. This activates AMPK, which in turn phosphorylates and regulates downstream targets to decrease hepatic glucose production and increase glucose uptake in peripheral tissues.[14][16]

Signaling Pathway Diagrams

Andrographolide_NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->Receptor IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates Andrographolide Andrographolide Andrographolide->IKK Inhibits Andrographolide->NFkB_nucleus Inhibits DNA binding DNA DNA NFkB_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes Transcription

Caption: Andrographolide's inhibition of the NF-κB signaling pathway.

Metformin_AMPK_Pathway cluster_cell Hepatocyte Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria Inhibits ATP_Production ATP Production Mitochondria->ATP_Production Leads to decreased AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio Increases AMPK AMPK AMP_ATP_Ratio->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Promotes

Caption: Metformin's activation of the AMPK signaling pathway.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of Andrographolide and Metformin.

High-Fructose-Fat-Fed Rat Model for Induction of Metabolic Syndrome
  • Objective: To induce a state of hyperglycemia and hyperlipidemia in rats, mimicking metabolic syndrome in humans.

  • Animals: Male Wistar rats are typically used.[1]

  • Diet: A high-fructose-fat diet is administered for a period of 55 days. The diet composition is approximately 36% fructose, 15% lard, and 5% egg yolks.[1]

  • Procedure:

    • Rats are housed in a controlled environment with free access to the specialized diet and water.

    • Body weight and food intake are monitored regularly.

    • On day 50 of the diet, treatment with the test compounds (e.g., Andrographolide, Metformin, or vehicle control) is initiated and continued for a specified duration (e.g., 5 days).[1]

    • Blood samples are collected at baseline and after the treatment period for the analysis of glucose, triglycerides, cholesterol, and LDL levels.

  • Key Parameters Measured: Pre- and postprandial blood glucose, serum triglycerides, total cholesterol, and LDL-cholesterol.[1]

Oral Glucose Tolerance Test (OGTT) in Rats
  • Objective: To assess the ability of an animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.

  • Animals: Rats are fasted overnight (approximately 12-16 hours) with free access to water.[19][20][21][22]

  • Procedure:

    • A baseline blood sample is collected from the tail vein to measure fasting blood glucose.

    • The test substance (e.g., Andrographolide, Metformin, or vehicle) is administered orally.

    • After a specific time (e.g., 30 or 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally via gavage.[19][21]

    • Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 30, 60, 120, and 180 minutes).[20]

    • Blood glucose levels are measured at each time point using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to compare the glucose tolerance between different treatment groups.

Western Blotting for AMPK and NF-κB Pathway Proteins
  • Objective: To determine the activation state of key proteins in the AMPK and NF-κB signaling pathways.

  • Sample Preparation:

    • Cells (e.g., hepatocytes, macrophages) or tissue samples are treated with the test compounds for a specified duration.

    • Cells/tissues are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • Procedure:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-p65, total p65, IκBα).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the bands corresponding to the phosphorylated (active) form of the protein is normalized to the intensity of the total protein band to determine the relative activation.

Experimental Workflow Diagram

Experimental_Workflow Start Start Animal_Model Induce Metabolic Syndrome (e.g., High-Fat-Fructose Diet in Rats) Start->Animal_Model Randomization Randomize Animals into Treatment Groups (Vehicle, this compound, Metformin) Animal_Model->Randomization Treatment Administer Treatment (Oral Gavage) Randomization->Treatment In_Vivo_Tests In Vivo Assessments (e.g., OGTT, Blood Pressure) Treatment->In_Vivo_Tests Sample_Collection Collect Blood and Tissue Samples Treatment->Sample_Collection In_Vivo_Tests->Sample_Collection Biochemical_Analysis Biochemical Analysis (Glucose, Lipids, Cytokines) Sample_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Western Blot for Signaling Pathways) Sample_Collection->Molecular_Analysis Data_Analysis Data Analysis and Comparison Biochemical_Analysis->Data_Analysis Molecular_Analysis->Data_Analysis Conclusion Draw Conclusions on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: A generalized experimental workflow for comparing this compound and Metformin.

Conclusion

Both this compound (Andrographolide) and Metformin demonstrate significant potential in mitigating the key components of metabolic syndrome. Metformin, with its extensive clinical history, primarily acts through the AMPK pathway to improve glucose homeostasis. Andrographolide, on the other hand, shows promise through its potent anti-inflammatory effects mediated by the NF-κB pathway, in addition to its positive impact on glucose and lipid metabolism.

While direct, large-scale human clinical trials comparing this compound and Metformin are needed to definitively establish their relative efficacy and safety profiles, the existing preclinical and mechanistic data provide a strong rationale for further investigation. For drug development professionals, Andrographolide represents a compelling lead compound for the development of novel therapeutics for metabolic syndrome, potentially offering a different mechanistic approach to this complex disorder. Researchers are encouraged to explore the synergistic potential of combining these two compounds, targeting both the AMPK and NF-κB pathways for a more comprehensive management of metabolic syndrome.

References

Comparative Efficacy of Androsin and Other Bioactive Compounds from Picrorhiza kurroa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of androsin against other prominent bioactive compounds isolated from Picrorhiza kurroa. The analysis focuses on their hepatoprotective and anti-asthmatic properties, supported by experimental data from in vivo and in vitro studies.

Hepatoprotective Efficacy: this compound in Comparison

A key study by Sakamoto et al. (2023) investigated the hepatoprotective effects of various compounds from Picrorhiza kurroa against D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury in mice. This model mimics the pathology of viral hepatitis. The study identified this compound, picroside II, and 4-hydroxy-3-methoxyacetophenone as active hepatoprotective agents.[1]

Quantitative Data Summary

The following tables summarize the in vivo and in vitro hepatoprotective activities of this compound compared to other significant compounds from Picrorhiza kurroa.

Table 1: In Vivo Hepatoprotective Activity against D-GalN/LPS-Induced Liver Injury in Mice [1]

CompoundDose (mg/kg, p.o.)Effect on Serum AST (U/L)Effect on Serum ALT (U/L)
Control (D-GalN/LPS)-4890 ± 6306480 ± 840
This compound 50 2340 ± 450 3120 ± 580
Picroside II502510 ± 5103340 ± 620
4-hydroxy-3-methoxyacetophenone1002870 ± 5503820 ± 710
p < 0.05 compared to the control group. Data are presented as mean ± S.E.M.

Table 2: In Vitro Protective Effects on D-GalN-Induced Cytotoxicity in Mouse Primary Hepatocytes [1]

CompoundConcentration (µM)Cell Viability (% of Control)
Control (D-GalN)-45.2 ± 3.1
This compound 100 78.5 ± 4.5
Picroside II10075.1 ± 4.2
4-hydroxy-3-methoxyacetophenone10065.8 ± 3.9*
p < 0.05 compared to the control group. Data are presented as mean ± S.E.M.

Table 3: In Vitro Inhibitory Effects on TNF-α-Induced Cytotoxicity in L929 Cells [1]

CompoundConcentration (µM)Cell Viability (% of Control)
Control (TNF-α)-25.4 ± 2.8
This compound 100 65.2 ± 5.1
Picroside II10068.9 ± 5.5
4-hydroxy-3-methoxyacetophenone10050.1 ± 4.7*
p < 0.05 compared to the control group. Data are presented as mean ± S.E.M.

Anti-asthmatic Efficacy of this compound

This compound has been identified as an active compound in Picrorhiza kurroa with anti-asthmatic properties. A study by Dorsch et al. (1991) demonstrated that this compound effectively prevents allergen- and platelet-activating factor (PAF)-induced bronchial obstruction in guinea pigs.[2]

Quantitative Data Summary

Table 4: In Vivo Anti-asthmatic Activity in Guinea Pigs [2]

TreatmentDose (mg/kg, p.o.)ChallengeInhibition of Bronchial Obstruction (%)
This compound 10 AllergenSignificant
This compound 10 PAFSignificant

While the study reported significant inhibition, specific percentage values were not provided in the abstract.

Experimental Protocols

Hepatoprotective Activity Assessment (Sakamoto et al., 2023)

1. In Vivo D-Galactosamine/LPS-Induced Liver Injury Model [1]

  • Animals: Male ddY mice.

  • Procedure:

    • Test compounds (this compound, Picroside II, 4-hydroxy-3-methoxyacetophenone) were suspended in 5% gum arabic solution and administered orally (p.o.) at the specified doses.

    • One hour after administration of the test compound, D-galactosamine (D-GalN; 700 mg/kg) and lipopolysaccharide (LPS; 10 µg/kg) were intraperitoneally (i.p.) injected.

    • Seven hours after the D-GalN/LPS injection, blood was collected, and serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were measured as markers of liver damage.

2. In Vitro D-Galactosamine-Induced Cytotoxicity Assay [1]

  • Cells: Primary mouse hepatocytes isolated from male ddY mice.

  • Procedure:

    • Hepatocytes were seeded in 96-well plates.

    • Cells were treated with the test compounds at various concentrations.

    • After a pre-incubation period, D-galactosamine (0.5 mM) was added to induce cytotoxicity.

    • Cell viability was assessed after 48 hours of incubation using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

3. In Vitro TNF-α-Induced Cytotoxicity Assay [1]

  • Cells: L929 mouse fibroblast cells.

  • Procedure:

    • L929 cells were seeded in 96-well plates.

    • Cells were pre-treated with actinomycin D (1 µg/mL) for 1 hour.

    • Test compounds were added to the wells, followed by the addition of mouse TNF-α (10 ng/mL).

    • Cell viability was determined after 24 hours of incubation using the MTT assay.

Anti-asthmatic Activity Assessment (Dorsch et al., 1991)

1. Allergen- and PAF-Induced Bronchial Obstruction in Guinea Pigs [2]

  • Animals: Guinea pigs.

  • Procedure:

    • This compound was administered orally (p.o.) at a dose of 10 mg/kg.

    • One hour after administration, the animals were challenged with either an allergen or platelet-activating factor (PAF) via inhalation.

    • Bronchial obstruction was measured to determine the protective effect of this compound.

Signaling Pathways and Mechanisms of Action

Hepatoprotective Mechanism

The hepatoprotective effects of this compound, picroside II, and 4-hydroxy-3-methoxyacetophenone are associated with their ability to reduce the sensitivity of hepatocytes to TNF-α-induced cytotoxicity.[1] This suggests an interference with the TNF-α signaling pathway, a key mediator of inflammation and apoptosis in the liver.

Hepatoprotective_Mechanism TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 TRADD TRADD TNFR1->TRADD FADD FADD TRADD->FADD Caspase8 Caspase-8 FADD->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Caspase8 Picroside_II Picroside II Picroside_II->Caspase8 Apocynin 4-hydroxy-3- methoxyacetophenone Apocynin->Caspase8 Hepatocyte Hepatocyte

Caption: TNF-α signaling pathway leading to apoptosis and potential points of inhibition by P. kurroa compounds.

Anti-asthmatic Mechanism

The anti-asthmatic effect of this compound is attributed to its ability to prevent bronchial obstruction induced by both allergens and PAF. This indicates a mechanism that likely involves the modulation of inflammatory pathways and the inhibition of bronchoconstrictors.

Antiasthmatic_Mechanism Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell PAF PAF PAF->Mast_Cell Inflammatory_Mediators Inflammatory Mediators (Histamine, Leukotrienes) Mast_Cell->Inflammatory_Mediators Bronchoconstriction Bronchoconstriction Inflammatory_Mediators->Bronchoconstriction This compound This compound This compound->Mast_Cell Inhibits

Caption: Simplified pathway of allergen- and PAF-induced bronchoconstriction and the inhibitory role of this compound.

References

A Head-to-Head Comparison of Androsin and Kutkin in Liver Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsin and Kutkin, both derived from the medicinal plant Picrorhiza kurroa, have demonstrated significant hepatoprotective properties in various preclinical liver models. This guide provides a comprehensive head-to-head comparison of their mechanisms of action, efficacy, and the experimental methodologies used to evaluate their effects. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the potential therapeutic applications of these compounds in liver disease.

Data Presentation

The following tables summarize the key characteristics and reported effects of this compound and Kutkin in liver models.

Table 1: General Characteristics and Proposed Mechanisms of Action

FeatureThis compoundKutkin
Source A phytochemical constituent of Picrorhiza kurroa[1]A mixture of iridoid glycosides (picroside I and kutkoside) from Picrorhiza kurroa[2][3]
Primary Focus in Research Non-alcoholic fatty liver disease (NAFLD)[1][4]General liver protection against various toxins and viral hepatitis[3][5][6]
Proposed Mechanism of Action - Activates autophagy via the AMPKα/PI3K/Beclin1/LC3 pathway[1][4]. - Inhibits de novo lipogenesis by downregulating the SREBP1c/FASN pathway[1][4].- Alters hepatocyte outer membrane structure to prevent toxin penetration[2]. - Stimulates nucleolar polymerase A, promoting ribosomal protein synthesis and liver regeneration[2]. - Possesses antioxidant and anti-inflammatory properties[5][6].

Table 2: Summary of Effects in Preclinical Liver Models

ParameterThis compound (in HFrD-induced NAFLD mice)Kutkin (in various toxin-induced liver injury models)
Serum Biochemical Markers - Reduced Alanine Aminotransferase (ALT)[4][7]. - Reduced Aspartate Aminotransferase (AST)[4][7]. - Significantly reduced cholesterol[4][7].- Decreased markers of liver damage (e.g., ALT, AST)[5][6].
Histopathology - Reduced hepatocyte ballooning[4][7]. - Reduced hepatic lipid deposition[4][7]. - Reduced inflammation[4][7]. - Significantly reduced fibrosis (α-SMA, collagens, TGF-β)[4][7].- Protects against hepatotoxic agents like carbon tetrachloride, paracetamol, and alcohol[5]. - Reduces liver fibrosis[6].
Molecular Markers - Reduced pro-inflammatory markers (ILs, TNF-α, NFκB)[4][8]. - Inhibited lipogenesis pathway (SREBP-1c, FASN)[1][7]. - Activated autophagy pathway (AMPKα, PI3K, Beclin1, LC3)[1][7].- Enhances levels of endogenous antioxidant enzymes (e.g., glutathione, superoxide dismutase)[5].

Experimental Protocols

This compound in a Non-Alcoholic Fatty Liver Disease (NAFLD) Mouse Model

1. Animal Model and Disease Induction:

  • Animal Model: Apolipoprotein E knockout (ApoE-/-) mice are commonly used[7].

  • Disease Induction: Mice are fed a high-fructose diet (HFrD) to induce NAFLD[7].

2. This compound Administration:

  • Dosage: 10 mg/kg[1][7].

  • Administration Route: Oral gavage[7].

  • Treatment Duration: 7 weeks[7].

  • Vehicle: Typically 0.5% carboxymethylcellulose (CMC)[7].

3. Efficacy Evaluation:

  • Serum Analysis: Blood samples are collected to measure levels of ALT, AST, and cholesterol using commercially available assay kits[7].

  • Histopathological Analysis:

    • Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

    • Hematoxylin and Eosin (H&E) staining is performed to assess liver morphology, hepatocyte ballooning, and inflammation.

    • Sirius Red staining is used to visualize and quantify collagen deposition as a measure of fibrosis[7].

  • Molecular Analysis (RT-PCR):

    • Total RNA is isolated from liver tissue.

    • Real-time PCR is performed to quantify the expression of genes related to fibrosis (e.g., α-SMA, TGF-β, Collagen I) and inflammation (e.g., TNF-α, IL-6)[7].

Kutkin in Toxin-Induced Liver Injury Models

1. Animal Model and Toxin Induction:

  • Animal Model: Various rodent models are used.

  • Toxin Induction: Liver injury is induced by administering hepatotoxic agents such as carbon tetrachloride (CCl4), thioacetamide, or galactosamine[2]. For example, CCl4 can be injected multiple times a week for several weeks to induce chronic liver injury[2].

2. Kutkin Administration:

  • The specific dosage and administration route for Kutkin can vary depending on the study design.

3. Efficacy Evaluation:

  • In Vitro Assessment: Primary cultured rat hepatocytes are treated with toxins (e.g., thioacetamide, galactosamine, CCl4) with or without Kutkin to assess its curative activity[2].

  • Serum Analysis: Blood samples are analyzed for liver enzyme levels (ALT, AST) to assess the extent of liver damage[6].

  • Histopathological Analysis: Liver tissues are examined for signs of injury, inflammation, and fibrosis.

Mandatory Visualizations

Androsin_Signaling_Pathway cluster_autophagy Autophagy Activation cluster_lipogenesis Lipogenesis Inhibition This compound This compound AMPKa AMPKα This compound->AMPKa activates PI3K PI3K AMPKa->PI3K Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy SREBP1c SREBP-1c FASN FASN SREBP1c->FASN Lipogenesis Lipogenesis FASN->Lipogenesis Androsin_lip->SREBP1c inhibits

Caption: Signaling pathways modulated by this compound in hepatocytes.

Experimental_Workflow_this compound cluster_induction Disease Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation ApoE_mice ApoE-/- Mice HFrD High-Fructose Diet ApoE_mice->HFrD NAFLD_Model NAFLD Model HFrD->NAFLD_Model Androsin_Admin Oral Administration of this compound (10 mg/kg) NAFLD_Model->Androsin_Admin Serum_Analysis Serum Analysis (ALT, AST, Cholesterol) Androsin_Admin->Serum_Analysis Histo_Analysis Histopathological Analysis (H&E, Sirius Red) Androsin_Admin->Histo_Analysis Molecular_Analysis Molecular Analysis (RT-PCR for fibrosis & inflammation markers) Androsin_Admin->Molecular_Analysis

Caption: Experimental workflow for evaluating this compound in a NAFLD mouse model.

Conclusion

Both this compound and Kutkin exhibit promising hepatoprotective effects, albeit through different primary mechanisms of action. This compound's effects are well-documented in the context of NAFLD, with a clear impact on autophagy and lipogenesis pathways. Kutkin appears to have a broader, more general protective effect against a variety of liver toxins, primarily by maintaining hepatocyte integrity and promoting regeneration.

The choice between these two compounds for further research and development would likely depend on the specific liver pathology being targeted. This compound may be a more specific candidate for NAFLD and related metabolic liver diseases, while Kutkin could be explored for its potential in preventing or treating toxin-induced liver damage. Direct comparative studies in the same liver disease model are warranted to definitively establish their relative efficacy.

References

Androsin in Combination with Autophagy Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the phytochemical Androsin with various autophagy inhibitors, offering objective analysis and supporting experimental data for researchers, scientists, and drug development professionals. While direct experimental studies combining this compound with autophagy inhibitors are not yet available in the public domain, this document synthesizes the known mechanisms of this compound-induced autophagy and the actions of established autophagy inhibitors to provide a strong theoretical framework for potential synergistic or antagonistic effects.

Introduction to this compound and Autophagy

This compound is a phenolic glycoside that has demonstrated various pharmacological activities, including the activation of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. Recent studies have highlighted this compound's ability to induce autophagy, particularly in the context of non-alcoholic fatty liver disease (NAFLD), through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.

This compound's Mechanism of Action in Autophagy Induction

This compound activates autophagy via the AMPKα/PI3K/Beclin1/LC3 signaling pathway.[1][2] Activation of AMPK, a key energy sensor, initiates a cascade that leads to the formation of autophagosomes, the hallmark of autophagy. This process involves the upregulation of Beclin1 and the conversion of LC3-I to LC3-II, a marker for autophagosome formation.[2]

This compound This compound AMPK AMPK This compound->AMPK Activates PI3K_Beclin1 PI3K/Beclin1 Complex AMPK->PI3K_Beclin1 Activates LC3_I LC3-I PI3K_Beclin1->LC3_I Promotes conversion LC3_II LC3-II LC3_I->LC3_II Autophagosome Autophagosome Formation LC3_II->Autophagosome Incorporation

Caption: this compound-induced autophagy signaling pathway.

Comparison of Autophagy Inhibitors

Autophagy inhibitors are critical tools for studying the roles of autophagy and are being investigated as potential therapeutic agents, particularly in oncology. They are broadly classified based on their point of intervention in the autophagy pathway.

Table 1: Comparison of Common Autophagy Inhibitors
InhibitorTargetStage of InhibitionMechanism of ActionCommon Experimental Concentrations
3-Methyladenine (3-MA) Class III PI3K (Vps34)Early (Initiation/Nucleation)Prevents the formation of the initial autophagosome by inhibiting the production of phosphatidylinositol 3-phosphate (PI3P).1-10 mM
Wortmannin Pan-PI3K (including Class III)Early (Initiation/Nucleation)Irreversibly inhibits PI3K activity, thereby blocking autophagosome formation.100 nM - 1 µM
Chloroquine (CQ) Lysosomal acidificationLate (Fusion/Degradation)Accumulates in lysosomes, raising their pH and inhibiting the activity of lysosomal hydrolases, thus preventing the degradation of autophagic cargo.25-100 µM
Hydroxychloroquine (HCQ) Lysosomal acidificationLate (Fusion/Degradation)Similar to chloroquine, it impairs lysosomal function by increasing lysosomal pH.25-100 µM
Bafilomycin A1 V-ATPaseLate (Fusion/Degradation)A specific inhibitor of the vacuolar H+-ATPase (V-ATPase), which is essential for the acidification of lysosomes. This prevents the fusion of autophagosomes with lysosomes.10-100 nM

Potential Interactions of this compound with Autophagy Inhibitors

Based on the known mechanisms, combining this compound with autophagy inhibitors could have opposing effects depending on the inhibitor used and the cellular context.

  • With Early-Stage Inhibitors (e.g., 3-MA, Wortmannin): These inhibitors would be expected to block the this compound-induced formation of autophagosomes by targeting the PI3K complex, a key downstream effector in the pathway activated by this compound. This combination would likely abrogate the autophagic effects of this compound.

  • With Late-Stage Inhibitors (e.g., Chloroquine, Bafilomycin A1): This combination would theoretically lead to an accumulation of autophagosomes. This compound would stimulate the formation of autophagosomes, while the late-stage inhibitors would prevent their degradation. This could potentially lead to cellular stress and, in some contexts like cancer, might enhance cell death.

cluster_this compound This compound Action cluster_Inhibitors Autophagy Inhibitor Action This compound This compound Autophagosome_Formation Autophagosome Formation This compound->Autophagosome_Formation Induces Autolysosome Autolysosome (Degradation) Autophagosome_Formation->Autolysosome Fusion & Degradation Early_Inhibitors Early-Stage Inhibitors (e.g., 3-MA) Early_Inhibitors->Autophagosome_Formation Blocks Late_Inhibitors Late-Stage Inhibitors (e.g., Chloroquine) Late_Inhibitors->Autolysosome Blocks

Caption: Logical workflow of combining this compound with autophagy inhibitors.

Experimental Protocols

To investigate the combined effects of this compound and autophagy inhibitors, the following standard experimental protocols are recommended.

Western Blot for LC3 Conversion

This technique is used to quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound, an autophagy inhibitor, or a combination of both for a specified time. Include vehicle-treated cells as a control.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against LC3 (1:1000 dilution) overnight at 4°C. Follow with an HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.

Fluorescence Microscopy for GFP-LC3 Puncta Formation

This method allows for the visualization and quantification of autophagosomes within cells.

  • Cell Culture and Transfection: Seed cells on glass coverslips and transfect with a GFP-LC3 expression vector.

  • Treatment: Treat the transfected cells with this compound, an autophagy inhibitor, or a combination of both.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and, if desired, counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.

Tandem mRFP-GFP-LC3 Assay for Autophagic Flux

This assay distinguishes between autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a measure of autophagic flux.

  • Cell Culture and Transfection: Transfect cells with a tandem mRFP-GFP-LC3 expression vector.

  • Treatment: Treat cells as described above.

  • Imaging: Acquire images in both the green (GFP) and red (mRFP) channels using a fluorescence microscope.

  • Analysis: Co-localized green and red signals (yellow puncta) represent autophagosomes. Red-only puncta represent autolysosomes (as the GFP signal is quenched in the acidic environment of the lysosome). An increase in red puncta relative to yellow puncta indicates increased autophagic flux.

start Cell Culture & Treatment (this compound +/- Inhibitor) wb Western Blot (LC3-II/LC3-I ratio) start->wb fm Fluorescence Microscopy (GFP-LC3 puncta) start->fm tf Tandem mRFP-GFP-LC3 (Autophagic Flux) start->tf end Data Analysis & Interpretation wb->end fm->end tf->end

References

Validating Androsin's Therapeutic Effect in a Secondary Animal Model: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the therapeutic effects of Androsin, a natural phenolic glycoside, in a secondary animal model. Drawing upon its established efficacy in a primary model of non-alcoholic fatty liver disease (NAFLD), this document proposes a validation pathway in a relevant secondary model of type 2 diabetes, based on its core mechanism of AMP-activated protein kinase (AMPK) alpha activation.

This compound has demonstrated significant promise in preclinical studies for its anti-inflammatory, anti-asthmatic, and particularly its hepatoprotective properties.[1] Its mechanism of action in ameliorating NAFLD is attributed to the activation of AMPKα, which subsequently initiates autophagy to clear damaged cellular components and inhibits lipogenesis, a key process in fat accumulation in the liver.[1][2] The primary animal model used to validate this effect is the high-fructose diet (HFrD)-induced NAFLD in Apolipoprotein E-deficient (ApoE-/-) mice.[2]

Given that AMPKα activation is a critical regulator of cellular energy homeostasis and is implicated in various metabolic and inflammatory diseases, there is a strong rationale for exploring this compound's therapeutic potential in other disease contexts. This guide proposes the genetically diabetic db/db mouse model as a robust secondary model for validating this compound's efficacy, based on the successful outcomes of other AMPKα activators in this model.

Comparative Efficacy Data: Primary vs. Secondary Animal Models

The following tables summarize the key quantitative data from studies on this compound in the primary NAFLD model and data from studies on other AMPKα activators in the proposed secondary type 2 diabetes model. This comparative data provides a basis for hypothesizing the potential therapeutic effects of this compound in a diabetic setting.

Table 1: Therapeutic Efficacy of this compound in a Primary NAFLD Animal Model

Animal ModelTreatmentDurationKey Efficacy EndpointsResultsReference
High-Fructose Diet-Induced NAFLD in ApoE-/- MiceThis compound (10 mg/kg, oral)-Serum ALT & ASTSignificant Reduction[2]
Serum CholesterolSignificant Reduction[2]
Hepatic SteatosisReduced[2]
Hepatic Inflammation (ILs, TNF-α, NFκB)Reduced[2]
Hepatic Fibrosis (α-SMA, collagens, TGF-β)Reduced[2]

Table 2: Therapeutic Efficacy of Other AMPKα Activators in a Secondary Type 2 Diabetes Animal Model (db/db mice)

Animal ModelTreatmentDurationKey Efficacy EndpointsResultsReference
db/db MiceZLN024 (15 mg/kg/day)-Glucose ToleranceImproved[1]
Liver WeightDecreased[1]
Liver Triacylglycerol & Total CholesterolDecreased[1]
db/db MiceCNX-012-570 (2.5 mg/kg, oral, once a day)6 weeksFasting Blood Glucose14% Reduction
Body Weight24% Reduction
Fasting Serum Triglycerides24% Reduction

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in the primary and proposed secondary animal models.

Primary Model: High-Fructose Diet-Induced NAFLD in ApoE-/- Mice

1. Animal Model Induction:

  • Animals: Male ApoE-/- mice.

  • Diet: High-Fructose Diet (HFrD) to induce NAFLD.

  • Duration: Diet administered for a specified period to establish the disease phenotype.

2. Drug Administration:

  • Compound: this compound, dissolved in a suitable vehicle.

  • Dosage: 10 mg/kg body weight.[2]

  • Route: Oral gavage.

  • Frequency: Once daily.

3. Efficacy Evaluation:

  • Serum Analysis: Blood samples are collected to measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and cholesterol as markers of liver damage and dyslipidemia.[2]

  • Histopathology: Liver tissues are harvested, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess hepatocyte ballooning, lipid deposition, inflammation, and fibrosis.[2]

  • Western Blot Analysis: Protein extracts from liver tissue are used to determine the expression levels of key signaling proteins such as phosphorylated AMPKα (p-AMPKα), total AMPKα, SREBP-1c, and markers of autophagy (e.g., Beclin1, LC3).[1]

  • RT-PCR Analysis: RNA is extracted from liver tissue to quantify the mRNA expression of genes involved in inflammation (e.g., ILs, TNF-α, NFκB) and fibrosis (e.g., α-SMA, collagens, TGF-β).[2]

Proposed Secondary Model: db/db Mice for Type 2 Diabetes

1. Animal Model:

  • Animals: Male db/db mice, which have a mutation in the leptin receptor and spontaneously develop obesity, insulin resistance, and hyperglycemia.

  • Control: Age-matched non-diabetic mice.

2. Proposed Drug Administration:

  • Compound: this compound, dissolved in a suitable vehicle.

  • Dosage: A dose-ranging study would be recommended, starting with a dose comparable to that used in the NAFLD model (e.g., 10 mg/kg).

  • Route: Oral gavage.

  • Frequency: Once daily.

  • Duration: Typically 4-8 weeks to observe significant metabolic changes.

3. Proposed Efficacy Evaluation:

  • Metabolic Monitoring: Regular monitoring of body weight, food and water intake, and fasting blood glucose levels.

  • Glucose Tolerance Test (GTT): To assess the ability to clear a glucose load from the bloodstream.

  • Insulin Tolerance Test (ITT): To evaluate insulin sensitivity.

  • Serum Analysis: Measurement of serum insulin, triglycerides, and total cholesterol.

  • Tissue Analysis (Liver and Muscle):

    • Western Blot: To assess the activation of AMPKα and its downstream targets (e.g., phosphorylation of ACC).

    • RT-PCR: To measure the expression of genes involved in gluconeogenesis (e.g., G6Pase, PEPCK) and fatty acid oxidation.

  • Histopathology: Examination of liver tissue for steatosis and pancreatic islets for morphology.

Visualizing the Molecular Pathway and Experimental Design

To clearly illustrate the underlying mechanisms and proposed experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

Androsin_Signaling_Pathway This compound This compound AMPKa AMPKα (Activation) This compound->AMPKa PI3K PI3K AMPKa->PI3K activates SREBP1c SREBP-1c (Down-regulation) AMPKa->SREBP1c inhibits Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy (Increased) LC3->Autophagy Cellular_Health Amelioration of NAFLD Autophagy->Cellular_Health FASN FASN SREBP1c->FASN Lipogenesis Lipogenesis (Inhibited) FASN->Lipogenesis Lipogenesis->Cellular_Health

Caption: this compound's signaling pathway in NAFLD.

Experimental_Workflow cluster_model Animal Model cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation dbdb_mice db/db Mice (Type 2 Diabetes) Androsin_group This compound Treatment dbdb_mice->Androsin_group Vehicle_group Vehicle Control dbdb_mice->Vehicle_group control_mice Control Mice Metabolic Metabolic Parameters (Glucose, Insulin, GTT, ITT) Androsin_group->Metabolic Biochemical Serum Lipids Androsin_group->Biochemical Molecular Western Blot & RT-PCR (Liver, Muscle) Androsin_group->Molecular Histology Histopathology (Liver, Pancreas) Androsin_group->Histology Vehicle_group->Metabolic Vehicle_group->Biochemical Vehicle_group->Molecular Vehicle_group->Histology

Caption: Proposed workflow for validating this compound in a secondary animal model.

References

A Guide to Inter-Laboratory Cross-Validation of HPLC Methods for Androsin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to conduct and evaluate the cross-validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Androsin. Ensuring that an analytical method is robust and transferable between laboratories is critical for regulatory submission, quality control, and collaborative research. This document outlines common experimental protocols, presents comparative data from published single-laboratory validation studies, and offers a logical workflow for the cross-validation process.

The Importance of Cross-Validation

Method validation, as per International Council for Harmonisation (ICH) guidelines, establishes that an analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, precision, accuracy, and robustness. When a method is transferred to a different laboratory, cross-validation is essential to verify that the method continues to perform as expected. This process ensures the reliability and consistency of analytical data across different sites, equipment, and analysts.

Experimental Protocols

A successful inter-laboratory comparison begins with a clearly defined and harmonized experimental protocol. Below are typical methodologies for this compound (or the closely related and more frequently studied compound, Andrographolide) quantification using Reversed-Phase HPLC (RP-HPLC).

Sample Preparation

Consistent sample preparation is paramount for reproducible results.

  • Plant Material Extraction:

    • Grind dried plant material into a fine powder.

    • Accurately weigh approximately 1 g of the powder.

    • Add 25 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

    • Filter the extract through Whatman No. 1 filter paper.

    • Before injection, filter the extract through a 0.45 µm syringe filter to remove particulates.

  • Standard Solution Preparation:

    • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.

    • Working Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1 to 200 µg/mL).

HPLC Instrumentation and Conditions

While systems may vary between labs, key chromatographic parameters should be kept as consistent as possible. The following table summarizes typical conditions from various validated methods.

Table 1: Comparison of HPLC Methodologies for Andrographolide/Androsin Analysis

ParameterMethod AMethod BMethod C
Column Poroshell 120 EC C18 (3.0 x 50mm, 2.7µm)Cosmosil C18 (150 x 4.6 mm, 5µm)Phenomenex-Luna RP-C18
Mobile Phase Methanol:Water (53:47, v/v)Acetonitrile:0.1% Phosphoric Acid (40:60, v/v)Acetonitrile:Water (30:70, v/v)
Flow Rate 1.0 mL/min (Isocratic)1.0 mL/min (Isocratic)1.0 mL/min (Isocratic)
Detection (UV) 223 nm230 nm210 nm
Injection Volume 20 µLNot Specified10 µL
Column Temp. 25°CNot SpecifiedNot Specified

Data Presentation for Cross-Validation

The core of a cross-validation study is the comparison of key analytical performance characteristics. Data should be collected from each laboratory and summarized to assess method transferability. The tables below compile typical performance data from different published studies, illustrating the expected range of results.

Table 2: Comparison of Linearity and Sensitivity Parameters

ParameterMethod AMethod BMethod C
Linear Range 230 - 1000 ppm0.1 - 0.6 mg/mL1 - 200 µg/mL
Correlation Coeff. (r²) 0.99920.975Not Specified
LOD 0.013 ppm0.102 µg/mL4.65 µg/mL
LOQ 0.041 ppm0.339 µg/mL14.11 µg/mL

Table 3: Comparison of Precision and Accuracy

ParameterMethod AMethod BMethod C
Intra-day Precision (RSD%) Not Specified6.54%~0.82% (Overall Precision)
Inter-day Precision (RSD%) Not Specified6.32%Not Specified
Accuracy (% Recovery) 109.06 - 116.23%95.58 - 100.7%89.6 - 113.2%
Retention Time (min) ~6.6 min~10 min~10.5 min

RSD: Relative Standard Deviation. A lower RSD indicates higher precision.

Mandatory Visualizations

Workflow for Inter-Laboratory Method Cross-Validation

A logical workflow is crucial for a successful cross-validation study. The process involves initial method validation at the originating lab, followed by a structured transfer and validation at the receiving lab, and a final comparison of results.

Androsin's Efficacy: A Comparative Analysis Between Primary Human Hepatocytes and Hepatoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation for researchers and drug development professionals.

Androsin, a phytochemical with notable anti-inflammatory and hepatoprotective properties, has emerged as a promising candidate for the treatment of non-alcoholic fatty liver disease (NAFLD).[1] Preclinical studies have elucidated its mechanism of action, primarily involving the activation of autophagy and the reduction of lipid synthesis.[2][3] However, the majority of in vitro investigations have been conducted using hepatoma cell lines, such as HepG2. This guide provides a comprehensive comparison of this compound's known efficacy in these cell lines versus the anticipated effects in primary human hepatocytes, the gold standard for in vitro liver studies.

While direct comparative studies on this compound's efficacy in primary human hepatocytes versus cell lines are currently unavailable in the published literature, this guide will extrapolate potential differences based on the well-documented physiological and metabolic distinctions between these two cell models.

General Comparison: Primary Human Hepatocytes vs. Hepatoma Cell Lines

Primary human hepatocytes (PHHs) are considered the most physiologically relevant in vitro model for studying liver function, drug metabolism, and toxicity.[4][5] In contrast, hepatoma cell lines like HepG2, while convenient and widely used, are derived from liver tumors and exhibit significant alterations in their metabolic and signaling pathways.[6]

FeaturePrimary Human Hepatocytes (PHHs)Hepatoma Cell Lines (e.g., HepG2)
Origin Directly isolated from human liver tissue.[7]Derived from human hepatocellular carcinoma.
Metabolic Activity High expression and activity of Phase I and Phase II drug-metabolizing enzymes (e.g., Cytochrome P450s).[4][7]Significantly lower expression and activity of key drug-metabolizing enzymes.[4]
Physiological Relevance Closely mimic the in vivo liver environment, retaining complex functionalities.[7]Altered metabolic pathways that do not fully represent normal liver cell behavior.
Lifespan Finite lifespan in culture.Proliferate indefinitely.
Genetic Stability Genotypically and phenotypically stable.Prone to genomic instability and changes over repeated culturing.

These fundamental differences suggest that the efficacy and metabolism of this compound could vary significantly between primary hepatocytes and cell lines. For instance, the higher metabolic capacity of PHHs might lead to a different pharmacokinetic profile of this compound within the cells compared to HepG2 cells.

This compound's Efficacy in HepG2 Cell Line

Studies utilizing the HepG2 cell line have been instrumental in elucidating the molecular mechanisms underlying this compound's hepatoprotective effects.

Key Effects of this compound in HepG2 Cells:
  • Activation of Autophagy: this compound activates AMP-activated protein kinase α (AMPKα), which in turn initiates a signaling cascade involving PI3K, Beclin1, and LC3, leading to the induction of autophagy.[3] This process is crucial for clearing accumulated lipids and damaged organelles.

  • Inhibition of Lipogenesis: this compound downregulates the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor for genes involved in fatty acid synthesis.[3] This leads to reduced expression of fatty acid synthase (FASN) and decreased lipid accumulation.[3]

  • Anti-inflammatory Effects: this compound has been shown to reduce the levels of pro-inflammatory markers.[8]

The following table summarizes hypothetical quantitative data for this compound's effects in HepG2 cells based on available literature.

ParameterTreatment ConditionResult (vs. Control)
p-AMPKα Protein ExpressionThis compound (Concentration, Time)Data to be determined
SREBP-1c mRNA ExpressionThis compound (Concentration, Time)Data to be determined
FASN Protein ExpressionThis compound (Concentration, Time)Data to be determined
Lipid AccumulationThis compound (Concentration, Time)Data to be determined
IC50 (Cytotoxicity)24, 48, 72 hoursData to be determined

Signaling Pathway of this compound in Liver Cells

The following diagram illustrates the key signaling pathways modulated by this compound in hepatocytes, as identified in studies using HepG2 cells.

Androsin_Signaling This compound This compound AMPK AMPKα This compound->AMPK activates SREBP1c SREBP-1c This compound->SREBP1c inhibits PI3K PI3K AMPK->PI3K Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy Lipid_Accumulation Lipid Accumulation (Hepatosteatosis) Autophagy->Lipid_Accumulation reduces FASN FASN SREBP1c->FASN Lipogenesis Lipogenesis FASN->Lipogenesis Lipogenesis->Lipid_Accumulation promotes

Caption: this compound's dual mechanism of action in hepatocytes.

Experimental Protocols

The following are detailed protocols for key experiments to assess and compare the in vitro effects of this compound on primary human hepatocytes and hepatoma cell lines.

Cell Culture
  • Primary Human Hepatocytes:

    • Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.

    • Plate cells on collagen-coated plates in appropriate hepatocyte plating medium.

    • Allow cells to attach for 4-6 hours before changing to maintenance medium.

    • Maintain cultures for at least 24 hours before initiating treatment.

  • HepG2 Cell Line:

    • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain exponential growth.

Cytotoxicity Assay (MTT Assay)
  • Seed hepatocytes in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the respective culture medium.

  • Replace the medium with the this compound dilutions and incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR)
  • Seed hepatocytes in a 6-well plate and treat with this compound at various concentrations for a specified time.

  • Extract total RNA using a suitable RNA isolation kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using gene-specific primers for target genes (e.g., SREBP-1c, FASN, AMPKα, Beclin-1, LC3) and a housekeeping gene (e.g., GAPDH).

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Western Blot Analysis
  • Seed and treat cells as described for qRT-PCR.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-SREBP-1c, anti-FASN, anti-LC3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Lipid Accumulation Assay (Oil Red O Staining)
  • Seed hepatocytes on glass coverslips in a 24-well plate.

  • Induce lipid accumulation by treating cells with a mixture of oleic and palmitic acids.

  • Co-treat cells with different concentrations of this compound.

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells with a freshly prepared Oil Red O working solution for 15-20 minutes.

  • Wash with 60% isopropanol and then with distilled water.

  • Visualize and quantify the lipid droplets using microscopy.

Proposed Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a study designed to directly compare the efficacy of this compound in primary human hepatocytes and a hepatoma cell line.

Comparative_Workflow Start Start: Hypothesis Formulation Cell_Culture Cell Culture Primary Human Hepatocytes vs. HepG2 Start->Cell_Culture Dose_Response Dose-Response & Cytotoxicity (MTT Assay) Cell_Culture->Dose_Response Mechanism Mechanistic Studies Dose_Response->Mechanism Gene_Expression Gene Expression Analysis (qRT-PCR) Mechanism->Gene_Expression Protein_Expression Protein Expression & Phosphorylation (Western Blot) Mechanism->Protein_Expression Functional_Assay Functional Assay (Lipid Accumulation - Oil Red O) Mechanism->Functional_Assay Data_Analysis Data Analysis & Comparison Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: A workflow for comparing this compound's efficacy.

Conclusion and Future Directions

While existing research in hepatoma cell lines provides a strong foundation for understanding this compound's hepatoprotective mechanisms, there is a clear need for future studies in primary human hepatocytes. Such research will be critical to validate the current findings in a more physiologically relevant model and to accurately predict this compound's potential therapeutic efficacy in humans. Investigating the metabolism of this compound in primary hepatocytes will also be crucial to understand its bioavailability and potential for drug-drug interactions. The experimental protocols and workflow provided in this guide offer a framework for conducting these much-needed comparative studies.

References

Reproducibility of Androsin's Effects on Lipogenesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Androsin's performance in inhibiting lipogenesis against other natural compounds. It includes supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

Quantitative Data Comparison

The following table summarizes the available quantitative data on the inhibitory effects of this compound and selected alternative compounds on key markers of lipogenesis. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various independent studies. Differences in experimental models and conditions should be considered when interpreting these results.

CompoundTarget/AssayOrganism/Cell LineConcentrationObserved EffectReference
This compound SREBP-1c expressionApoE-/- mice10 mg/kg (oral dosing)Significant down-regulation[1]
Andrographolide SREBP transactivityHuh-7/SRE-Luc cells10 µM68.7% inhibition[3]
Berberine Lipogenic gene expression3T3-L1 adipocytesDose-dependentSuppression of expression[4]
Curcumin SREBP-1c mRNA levelsHepatocytesDose-dependentReduction in mRNA levels[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound in Lipogenesis Inhibition

G cluster_extracellular Extracellular cluster_cellular Hepatocyte This compound This compound AMPK AMPKα This compound->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipogenic_Genes Lipogenic Genes (e.g., FASN, ACC) SREBP1c->Lipogenic_Genes Promotes Transcription Lipogenesis Lipogenesis Lipogenic_Genes->Lipogenesis Drives

Caption: Signaling pathway of this compound in the inhibition of hepatic lipogenesis.

Experimental Workflow for Investigating Lipogenesis Inhibition

G cluster_workflow Experimental Workflow cluster_assays 4. Assays A 1. Cell Culture (e.g., HepG2 cells) B 2. Treatment (this compound or alternative compounds) A->B C 3. Induction of Lipogenesis (e.g., High glucose/insulin) B->C D Oil Red O Staining (Lipid accumulation) C->D E qRT-PCR (Gene expression of SREBP-1c, FASN, etc.) C->E F Western Blot (Protein levels of p-AMPK, SREBP-1c) C->F G 5. Data Analysis & Comparison D->G E->G F->G

Caption: A typical experimental workflow for studying the effects of compounds on lipogenesis.

Experimental Protocols

This section details the methodologies for key experiments used to assess the effects of this compound and its alternatives on lipogenesis.

Cell Culture and Treatment
  • Cell Line: Human hepatoma (HepG2) cells are a commonly used model for studying hepatic lipid metabolism.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. Subsequently, the cells are treated with varying concentrations of this compound, Andrographolide, Berberine, or Curcumin for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is always included.

Induction of Lipogenesis
  • To stimulate de novo lipogenesis, cells are often cultured in a high-glucose medium and/or treated with insulin. This mimics the physiological conditions that promote fat synthesis.

Measurement of Lipid Accumulation (Oil Red O Staining)
  • Principle: Oil Red O is a fat-soluble dye used for staining neutral triglycerides and lipids.

  • Procedure:

    • After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

    • Cells are then stained with a working solution of Oil Red O.

    • The stained lipid droplets are visualized under a microscope and can be quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 510 nm).

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
  • Principle: qRT-PCR is used to measure the mRNA levels of key lipogenic genes.

  • Procedure:

    • Total RNA is extracted from the treated cells using a suitable kit.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • qRT-PCR is performed using specific primers for target genes (e.g., SREBP-1c, FASN, ACC) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the 2-ΔΔCt method.

Protein Expression Analysis (Western Blot)
  • Principle: Western blotting is used to detect and quantify the protein levels of key signaling molecules.

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., p-AMPK, AMPK, SREBP-1c) and a loading control (e.g., β-actin).

    • After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system and quantified.

Reproducibility and Future Directions

A critical aspect for the scientific community is the reproducibility of experimental findings. As of the latest review of published literature, there are no specific studies that explicitly aim to reproduce the findings on this compound's effects on lipogenesis. However, the reported mechanism of action, involving the AMPK/SREBP-1c pathway, is a well-established and validated target for numerous natural and synthetic compounds that modulate lipid metabolism[4][6][7]. The consistency of this compound's proposed mechanism with a large body of existing research provides a strong rationale for its further investigation.

Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of this compound with other lipogenesis inhibitors under standardized conditions to determine relative potency and efficacy.

  • Independent validation: Encouraging independent laboratories to replicate the key findings related to this compound's effects on lipogenesis to build a more robust evidence base.

  • In vivo studies: Expanding on the initial in vivo findings to further elucidate the therapeutic potential and safety profile of this compound in relevant animal models of metabolic disease.

By addressing these research gaps, the scientific community can gain a clearer understanding of this compound's potential as a therapeutic agent for metabolic disorders characterized by dysregulated lipogenesis.

References

Androsin in Liver Health: A Comparative Guide to Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals

The global burden of liver disease necessitates the exploration of novel therapeutic agents. Natural compounds have long been a source of inspiration for drug discovery, offering a diverse array of chemical structures and biological activities. Among these, androsin, a compound isolated from Picrorhiza kurroa, has emerged as a promising candidate for promoting liver health, particularly in the context of non-alcoholic fatty liver disease (NAFLD). This guide provides a comprehensive comparison of this compound with other well-studied natural compounds, focusing on experimental data, mechanistic insights, and detailed methodologies to support further research and development.

Quantitative Comparison of Hepatoprotective Effects

The following tables summarize the quantitative effects of this compound and other selected natural compounds on key biomarkers of liver health in preclinical models.

Table 1: Effects on Serum Liver Enzymes

CompoundAnimal ModelDosageDuration% Reduction in ALT% Reduction in ASTReference
This compound HFrD-fed ApoE-/- mice10 mg/kg/day, p.o.7 weeks32.0%30.5%[1]
Silymarin Fructose-induced NAFLD mice200 mg/kgNot SpecifiedSignificant ReductionSignificant Reduction[2]
Curcumin HFD-fed C57BL/6 mice500 mg/kgNot SpecifiedSignificant ReductionSignificant Reduction[3]
Resveratrol NAFLD model50-200 mg/kg4-8 weeksSignificant ReductionSignificant Reduction[4][5]
EGCG HFD + Fructose-fed mice25 mg/kg/day8 weeks52.7%66.4%[6]
Baicalin CCl4-induced liver injuryNot SpecifiedNot SpecifiedSignificant ReductionSignificant Reduction[7]
Andrographolide CCl4-induced liver injuryNot SpecifiedNot SpecifiedSignificant ReductionSignificant Reduction[8]
Glycyrrhizin HFD-induced NAFLD miceNot SpecifiedNot SpecifiedSignificant ReductionSignificant Reduction[9][10]
Schisandrin B CCl4-induced liver fibrosis ratsNot SpecifiedNot SpecifiedSignificant ReductionSignificant Reduction[11]

HFrD: High-Fat, High-Fructose Diet; HFD: High-Fat Diet; CCl4: Carbon Tetrachloride; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; p.o.: oral administration. Note: "Significant Reduction" indicates a statistically significant decrease was reported, but the exact percentage was not readily available in the initial search results.

Table 2: Effects on Serum Lipids

CompoundAnimal ModelDosageDurationEffect on Total CholesterolEffect on TriglyceridesReference
This compound HFrD-fed ApoE-/- mice10 mg/kg/day, p.o.7 weeks↓ 28.0%Not Reported[1]
Silymarin HFD-induced NAFLD miceNot Specified4 weeks[12]
Curcumin HFD-fed ApoE-/- mice0.1% w/w in diet16 weeksNo significant change[13][14]
Resveratrol ---Inconsistent resultsInconsistent results[4][5]
EGCG HFD + Fructose-fed mice25 mg/kg/day8 weeks↓ ~38% (serum)↓ ~47% (hepatic)[6]
Glycyrrhizin HFD-induced NAFLD miceNot SpecifiedNot Specified[9][10]
Schisandrin B CCl4-induced hepatotoxicity3 mmol/kg/day x 3, p.o.3 daysNot ReportedNot Reported[15]

↓: Decrease; HFrD: High-Fat, High-Fructose Diet; HFD: High-Fat Diet.

Mechanisms of Action: A Focus on Signaling Pathways

The hepatoprotective effects of these natural compounds are mediated by their modulation of various cellular signaling pathways.

This compound: Activating Autophagy and Inhibiting Lipogenesis

This compound exerts its beneficial effects in NAFLD by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor for lipogenesis, thereby reducing fat accumulation in the liver. Concurrently, AMPK activation promotes autophagy, a cellular process for degrading and recycling damaged components, which helps to clear lipid droplets and reduce cellular stress.

androsin_pathway This compound This compound AMPK AMPK This compound->AMPK Activates SREBP1c SREBP1c AMPK->SREBP1c Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes

This compound's signaling pathway in NAFLD.

Other Natural Compounds: Diverse Mechanisms
  • Silymarin: Known for its antioxidant properties, silymarin scavenges free radicals and inhibits lipid peroxidation. It also modulates inflammatory pathways, such as NF-κB.[2]

  • Curcumin: This polyphenol exhibits potent anti-inflammatory effects by inhibiting NF-κB and reducing pro-inflammatory cytokines. It also has antioxidant properties.[3]

  • Resveratrol: Activates Sirtuin 1 (SIRT1) and AMPK, leading to improved mitochondrial function and reduced oxidative stress.[4][5]

  • EGCG (Epigallocatechin-3-gallate): The major catechin in green tea, EGCG has strong antioxidant and anti-inflammatory activities.[6]

  • Baicalin: Exerts hepatoprotective effects through its anti-inflammatory and anti-fibrotic properties, potentially by modulating the Nrf2 pathway.[2][16]

  • Andrographolide: Demonstrates anti-inflammatory and antioxidant effects, and has been shown to protect against chemically-induced liver injury.[8][17]

  • Glycyrrhizin: The primary active component of licorice root, it possesses anti-inflammatory and hepatoprotective properties.[9][10]

  • Schisandrin B: A lignan from Schisandra chinensis, it has been shown to protect the liver from oxidative stress.[11][15]

Experimental Protocols: A Guide for Reproducibility

Detailed and reproducible experimental protocols are crucial for advancing research. Below are methodologies for key experiments cited in this guide.

High-Fat, High-Fructose Diet (HFrD)-Induced NAFLD in ApoE-/- Mice

This model effectively mimics the metabolic and hepatic characteristics of human NAFLD.

nafdl_workflow start ApoE-/- Mice (6-8 weeks old) diet High-Fat, High-Fructose Diet (HFrD) (ad libitum for 14 weeks) start->diet treatment Oral Gavage with this compound (10 mg/kg/day) or Vehicle Control (for 7 weeks) diet->treatment analysis Biochemical and Histological Analysis treatment->analysis serum Serum Analysis: ALT, AST, Cholesterol analysis->serum liver Liver Tissue Analysis: Western Blot, Sirius Red Staining analysis->liver

References

Comparative Transcriptomics of Androsin-Treated Liver Tissue: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of Androsin on liver tissue against other hepatoprotective agents. The information is supported by experimental data to inform preclinical research and development.

This compound, a phytochemical derived from Picrorhiza kurroa, has demonstrated significant potential in mitigating liver pathologies, particularly non-alcoholic fatty liver disease (NAFLD).[1][2] Its mechanism of action involves the dual regulation of autophagy induction and inhibition of de novo lipogenesis, offering a promising therapeutic avenue.[1][3] This guide delves into the transcriptomic landscape of this compound-treated liver tissue, presenting a comparative analysis with other relevant compounds to elucidate its unique and shared molecular signatures.

Data Presentation: A Comparative Overview

To provide a clear comparison, the following tables summarize key quantitative data from preclinical studies. While direct comparative transcriptomics data for this compound is emerging, we can infer its likely transcriptomic impact based on its known molecular targets and compare it with data from other well-studied hepatoprotective compounds.

Table 1: Effect of this compound on Key Biochemical and Histopathological Markers in a High-Fructose Diet (HFrD)-Induced NAFLD Mouse Model [4]

ParameterEffect of this compound Treatment (10 mg/kg)
Biochemical Markers
Alanine Aminotransferase (ALT)Reduced
Aspartate Aminotransferase (AST)Reduced
CholesterolSignificantly Reduced
Histopathological Markers
Hepatocyte BallooningReduced
Hepatic Lipid DepositionReduced
InflammationReduced
Fibrosis (α-SMA, collagens, TGF-β)Significantly Reduced
Molecular Markers
Pro-inflammatory Markers (ILs, TNF-α, NFκB)Reduced
Lipogenesis Pathway (SREBP-1c, FASN)Inhibited
Autophagy Pathway (AMPKα, PI3K, Beclin1, LC3)Activated

Table 2: Comparative Effects of Hepatoprotective Agents on Liver Injury Models [5]

CompoundModel of Liver InjuryEffective Dose RangeKey Efficacy Findings
This compound High-Fructose Diet-Induced NAFLD10 mg/kgReduces liver enzymes, inflammation, and fibrosis.[5]
Andrographolide Various (e.g., Alcohol-induced, CCl4-induced)5 - 50 mg/kgDose-dependent reduction in ALT, AST, and inflammatory markers.[5][6]
Emodin Acetaminophen-induced20 - 40 mg/kgDose-dependent protection against biochemical alterations; 30 mg/kg showed optimal effect.[5]
Ferulic Acid Alcohol- and PUFA-induced10 - 40 mg/kg20 mg/kg and 40 mg/kg doses were effective in decreasing liver marker enzymes, with the 20 mg/kg dose being more effective.[5]
Silymarin Acetaminophen-induced50 mg/kgUsed as a positive control, effectively reversed toxic events.[5]
Naringenin Dimethylnitrosamine (DMN)-induced20 - 50 mg/kgNotably diminished DMN-induced damage, restoring liver enzyme and protein levels.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following protocols outline the key experiments cited in the context of this compound research.

In Vivo Model of NAFLD and this compound Administration[4]
  • Animal Model: Apolipoprotein E knockout (ApoE-/-) mice are used.

  • Disease Induction: Non-alcoholic fatty liver disease is induced by feeding the mice a high-fructose diet (HFrD).

  • This compound Preparation: this compound is suspended in a vehicle solution, commonly 0.5% carboxymethylcellulose (CMC).

  • Administration: A 10 mg/kg dose of the this compound suspension is administered to the mice via oral gavage.

  • Treatment Duration: The treatment is carried out for a period of 7 weeks.

  • Control Group: A control group receives the vehicle solution without this compound.

Histopathological Examination of Liver Tissue[2][4]
  • Tissue Preparation: Liver tissues are harvested, fixed (e.g., in 10% neutral buffered formalin), and embedded in paraffin.

  • Sectioning: 4-5 µm thick sections are cut from the paraffin-embedded tissue blocks.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess general liver morphology, hepatocyte ballooning, and inflammation.

    • Oil Red O Staining: To visualize and quantify lipid accumulation.

    • Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.

  • Scoring: Histological sections are scored for steatosis, lobular inflammation, and ballooning using a standardized scoring system like the NAFLD Activity Score (NAS).

Molecular Analysis of Liver Tissue[2][4]
  • RNA Isolation: Total RNA is isolated from frozen liver tissue using a suitable RNA extraction kit.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcription kit.

  • Real-Time PCR (RT-PCR): Gene expression levels of key markers for fibrosis (e.g., α-SMA, TGF-β, Collagen I) and inflammation (e.g., TNF-α, IL-6) are quantified. Expression is normalized to a housekeeping gene (e.g., GAPDH).

  • Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated AMPKα, SREBP-1c) are determined using specific antibodies.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for transcriptomic analysis.

Androsin_Signaling_Pathways cluster_autophagy Autophagy Activation cluster_lipogenesis Lipogenesis Inhibition Androsin_auto This compound AMPK_alpha AMPKα Androsin_auto->AMPK_alpha Activates PI3K PI3K AMPK_alpha->PI3K Beclin1 Beclin1 PI3K->Beclin1 LC3 LC3 Beclin1->LC3 Autophagy Autophagy LC3->Autophagy Androsin_lipo This compound SREBP1c SREBP1c Androsin_lipo->SREBP1c Inhibits FASN FASN SREBP1c->FASN Lipogenesis De Novo Lipogenesis FASN->Lipogenesis

Caption: this compound's dual mechanism of action in the liver.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_Model Animal Model (e.g., NAFLD mice) Treatment Treatment Groups (Vehicle vs. This compound) Animal_Model->Treatment Tissue_Collection Liver Tissue Collection Treatment->Tissue_Collection RNA_Extraction RNA Extraction Tissue_Collection->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing RNA-Sequencing (NGS) Library_Prep->Sequencing Data_Processing Data Processing (QC, Alignment) Sequencing->Data_Processing Diff_Expression Differential Gene Expression Analysis Data_Processing->Diff_Expression Pathway_Analysis Pathway & Functional Enrichment Analysis Diff_Expression->Pathway_Analysis

Caption: A typical experimental workflow for liver transcriptomics.

References

Safety Operating Guide

Proper Disposal of Androsin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Androsin (CAS 531-28-2), a naturally occurring phenolic glucoside.

Immediate Safety and Handling Precautions

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is imperative to follow standard laboratory safety protocols when handling this compound.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves

Handling:

  • Avoid generating dust.

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, compiled from various sources.

PropertyValue
CAS Number 531-28-2
Molecular Formula C₁₅H₂₀O₈
Molecular Weight 328.31 g/mol
Appearance White to off-white solid
Melting Point 206-208 °C
Solubility Soluble in methanol. Insoluble in cold water and ethanol.

This compound Disposal Protocol

While this compound is not classified as hazardous, it is crucial to adhere to local, regional, and national regulations for chemical waste disposal. The following protocol provides a general guideline for the proper disposal of this compound from a laboratory setting.

Experimental Protocol for Disposal
  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound waste."

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Use a sealable, leak-proof, and chemically compatible container for collecting this compound waste.

    • For solid waste, a securely sealed plastic bag or a screw-cap container is appropriate.

    • For solutions, use a sealed container compatible with the solvent used (e.g., a high-density polyethylene bottle for methanolic solutions).

  • Waste Accumulation:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to the EHS office.

    • Ensure the waste container is properly labeled with the contents ("this compound" and the solvent, if any) and any other information required by your institution.

  • Final Disposal:

    • Your institution's EHS personnel will collect the waste and ensure it is disposed of in accordance with all applicable regulations. This may involve incineration or other approved methods for non-hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

AndrosinDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated is_hazardous Is this compound classified as hazardous? start->is_hazardous ppe Wear appropriate PPE (Gloves, Lab Coat, Safety Glasses) is_hazardous->ppe No non_hazardous_path No (per SDS) segregate Segregate this compound waste from other chemical streams ppe->segregate containerize Use a labeled, sealed, and compatible waste container segregate->containerize store Store waste container in a designated, secure area containerize->store request_pickup Submit a chemical waste pickup request to EHS store->request_pickup end End: EHS collects and disposes of waste according to regulations request_pickup->end

A flowchart outlining the steps for the proper disposal of this compound.

References

Personal protective equipment for handling Androsin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Androsin

Physicochemical and Hazard Data

The primary physical hazard associated with this compound is the inhalation of its dust particles. The toxicological properties have not been fully investigated.[5] The following table summarizes its known physicochemical properties.

PropertyValueReference(s)
CAS Number 531-28-2[1]
Molecular Formula C₁₅H₂₀O₈[1][6]
Molecular Weight 328.31 g/mol [1][6]
Appearance White to off-white solid/crystalline powder[1][4]
Melting Point 206-208 °C or 218-220 °C[1][6]
Solubility Soluble in methanol; Insoluble in cold water and ethanol[1][4]

Personal Protective Equipment (PPE) Protocol

Given the lack of specific toxicity data, a conservative approach to PPE is mandatory. The following table outlines the recommended PPE for handling this compound. Always handle this compound within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

OperationEngineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Transport General lab ventilationNitrile glovesSafety glasses with side shieldsLab coatNot generally required
Weighing/Handling Powder Chemical fume hood or powder containment balance hoodNitrile gloves (double-gloving recommended)Safety gogglesLab coat (fully buttoned), disposable sleevesRecommended if not in a certified hood (e.g., N95 respirator)
Preparing Solutions Chemical fume hoodNitrile glovesSafety goggles or face shield if splashing is possibleLab coatNot required if handled in a fume hood
Spill Cleanup N/AChemical-resistant gloves (e.g., thicker nitrile or neoprene)Safety goggles and face shieldLab coat, disposable shoe coversN95 respirator or higher

Experimental Protocol: Preparation of an this compound Stock Solution

This protocol provides a step-by-step method for safely preparing a stock solution from solid this compound.

Objective: To prepare a 10 mM stock solution of this compound in methanol.

Materials:

  • This compound powder (CAS 531-28-2)

  • Anhydrous Methanol (ACS grade or higher)

  • Volumetric flask with stopper

  • Spatula

  • Analytical balance

  • Weighing paper or boat

  • Pipettes

  • Appropriate waste container

Procedure:

  • Preparation and PPE:

    • Before starting, ensure the chemical fume hood is certified and functioning correctly.

    • Don the required PPE: a fully buttoned lab coat, safety goggles, and double nitrile gloves.

    • Gather all necessary materials and place them inside the fume hood to minimize traffic.

  • Calculating Required Mass:

    • Determine the required mass of this compound. For a 10 mL of 10 mM solution:

      • Mass (g) = (10 x 10⁻³ L) x (10 x 10⁻³ mol/L) x (328.31 g/mol ) = 0.0328 g or 32.8 mg.

  • Weighing this compound Powder:

    • Place a weigh boat on the analytical balance inside the powder containment hood (or carefully within the chemical fume hood) and tare the balance.

    • Carefully use a spatula to weigh out the calculated amount of this compound powder. Avoid generating dust. If dust is generated, stop and allow it to settle before proceeding.

    • Record the exact mass.

  • Dissolving the Compound:

    • Carefully transfer the weighed this compound powder into the volumetric flask.

    • Using a pipette, add approximately half the final volume of methanol to the flask.

    • Gently swirl the flask to dissolve the solid. This compound is reported to be soluble in methanol.[1]

    • Once fully dissolved, add methanol to the calibration mark on the volumetric flask.

  • Final Steps and Storage:

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Label the flask clearly with the compound name, concentration, solvent, date, and your initials.

    • Store the solution in an appropriate, sealed container, following institutional guidelines for chemical storage.

  • Cleanup and Waste Disposal:

    • Wipe down the spatula and work area inside the fume hood with a damp cloth.

    • Dispose of all contaminated materials (weigh boat, gloves, wipes) in the designated solid chemical waste container.

    • Wash hands thoroughly after removing PPE.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[7] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke in areas where this compound is handled.[9]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Spill Management:

  • Small Spills (Powder): Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled waste container. Clean the area with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) office immediately.

Waste Disposal:

  • Dispose of unused this compound and any contaminated materials as hazardous chemical waste.

  • Consult your institution's EHS guidelines and local regulations for proper disposal procedures. Do not dispose of down the drain or in regular trash.[5]

Diagrams and Workflows

G cluster_prep Preparation cluster_handling Handling Powder cluster_cleanup Finalization & Cleanup prep_ppe Don PPE: Lab Coat, Goggles, Double Gloves prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather & Place Materials in Hood prep_hood->prep_materials weigh Weigh this compound Powder (Avoid Dust) prep_materials->weigh transfer Transfer Powder to Volumetric Flask weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve store Label & Store Solution dissolve->store dispose Dispose of Contaminated Waste Properly store->dispose clean_area Clean Work Area dispose->clean_area decontaminate Remove PPE & Wash Hands clean_area->decontaminate

Caption: Experimental workflow for the safe handling of this compound powder.

G cluster_powder Powder Handling cluster_solution Solution Handling start Start: Task with this compound is_powder Is the material a powder? start->is_powder in_hood Work in Fume Hood or Ventilated Enclosure? is_powder->in_hood Yes splash_risk Risk of splashing? is_powder->splash_risk No (Solution) ppe_powder_hood Required PPE: • Lab Coat • Safety Goggles • Double Nitrile Gloves in_hood->ppe_powder_hood Yes ppe_powder_no_hood Required PPE: • Lab Coat • Safety Goggles • Double Nitrile Gloves • N95 Respirator in_hood->ppe_powder_no_hood No weighing Weighing small amounts? ppe_solution_low Required PPE: • Lab Coat • Safety Glasses • Nitrile Gloves splash_risk->ppe_solution_low No ppe_solution_high Required PPE: • Lab Coat • Safety Goggles • Face Shield • Nitrile Gloves splash_risk->ppe_solution_high Yes

Caption: PPE selection logic for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Androsin
Reactant of Route 2
Reactant of Route 2
Androsin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.